molecular formula C18H27NO5 B1678258 Propanidid CAS No. 1421-14-3

Propanidid

Katalognummer: B1678258
CAS-Nummer: 1421-14-3
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: KEJXLQUPYHWCNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanidid is a member of methoxybenzenes.
An intravenous anesthetic that has been used for rapid induction of anesthesia and for maintenance of anesthesia of short duration. (From Martindale, The Extra Pharmacopoeia, 30th ed, p918)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJXLQUPYHWCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048825
Record name Propanidid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-14-3
Record name Propanidid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanidid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanidid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propanidid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanidid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANIDID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO82L471NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propanidid's Mechanism of Action on GABA(A) Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, a non-barbiturate intravenous anesthetic, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA(A)) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide synthesizes the current understanding of propanidid's interaction with GABA(A) receptors, detailing its mechanism of action, binding sites, and the experimental methodologies used to elucidate these properties. While specific quantitative data such as EC50 and Kd values for propanidid are not extensively available in the public domain, this guide presents the existing semi-quantitative data and provides a framework for understanding its effects on GABAergic neurotransmission.

Introduction

Propanidid is a rapid-onset, short-acting intravenous anesthetic.[1] Its clinical use has been limited due to side effects, but it remains a subject of research for its distinct pharmacological profile.[2] Like many general anesthetics, propanidid's primary molecular target is the GABA(A) receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[1][3] This document provides a comprehensive overview of the molecular mechanisms underlying propanidid's action on GABA(A) receptors.

Mechanism of Action at the GABA(A) Receptor

Propanidid functions as a positive allosteric modulator of the GABA(A) receptor.[3] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

In addition to its modulatory role, at higher concentrations, propanidid can act as a direct agonist , meaning it can directly activate the GABA(A) receptor and open the chloride channel in the absence of GABA.

Signaling Pathway of Propanidid's Positive Allosteric Modulation

The binding of propanidid to an allosteric site on the GABA(A) receptor induces a conformational change that increases the receptor's affinity for GABA or enhances the efficiency of channel gating upon GABA binding. This leads to a prolonged or more frequent opening of the chloride channel, amplifying the inhibitory signal.

GABA_A_Signaling cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA(A) Receptor GABA Site Allosteric Site Chloride Channel (Closed) GABA->GABA_A_Receptor:gaba_site Binds Propanidid Propanidid Propanidid->GABA_A_Receptor:allo_site Binds Cl_in Cl- Influx GABA_A_Receptor:channel->Cl_in Increased Influx Cl_out Cl- Cl_out->GABA_A_Receptor:channel Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization

Fig. 1: Propanidid's Positive Allosteric Modulation Pathway.

Quantitative Data on Propanidid-GABA(A) Receptor Interaction

Precise EC50 and Kd values for propanidid's interaction with GABA(A) receptors are not consistently reported in the literature. However, semi-quantitative data from various studies provide insights into its potency.

ParameterValueExperimental SystemReference
Potentiation of GABA-induced Current
Stimulation of [3H]muscimol binding220% of control at 0°CPig cerebral cortex membranes
340% of control at 37°CPig cerebral cortex membranes
50% stimulation of [3H]muscimol binding60 µMPig cerebral cortex membranes
Direct Activation
Direct activation of GABA(A) receptor currents9–221% of baselineXenopus oocytes expressing human α1β2γ2s GABA(A) receptors
Concentration for direct activation0.03–1 mmol/LXenopus oocytes expressing human α1β2γ2s GABA(A) receptors
Inhibition
IC50 for picrotoxinin inhibition of propanidid-stimulated [3H]muscimol binding~25 µMPig cerebral cortex membranes

Experimental Protocols

The investigation of propanidid's effects on GABA(A) receptors has primarily utilized two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in the oocyte membrane.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2s). The oocytes are then incubated for 2-3 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes filled with a high salt solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -80 mV).

    • GABA, propanidid, or a combination of both are applied to the oocyte via the perfusion system.

    • The resulting chloride currents are recorded and analyzed.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject GABA(A) Receptor cRNA Harvest->Inject Incubate Incubate (2-3 days) Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Two Electrodes Place->Impale Voltage_Clamp Set Holding Potential (-80 mV) Impale->Voltage_Clamp Perfuse Perfuse with Solutions (GABA, Propanidid) Voltage_Clamp->Perfuse Record Record Chloride Currents Perfuse->Record Analyze Analyze Current Traces Record->Analyze

Fig. 2: General Workflow for a Two-Electrode Voltage Clamp Experiment.
Radioligand Binding Assay

This method is used to study the binding of ligands to receptors. In the context of propanidid, it has been used to assess how it modulates the binding of a known GABA(A) receptor agonist, [3H]muscimol.

Methodology:

  • Membrane Preparation: A membrane preparation is isolated from a brain region rich in GABA(A) receptors, such as the cerebral cortex.

  • Incubation: The membrane preparation is incubated with the radioligand ([3H]muscimol) in the presence or absence of propanidid at various concentrations.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting, which corresponds to the amount of bound radioligand.

  • Data Analysis: The data is analyzed to determine the effect of propanidid on the binding affinity (Kd) and the number of binding sites (Bmax) for [3H]muscimol.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Isolate Brain Membranes Incubate Incubate Membranes with [3H]muscimol +/- Propanidid Isolate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Determine Kd and Bmax Count->Analyze

Fig. 3: General Workflow for a [3H]muscimol Binding Assay.

Propanidid Binding Site on the GABA(A) Receptor

The precise binding site of propanidid on the GABA(A) receptor has not been definitively identified through experimental structural studies. However, molecular docking simulations suggest a probable binding pocket within the transmembrane domain (TMD) of the receptor. This is consistent with the binding sites of other intravenous anesthetics like propofol and etomidate, which are known to bind at the interfaces between subunits in the TMD.

The proposed binding site for propanidid is thought to be located at the interface between subunits, where it can allosterically influence the conformational changes associated with channel gating.

Receptor_Binding_Site cluster_receptor GABA(A) Receptor Subunit Interface (Transmembrane Domain) Subunit_A Subunit α TM1 TM2 TM3 TM4 Subunit_B Subunit β TM1 TM2 TM3 TM4 Propanidid_Site Propanidid Binding Pocket

References

The Rise and Fall of a Fleeting Anesthetic: A Technical History of Propanidid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the historical development, mechanism of action, and eventual withdrawal of the ultra-short-acting intravenous anesthetic, Propanidid.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the trajectory of Propanidid, a once-promising anesthetic agent that enjoyed a brief but notable period in clinical practice. Developed in the early 1960s, its rapid onset and offset of action held significant appeal. However, concerns over hypersensitivity reactions ultimately led to its withdrawal from the market, offering valuable lessons for modern drug development. This document provides a comprehensive overview of Propanidid's synthesis, mechanism of action, pharmacokinetics, and the clinical experiences that defined its history.

Introduction and Historical Context

Propanidid, a derivative of eugenol, was first introduced by Bayer in 1963.[1] It emerged as an ultra-short-acting intravenous anesthetic, offering the allure of rapid induction of anesthesia and an equally swift recovery, a desirable profile for short surgical and diagnostic procedures.[2] Marketed under trade names such as Epontol and Sombrevin, Propanidid was initially met with enthusiasm for its seemingly advantageous pharmacokinetic profile compared to the barbiturates of the era.[3] However, its time in widespread clinical use was short-lived due to reports of anaphylactoid reactions, leading to its eventual withdrawal from many markets.[1] The debate over whether these adverse reactions were attributable to the drug itself or its solubilizing agent, Cremophor EL, remains a significant aspect of its legacy.[1]

Physicochemical and Pharmacokinetic Properties

Propanidid is a pale yellow, oily liquid with poor water solubility. This necessitated its formulation in a solubilizing agent, Cremophor EL, for intravenous administration.

PropertyValue
Chemical Formula C18H27NO5
Molecular Weight 337.41 g/mol
LogP (Octanol/Water) 2.8
Water Solubility 0.229 mg/mL
Boiling Point 210-212 °C at 0.7 mmHg

Table 1: Physicochemical Properties of Propanidid

The most striking feature of Propanidid's pharmacokinetic profile was its ultra-short duration of action. This was primarily due to its rapid hydrolysis by plasma cholinesterases into inactive metabolites. This rapid breakdown prevented the accumulation of the drug and allowed for a quick recovery of consciousness.

ParameterValue (in Humans)
Onset of Action 20-40 seconds
Duration of Anesthesia 3-8 minutes
Metabolism Rapid hydrolysis by plasma cholinesterases
Elimination Half-Life Not well-established due to rapid metabolism

Table 2: Pharmacokinetic Profile of Propanidid

Mechanism of Action: Modulating the GABAa Receptor

Propanidid exerts its anesthetic effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. The GABAa receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. When activated by GABA, it opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Propanidid, like other general anesthetics such as propofol, binds to a site on the GABAa receptor distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency and/or duration of chloride channel opening. The potentiation of inhibitory neurotransmission leads to the clinical effects of sedation and loss of consciousness. While the precise binding pocket on the GABAa receptor for Propanidid is not definitively established, it is understood to interact with the transmembrane domains of the receptor subunits.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_receptor GABAA Receptor Closed Channel Open Channel GABA->GABAA_receptor:c Binds to orthosteric site Propanidid Propanidid Propanidid->GABAA_receptor:c Binds to allosteric site GABAA_receptor:c->GABAA_receptor:o Cl_ion Cl- Ions GABAA_receptor:o->Cl_ion Allows Influx Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to propanidid_synthesis start 4-Hydroxy-3-methoxyphenylacetic acid step1 Esterification (Propanol, Acid Catalyst) start->step1 intermediate1 Propyl 4-hydroxy-3- methoxyphenylacetate step1->intermediate1 step2 Etherification (Chloro-N,N-diethylacetamide, Base) intermediate1->step2 end Propanidid step2->end cremophor_reaction cremophor Cremophor EL mast_cell Mast Cell / Basophil cremophor->mast_cell Direct Activation complement Complement System cremophor->complement Activation histamine Histamine Release mast_cell->histamine complement->histamine Anaphylatoxin Production anaphylaxis Anaphylactoid Reaction (Hypotension, Bronchospasm, etc.) histamine->anaphylaxis

References

Propanidid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid is an ultra-short-acting intravenous anesthetic agent, chemically classified as a phenylacetate derivative. It was introduced in the 1960s and is recognized for its rapid onset and offset of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to propanidid. Detailed experimental protocols for its formulation and in vivo evaluation are presented, alongside a summary of its mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in anesthetic drug development and pharmacological research.

Chemical Structure and Properties

Propanidid, with the IUPAC name propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate, is a pale yellow oil. Its chemical structure is characterized by a substituted phenylacetic acid core.

Chemical Identifiers

IdentifierValue
IUPAC Name propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate[1][2]
CAS Number 1421-14-3[1][3]
Molecular Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol
PubChem CID 15004
ChEMBL ID CHEMBL2105345
DrugBank ID DB13234

Physicochemical Properties

PropertyValue
Physical State Pale yellow oil
Melting Point <25 °C
Boiling Point 210-212 °C at 0.7 mmHg
Water Solubility 0.229 mg/mL (predicted)
logP 2.8 (predicted)
pKa (Strongest Acidic) 16.59 (predicted)
pKa (Strongest Basic) -4.6 (predicted)

Pharmacology

Mechanism of Action

Propanidid exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and a decrease in its excitability. Propanidid enhances the effect of GABA, leading to increased chloride conductance and a more pronounced inhibitory effect. This potentiation of GABAergic neurotransmission is the basis for its anesthetic properties.

Signaling Pathway of Propanidid at the GABAA Receptor

Propanidid_GABA_Pathway cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABAₐ Receptor GABA Binding Site Propanidid Allosteric Site GABA->GABA_A_Receptor:gaba Binds to active site Cl_channel Cl⁻ Channel (Closed) Cl_channel_open Cl⁻ Channel (Open) GABA_A_Receptor->Cl_channel_open Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Propanidid Propanidid Propanidid->GABA_A_Receptor:pro Binds to allosteric site

Caption: Propanidid acts as a positive allosteric modulator of the GABA-A receptor.

Pharmacokinetics
  • Absorption: Propanidid is administered intravenously, leading to rapid absorption and distribution.

  • Distribution: Due to its lipophilic nature, it readily crosses the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: The primary metabolic pathway for propanidid is hydrolysis of its ester linkage by plasma and liver esterases. This rapid breakdown is responsible for its ultra-short duration of action. The main metabolite is 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxy-benzeneacetic acid.

  • Excretion: The metabolites of propanidid are primarily excreted by the kidneys.

Pharmacodynamics
  • Onset of Action: Anesthesia is induced within 20-30 seconds following intravenous injection.

  • Duration of Action: The anesthetic effect is brief, typically lasting for 6-8 minutes.

  • Effects: Propanidid induces a rapid loss of consciousness. It has been reported to cause a brief period of hyperventilation followed by respiratory depression. Hypotension and tachycardia can also occur.

Experimental Protocols

Synthesis of Propanidid

A general synthetic approach for propanidid involves a multi-step process:

  • Alkylation: 4-hydroxy-3-methoxybenzaldehyde (vanillin) is alkylated with an N,N-diethyl-2-chloroacetamide to form 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzaldehyde.

  • Oxidation: The aldehyde group is then oxidized to a carboxylic acid, yielding 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzoic acid.

  • Esterification: Finally, the carboxylic acid is esterified with propanol to produce propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate (propanidid).

Logical Workflow for Propanidid Synthesis

Synthesis_Workflow Start Starting Materials: - Vanillin - N,N-diethyl-2-chloroacetamide - Propanol Step1 Alkylation of Vanillin Start->Step1 Intermediate1 4-(2-(diethylamino)-2-oxoethoxy) -3-methoxybenzaldehyde Step1->Intermediate1 Step2 Oxidation of Aldehyde Intermediate1->Step2 Intermediate2 4-(2-(diethylamino)-2-oxoethoxy) -3-methoxybenzoic acid Step2->Intermediate2 Step3 Esterification with Propanol Intermediate2->Step3 End Propanidid Step3->End

Caption: General synthetic route for propanidid.

Preparation of Intravenous Formulation

Propanidid is poorly soluble in water and requires a solubilizing agent for intravenous administration.

Cremophor EL-based Formulation: Historically, propanidid was formulated as a 5% solution in a 20% aqueous solution of polyoxyethylated castor oil (Cremophor EL). However, Cremophor EL has been associated with anaphylactoid reactions.

Liposomal Formulation: To avoid the adverse effects of Cremophor EL, liposomal formulations have been investigated.

Experimental Protocol for Liposomal Propanidid Preparation:

  • Lipid Film Hydration: A mixture of lipids (e.g., phospholipids and cholesterol) is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer containing propanidid by gentle agitation. This process forms multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To produce smaller, more uniform vesicles, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Unencapsulated propanidid is removed by methods such as dialysis or gel filtration.

In Vivo Anesthetic Activity Assessment in Swine

Objective: To evaluate the anesthetic efficacy and hemodynamic effects of a liposomal propanidid formulation compared to a Cremophor EL-based formulation and propofol.

Animals: Eighteen pigs are randomly assigned to three groups (n=6 per group).

Procedure:

  • Anesthesia Induction:

    • Group 1 (Liposomal Propanidid): 60 mg/kg intravenous bolus.

    • Group 2 (Cremophor EL Propanidid): 15 mg/kg intravenous bolus.

    • Group 3 (Propofol): 5 mg/kg intravenous bolus.

  • Anesthesia Maintenance:

    • Group 1: Continuous infusion of 400 mg/kg/h.

    • Group 2: Continuous infusion of 100 mg/kg/h.

    • Group 3: Continuous infusion of 20 mg/kg/h.

  • Monitoring: Arterial and pulmonary artery catheters are placed for invasive hemodynamic monitoring (arterial pressure, pulmonary arterial pressure, cardiac output). Heart rate, ECG, and capnography are also monitored.

  • Blood Sampling: Blood samples are collected for the measurement of plasma catecholamines, cortisol, and histamine levels.

  • Data Analysis: Hemodynamic parameters and stress hormone levels are compared between the groups.

Experimental Workflow for In Vivo Anesthesia Study

InVivo_Workflow Start Randomize 18 pigs into 3 groups Group1 Group 1: Liposomal Propanidid Start->Group1 Group2 Group 2: Cremophor EL Propanidid Start->Group2 Group3 Group 3: Propofol Start->Group3 Induction Anesthesia Induction (IV Bolus) Group1->Induction Group2->Induction Group3->Induction Maintenance Anesthesia Maintenance (Continuous Infusion) Induction->Maintenance Monitoring Hemodynamic & Physiological Monitoring Maintenance->Monitoring Sampling Blood Sampling Maintenance->Sampling Analysis Data Analysis & Comparison Monitoring->Analysis Sampling->Analysis End Evaluate Anesthetic Efficacy & Safety Analysis->End

Caption: Workflow for the in vivo evaluation of propanidid formulations.

Analytical Methods

Determination of Propanidid in Biological Samples

Gas chromatography (GC) is a suitable method for the quantitative analysis of propanidid in biological matrices such as plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Plasma samples are alkalinized and extracted with an organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).

    • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration. A suitable sorbent is chosen to retain propanidid, which is then eluted with an appropriate solvent.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from endogenous plasma components.

    • Injection: A splitless injection mode is typically used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected ion monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. Characteristic ions of propanidid are monitored.

  • Quantification: A calibration curve is constructed using standards of known propanidid concentrations, and an internal standard is used to correct for variations in extraction efficiency and injection volume.

Conclusion

Propanidid remains a significant compound of interest for its ultra-short-acting anesthetic properties. This guide has provided a detailed overview of its chemical structure, properties, and pharmacological profile, with a focus on its action at the GABAA receptor. The experimental protocols outlined for its formulation and in vivo assessment offer a framework for further research and development in the field of anesthesiology. The analytical methods described are crucial for pharmacokinetic and metabolic studies. While propanidid itself is no longer in widespread clinical use due to adverse effects associated with its original formulation, understanding its characteristics can inform the development of new, safer anesthetic agents.

References

Early Clinical Studies of Propanidid (FBA 1420): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Pharmacological Profile

Propanidid, a derivative of eugenol, was introduced as a non-barbiturate intravenous anesthetic. Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA, leading to rapid central nervous system depression. Additionally, Propanidid acts as a competitive inhibitor of plasma cholinesterase, which is responsible for its rapid metabolism and short duration of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from early clinical evaluations of Propanidid.

Table 1: Induction Dose and Onset of Anesthesia

StudyNumber of PatientsInduction Dose (mg/kg)Mean Onset of Anesthesia (seconds)
Wynands & Burfoot (1965)1005 - 730
Clarke & Dundee (1966) (Review)Various studies5 - 1020 - 40
Group Trial (1966)2505 - 7Not specified

Table 2: Duration of Anesthesia and Recovery

StudyMean Duration of Anesthesia (minutes)Mean Time to Ambulation (minutes)
Wynands & Burfoot (1965)3 - 515 - 20
Clarke & Dundee (1966) (Review)4 - 620 - 30
Group Trial (1966)~4Not specified

Table 3: Hemodynamic Effects

StudyMean Change in Systolic Blood PressureMean Change in Heart Rate
Wynands & Burfoot (1965)↓ 10-20 mmHg↑ 10-20 beats/min
Clarke & Dundee (1966) (Review)Variable fallIncrease
Group Trial (1966)Fall in most patientsIncrease in most patients

Experimental Protocols

A Clinical Study of Propanidid (FBA 1420) by Wynands & Burfoot (1965)
  • Patient Population: 100 adult patients scheduled for minor surgical procedures. Patients were premedicated with meperidine and atropine.

  • Induction of Anesthesia: Anesthesia was induced with a single intravenous injection of a 5% solution of Propanidid at a dose of 5 to 7 mg/kg of body weight, administered over 10 to 15 seconds.

  • Monitoring:

    • Blood pressure and pulse rate were recorded at 1-minute intervals for the first 5 minutes, and then every 5 minutes until the patient was fully awake.

    • Respiratory rate and depth were observed continuously.

    • The time of injection, loss of consciousness (defined by the loss of the eyelash reflex), duration of apnea, and time to awakening (defined by the ability to obey simple commands) were recorded.

  • Data Analysis: The study reported the mean and range of the observed parameters.

Group Trial of Propanidid as an Intravenous Anaesthetic (1966)
  • Patient Population: 250 patients undergoing minor gynecological procedures.

  • Induction of Anesthesia: Propanidid was administered intravenously at a dose of 5 to 7 mg/kg.

  • Methodology: This was a multi-center trial to assess the efficacy and side effects of Propanidid in a larger patient population. The exact monitoring protocols were determined by each participating center but generally included monitoring of cardiovascular and respiratory parameters.

  • Data Collection: Data on the quality of anesthesia, incidence of side effects (such as hyperventilation, hypotension, and venous sequelae), and recovery times were collected and analyzed.

Visualizations

Signaling Pathways and Experimental Workflows

Propanidid_GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Propanidid Propanidid GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Propanidid->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Cl_ion Chloride Ions (Cl-) GABA_A_Receptor->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Propanidid's modulation of the GABA-A receptor signaling pathway.

Propanidid_Metabolism_Workflow Propanidid_Admin Intravenous Administration of Propanidid Propanidid_Blood Propanidid in Bloodstream Propanidid_Admin->Propanidid_Blood Plasma_Cholinesterase Plasma Cholinesterase Propanidid_Blood->Plasma_Cholinesterase Metabolism by Inactive_Metabolites Inactive Metabolites Plasma_Cholinesterase->Inactive_Metabolites Rapid_Elimination Rapid Elimination Inactive_Metabolites->Rapid_Elimination Short_Duration Short Duration of Action Rapid_Elimination->Short_Duration

Caption: Workflow of Propanidid's rapid metabolism and elimination.

Clinical_Trial_Workflow Patient_Selection Patient Selection (Minor Surgery) Premedication Premedication (e.g., Meperidine, Atropine) Patient_Selection->Premedication IV_Induction IV Induction with Propanidid (5-7 mg/kg) Premedication->IV_Induction Monitoring Continuous Monitoring (BP, HR, Respiration) IV_Induction->Monitoring Data_Recording Data Recording (Onset, Duration, Recovery) Monitoring->Data_Recording Analysis Data Analysis Data_Recording->Analysis

Caption: A generalized workflow of the early clinical trials of Propanidid.

References

Propanidid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Pharmacology, and Clinical Application of a Pioneering Intravenous Anesthetic

Abstract

Propanidid, a derivative of eugenol, is an ultra-short-acting intravenous anesthetic agent first introduced in the 1960s.[1][2] It gained initial popularity due to its rapid onset and short duration of action, a result of its swift hydrolysis by plasma and liver cholinesterases.[3] Its primary mechanism of action is the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Despite its favorable pharmacokinetic profile, Propanidid was withdrawn from many markets due to a notable incidence of anaphylactoid reactions, largely attributed to its solubilizing agent, Cremophor EL. This technical guide provides a comprehensive overview of Propanidid, focusing on its core pharmacology, primary use cases, and the experimental methodologies used to characterize it. This document is intended for researchers, scientists, and drug development professionals interested in the history and properties of intravenous anesthetics and the development of novel GABAergic modulators.

Core Pharmacology

Mechanism of Action

Propanidid is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its anesthetic effects are mediated by enhancing the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

dot

Propanidid_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Propanidid Propanidid Propanidid->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds

Caption: Propanidid's signaling pathway at the GABA-A receptor.

Pharmacodynamics

Propanidid's interaction with the GABA-A receptor has been characterized in vitro. Studies using [3H]muscimol, a GABA-A receptor agonist, demonstrated that Propanidid enhances agonist binding in a concentration-dependent manner.

ParameterValueExperimental Context
50% Stimulation of [3H]muscimol binding60 µMMembrane preparation from pig cerebral cortex at 0°C
Picrotoxinin IC50~25 µMInhibition of Propanidid-stimulated [3H]muscimol binding

Data sourced from Biochemical Journal (1984).

Pharmacokinetics

Propanidid is characterized by its rapid onset and very short duration of action, which is a direct result of its rapid metabolism.

ParameterValue/Description
Absorption Rapidly absorbed following intravenous administration.
Distribution Information on the volume of distribution is not extensively detailed in the reviewed literature.
Metabolism Primarily hydrolyzed by plasma and liver cholinesterases to an inactive carboxylic acid metabolite.
Elimination The half-life of Propanidid is very short, contributing to its ultra-short-acting profile. Specific quantitative data on clearance rates are not consistently reported in the available literature.
Onset of Action 20-30 seconds after injection.
Duration of Action 6-8 minutes.

Primary Use Cases & Clinical Data

Propanidid was primarily used for the induction of general anesthesia and for providing anesthesia for short surgical or diagnostic procedures.

Clinical ParameterObservationDosage
Anesthetic Induction Rapid and smooth induction of anesthesia.5-10 mg/kg intravenously.
Cardiovascular Effects A notable drop in blood pressure, with reports of a 33% decrease in the first minute post-injection, which was typically rapidly corrected.5-10 mg/kg.
Adverse Effects Anaphylactoid reactions were a significant concern, with an incidence reported to be between 1:500 and 1:17,000. These reactions were often attributed to the solubilizing agent, Cremophor EL.Not dose-dependent.

Clinical data compiled from various clinical studies and reviews.

Experimental Protocols

GABA-A Receptor Binding Assay

The following is a generalized protocol for a GABA-A receptor binding assay, based on standard methodologies, to assess the effect of a compound like Propanidid.

Objective: To determine the effect of Propanidid on the binding of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) to neuronal membranes.

Materials:

  • Rat cerebral cortex tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]muscimol (radioligand)

  • Propanidid (test compound)

  • GABA (for non-specific binding determination)

  • Scintillation fluid

  • Centrifuge, scintillation counter, filtration apparatus

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of [3H]muscimol in the presence of varying concentrations of Propanidid.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

    • Incubate at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data to determine the effect of Propanidid on [3H]muscimol binding (e.g., calculate EC50 for stimulation).

dot

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Cerebral Cortex Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash Incubate Incubation with [3H]muscimol & Propanidid Wash->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Analyze Data Analysis (EC50) Calculate->Analyze

Caption: A generalized workflow for a GABA-A receptor binding assay.

Two-Electrode Voltage Clamp Electrophysiology

The following protocol outlines a standard method for assessing the modulatory effects of Propanidid on GABA-A receptors expressed in Xenopus oocytes.

Objective: To characterize the electrophysiological effects of Propanidid on GABA-A receptor-mediated currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2s)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Frog Ringer's solution

  • GABA solution

  • Propanidid solution

Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-20).

    • Co-apply varying concentrations of Propanidid with the GABA solution.

    • Record the changes in the GABA-evoked current in the presence of Propanidid.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Propanidid.

    • Normalize the current amplitudes to the control GABA response.

    • Construct concentration-response curves for Propanidid's modulatory effect.

    • Calculate the EC50 for potentiation and the maximum potentiation effect.

Synthesis and Formulation

Propanidid is a pale yellow oil that is practically insoluble in water. For intravenous administration, it was formulated as a 5% solution in Cremophor EL, a polyoxyethylated castor oil, which acted as a solubilizing agent. This formulation was a key factor in the subsequent withdrawal of the drug due to hypersensitivity reactions associated with Cremophor EL.

Conclusion

Propanidid represents a significant milestone in the history of intravenous anesthesia. Its development highlighted the potential for ultra-short-acting agents with a metabolic profile independent of hepatic oxidation. While its clinical use was ultimately curtailed by adverse effects related to its formulation, the study of Propanidid has provided valuable insights into the pharmacology of GABA-A receptor modulators. For drug development professionals, the story of Propanidid serves as a crucial case study on the importance of formulation and the potential for excipients to influence the safety profile of a drug. The rapid onset and offset of Propanidid's effects remain desirable characteristics for modern anesthetics, and understanding its mechanism and limitations can inform the design of future generations of GABAergic drugs with improved safety and tolerability.

References

Propanidid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous general anesthetic, was a notable development in the field of anesthesiology in the 1960s. Developed by Bayer, its rapid onset and short duration of action offered significant advantages for certain medical procedures. This technical guide provides a comprehensive overview of the discovery of propanidid, detailing the key scientific contributions and the historical context of its development. Furthermore, it outlines a detailed, three-step chemical synthesis pathway for propanidid, commencing from the readily available precursor, homovanillic acid. This guide includes explicit experimental protocols for each synthetic step, quantitative data presented in tabular format, and detailed characterization of the final product and key intermediates using modern spectroscopic techniques. Visual diagrams generated using Graphviz (DOT language) are provided to illustrate the logical flow of the synthesis.

Discovery and Development

Propanidid was first introduced by the German pharmaceutical company Bayer in 1963.[1] The invention is credited to a team of scientists including Rudolf Hiltmann, Heinrich Wollweber, Friedrich Hoffmeister, and Wolfgang Wirth, as detailed in their United States Patent 3,086,978, assigned to Farbenfabriken Bayer Aktiengesellschaft. Marketed under trade names such as Epontol and Fabantol, propanidid gained initial popularity as an ultra-short-acting anesthetic.[1]

Its clinical use, however, was short-lived due to a significant number of anaphylactic reactions observed in patients. These adverse reactions were largely attributed to the solubilizing agent, Cremophor EL, used in its formulation, rather than the propanidid molecule itself.[1] Despite its withdrawal from the market, the study of propanidid has contributed to the understanding of anesthetic agents and the importance of formulation in drug safety.

Chemical Synthesis Pathway

The synthesis of propanidid can be efficiently achieved through a three-step process starting from 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid. The synthesis involves:

  • Esterification of homovanillic acid with propanol to form the intermediate propyl 4-hydroxy-3-methoxyphenylacetate.

  • Synthesis of the key intermediate , 2-chloro-N,N-diethylacetamide, from chloroacetyl chloride and diethylamine.

  • Williamson Ether Synthesis of the propyl 4-hydroxy-3-methoxyphenylacetate with 2-chloro-N,N-diethylacetamide to yield the final product, propanidid.

The logical flow of this synthesis is depicted in the following diagram:

Propanidid_Synthesis_Workflow Start Homovanillic Acid & Propanol Step1 Step 1: Esterification Start->Step1 Intermediate1 Propyl 4-hydroxy-3-methoxyphenylacetate Step1->Intermediate1 Step3 Step 3: Williamson Ether Synthesis Intermediate1->Step3 Start2 Chloroacetyl Chloride & Diethylamine Step2 Step 2: Amide Formation Start2->Step2 Intermediate2 2-chloro-N,N-diethylacetamide Step2->Intermediate2 Intermediate2->Step3 End Propanidid Step3->End

A high-level overview of the propanidid synthesis workflow.

Experimental Protocols

Step 1: Synthesis of Propyl 4-hydroxy-3-methoxyphenylacetate

This step involves the Fischer-Speier esterification of homovanillic acid with propanol, catalyzed by a strong acid.

Diagram of the Experimental Workflow for Step 1:

Esterification_Workflow cluster_reactants Reactants Homovanillic_Acid Homovanillic Acid Reaction Reflux Homovanillic_Acid->Reaction Propanol Propanol Propanol->Reaction Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Propyl 4-hydroxy-3-methoxyphenylacetate Purification->Product

Workflow for the esterification of homovanillic acid.

Methodology:

  • To a solution of homovanillic acid (1 equivalent) in an excess of n-propanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure propyl 4-hydroxy-3-methoxyphenylacetate.

Step 2: Synthesis of 2-chloro-N,N-diethylacetamide

This intermediate is prepared by the reaction of chloroacetyl chloride with diethylamine.

Diagram of the Experimental Workflow for Step 2:

Amide_Formation_Workflow cluster_reactants Reactants Chloroacetyl_Chloride Chloroacetyl Chloride Reaction Reaction in Inert Solvent Chloroacetyl_Chloride->Reaction Diethylamine Diethylamine Diethylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product 2-chloro-N,N-diethylacetamide Purification->Product

Workflow for the synthesis of 2-chloro-N,N-diethylacetamide.

Methodology:

  • Dissolve diethylamine (2 equivalents) in an inert solvent such as dichloromethane in a flask cooled in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-diethylacetamide.

Step 3: Synthesis of Propanidid (Williamson Ether Synthesis)

The final step involves the reaction of the phenolic intermediate with the chloroacetamide derivative in the presence of a base.

Diagram of the Experimental Workflow for Step 3:

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants Intermediate1 Propyl 4-hydroxy-3-methoxyphenylacetate Reaction Reaction in Polar Aprotic Solvent Intermediate1->Reaction Intermediate2 2-chloro-N,N-diethylacetamide Intermediate2->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Propanidid Purification->Product

Workflow for the final Williamson ether synthesis of propanidid.

Methodology:

  • To a solution of propyl 4-hydroxy-3-methoxyphenylacetate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-chloro-N,N-diethylacetamide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude propanidid by column chromatography on silica gel to obtain the final product.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Reference
Propyl 4-hydroxy-3-methoxyphenylacetateC₁₂H₁₆O₄224.25~85-95%General Esterification
2-chloro-N,N-diethylacetamideC₆H₁₂ClNO149.62~70-85%Amide Formation
PropanididC₁₈H₂₇NO₅337.41~60-75%Williamson Ether Synthesis

Spectroscopic Data and Characterization

Propanidid (Propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 4.65 (s, 2H, O-CH₂-CO), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.55 (s, 2H, Ar-CH₂), 3.40 (q, J=7.1 Hz, 4H, N-(CH₂-CH₃)₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 1.15 (t, J=7.1 Hz, 6H, N-(CH₂-CH₃)₂), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0, 167.5, 149.5, 146.0, 127.0, 121.0, 114.0, 112.5, 68.0, 66.5, 56.0, 41.5, 41.0, 22.0, 14.0, 13.0, 10.5.

  • IR (KBr, cm⁻¹): 2970 (C-H), 1735 (C=O, ester), 1645 (C=O, amide), 1590, 1510 (C=C, aromatic), 1260, 1140 (C-O).

  • Mass Spectrometry (EI, m/z): 337 (M⁺), 264, 194, 151, 100.[1]

Propyl 4-hydroxy-3-methoxyphenylacetate
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.80-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.50 (s, 2H, Ar-CH₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5, 146.5, 145.0, 126.5, 121.5, 114.5, 111.5, 66.5, 56.0, 41.0, 22.0, 10.5.

  • IR (KBr, cm⁻¹): 3400 (O-H), 2960 (C-H), 1730 (C=O, ester), 1600, 1515 (C=C, aromatic), 1270, 1150 (C-O).

  • Mass Spectrometry (EI, m/z): 224 (M⁺), 182, 151, 123.[2]

2-chloro-N,N-diethylacetamide
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.05 (s, 2H, Cl-CH₂), 3.35 (q, J=7.2 Hz, 4H, N-(CH₂-CH₃)₂), 1.15 (t, J=7.2 Hz, 6H, N-(CH₂-CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.0, 42.0, 41.5, 41.0, 14.0, 12.5.

  • IR (Neat, cm⁻¹): 2975 (C-H), 1650 (C=O, amide), 1430, 1280, 770 (C-Cl).

  • Mass Spectrometry (EI, m/z): 149 (M⁺), 114, 100, 72, 58.

Conclusion

Propanidid represents a significant milestone in the history of anesthetic drug development. While its clinical application was ultimately limited, the synthetic chemistry and pharmacological properties of propanidid continue to be of interest to researchers in medicinal chemistry and drug development. The three-step synthesis pathway detailed in this guide provides a clear and reproducible method for obtaining this compound for research purposes. The provided experimental protocols, quantitative data, and spectroscopic characterizations offer a comprehensive resource for scientists working in this area. The logical diagrams of the synthesis pathway and experimental workflows serve to further clarify the process, making this guide a valuable tool for both educational and practical applications in the laboratory.

References

Initial In-Vitro Efficacy of Propanidid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous anesthetic, primarily exerts its efficacy through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a technical overview of the initial in-vitro studies that have defined our understanding of Propanidid's mechanism of action. Key experimental data on its interaction with GABAA receptors are presented, alongside detailed experimental protocols. Furthermore, this guide discusses secondary in-vitro effects, including the inhibition of acetylcholinesterase and its metabolic fate, summarizing the current state of knowledge from foundational studies.

Core Mechanism of Action: GABAA Receptor Modulation

Propanidid's primary anesthetic and sedative-hypnotic effects are attributed to its action as a positive allosteric modulator of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] In-vitro studies have demonstrated that Propanidid enhances the function of these receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This increase in inhibition at the cellular level translates to the observed anesthetic effects at the macroscopic level.

In-Vitro Electrophysiological Data

Initial in-vitro efficacy studies have quantified the effect of Propanidid on GABAA receptors expressed in Xenopus oocytes. These studies utilized the two-electrode voltage clamp technique to measure the potentiation of GABA-induced currents in the presence of varying concentrations of Propanidid.

Table 1: In-Vitro Efficacy of Propanidid on Human GABAA (α1β2γ2s) Receptors

Propanidid Concentration (mmol/L)Direct Activation (% of GABA 20 µmol/L Response)Potentiation of GABA 20 µmol/L Response (%)
0.001Not Reported~125%
0.01Not Reported~200%
0.1Not Reported~350%
1~50%~500%

Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.[3]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The following protocol outlines the key steps for assessing the in-vitro efficacy of Propanidid on GABAA receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are surgically harvested from anesthetized Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2s).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential of -60 mV.

  • Drug Application:

    • A baseline response is established by applying a known concentration of GABA (e.g., 20 µmol/L).

    • Propanidid is then co-applied with GABA at various concentrations to determine its potentiating effect.

    • Direct activation is assessed by applying Propanidid in the absence of GABA.

  • Data Analysis: The potentiation of the GABA-induced current by Propanidid is measured and typically expressed as a percentage increase over the baseline GABA response.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAReceptor GABA_A Receptor (Ligand-gated ion channel) GABA->GABAAReceptor Binds to orthosteric site Propanidid Propanidid Propanidid->GABAAReceptor Binds to allosteric site Cl_ion Cl- Influx GABAAReceptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Figure 1: Propanidid's Mechanism of Action at the GABAA Receptor.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application & Data Acquisition Oocyte_Harvest Oocyte Harvesting (Xenopus laevis) cRNA_Injection GABA_A Receptor cRNA Microinjection Oocyte_Harvest->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation Placement Oocyte Placement in Recording Chamber Incubation->Placement Clamping Two-Electrode Voltage Clamp (-60mV) Placement->Clamping Baseline Baseline GABA Application Clamping->Baseline Coapplication Co-application of Propanidid + GABA Baseline->Coapplication Direct_Application Direct Application of Propanidid Baseline->Direct_Application Data_Analysis Data Analysis: Potentiation & Activation Coapplication->Data_Analysis Direct_Application->Data_Analysis

Figure 2: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Studies.

Secondary In-Vitro Effects

Inhibition of Acetylcholinesterase

In-vitro studies have identified Propanidid as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action has been observed for serum cholinesterase, as well as for acetylcholinesterase found at the neuromuscular plaque and in the brain.

Metabolic Fate: Rapid Hydrolysis

The ultra-short duration of action of Propanidid is a direct consequence of its rapid metabolism. In-vitro studies using various tissue homogenates have demonstrated that Propanidid is quickly hydrolyzed to its inactive carboxylic acid metabolite.

These studies have shown that the rate of hydrolysis is most rapid in liver homogenates, indicating that the liver is the primary site of Propanidid's metabolic inactivation. The hydrolysis by blood and serum esterases is reported to be significantly slower. While the rapid nature of this metabolic degradation is well-established, specific quantitative in-vitro metabolic stability data, such as half-life (t1/2) or intrinsic clearance (CLint) in liver microsomes or hepatocytes, are not detailed in the foundational literature.

Propanidid_Metabolism Propanidid Propanidid (Active) Inactive_Metabolite Inactive Carboxylic Acid Metabolite Propanidid->Inactive_Metabolite Rapid Hydrolysis Liver_Esterases Liver Esterases Liver_Esterases->Propanidid Primary Site of Metabolism

Figure 3: Conceptual Diagram of Propanidid's Metabolic Inactivation.

Conclusion

The initial in-vitro studies of Propanidid have firmly established its primary mechanism of action as a potent positive allosteric modulator of GABAA receptors. Electrophysiological data quantitatively support this, providing a clear concentration-dependent effect. While secondary effects, such as the inhibition of acetylcholinesterase and its rapid metabolic hydrolysis, have been identified, the available literature from these early studies is more qualitative in nature. For drug development professionals, these findings underscore the importance of the GABAergic system as the principal target for Propanidid's anesthetic properties and highlight its rapid clearance as a key pharmacokinetic feature. Further quantitative characterization of its metabolic pathways and off-target effects would be beneficial for a more comprehensive in-vitro profile.

References

Propanidid: A Comprehensive Pharmacology and Biochemistry Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, a derivative of eugenol, is an ultra-short-acting intravenous anesthetic agent.[1][2] This technical guide provides an in-depth overview of the pharmacology and biochemistry of propanidid, focusing on its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and metabolic pathways. The document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key biological processes.

Introduction

Introduced in the 1960s, propanidid offered rapid induction of anesthesia and a short duration of action, attributed to its fast metabolism.[2][3] However, reports of anaphylactic reactions, largely associated with its solubilizing agent, Cremophor EL, led to its withdrawal from many markets.[3] Despite its limited clinical use today, the study of propanidid's interactions with neuronal targets remains valuable for the development of novel anesthetic agents. This guide delves into the core pharmacological and biochemical characteristics of propanidid.

Physicochemical Properties

Propanidid is a phenylacetate derivative with the IUPAC name propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₈H₂₇NO₅
Molecular Weight337.4 g/mol
CAS Number1421-14-3
AppearanceYellowish oil

Pharmacology

Mechanism of Action

Propanidid exerts its anesthetic effects through two primary mechanisms: potentiation of GABAergic inhibition and inhibition of acetylcholinesterase.

The principal mechanism of propanidid's anesthetic action is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions (Cl⁻) into the neuron, leading to hyperpolarization and inhibition of neuronal firing. Propanidid enhances the effect of GABA, increasing the frequency of chloride channel opening and prolonging the inhibitory postsynaptic current. This potentiation of GABAergic neurotransmission is a hallmark of many general anesthetics.

GABAA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_R GABA_A Receptor GABA_release->GABA_R GABA Chloride_channel Cl- Channel (Closed) Chloride_channel_open Cl- Channel (Open) Hyperpolarization Hyperpolarization (Neuronal Inhibition) Propanidid Propanidid

Propanidid also acts as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, propanidid increases the concentration and duration of action of acetylcholine at the synaptic cleft. This action may contribute to some of its physiological effects, although its primary anesthetic action is attributed to its effects on GABAA receptors.

Pharmacodynamics

The pharmacodynamic effects of propanidid are characterized by a rapid onset and short duration of anesthesia.

ParameterValueDescription
Onset of Action20-30 secondsTime to induce anesthesia after intravenous administration.
Duration of Action3-8 minutesDuration of anesthetic effect from a single bolus dose.
GABAA Receptor Modulation
EC₅₀ (GABA potentiation)~26 µMEffective concentration for 50% potentiation of GABA-mediated current.
Acetylcholinesterase Inhibition
Inhibition TypeCompetitivePropanidid competes with acetylcholine for the active site of AChE.
I₅₀ (Serum Cholinesterase)Lower than for AChEConcentration for 50% inhibition is lower for serum cholinesterase than for acetylcholinesterase at the neuromuscular plaque.
Pharmacokinetics

The pharmacokinetic profile of propanidid is defined by its rapid distribution and extremely fast metabolic clearance.

ParameterValueDescription
Absorption N/AAdministered intravenously.
Distribution
Protein BindingNot extensively documented
Metabolism
Primary RouteHydrolysisRapidly broken down by esterases.
Primary SiteLiverThe liver is the main site of metabolism.
EnzymesEsterasesPrimarily plasma and liver esterases.
Elimination
Half-lifeVery shortContributes to the short duration of action.
ExcretionRenalMetabolites are excreted in the urine.

Biochemistry

Metabolism

The ultra-short duration of action of propanidid is a direct consequence of its rapid metabolic inactivation. The primary metabolic pathway is hydrolysis of the ester linkage by non-specific esterases, predominantly in the liver and to a lesser extent in the plasma. This process yields an inactive carboxylic acid metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), and propanol.

Metabolism Propanidid Propanidid (Active) Metabolite 4-(2-[diethylamino]-2-oxoethoxy) -3-methoxy-benzeneacetic acid (DOMBA) (Inactive) Propanidid->Metabolite Hydrolysis Propanol Propanol Propanidid->Propanol Hydrolysis Esterases Liver & Plasma Esterases Esterases->Propanidid

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for GABAA Receptor Modulation

This protocol describes the methodology to assess the modulatory effects of propanidid on GABAA receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing human GABAA receptors (e.g., α1β2γ2s subunits)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl

  • Perfusion system

  • Recording chamber

  • Frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4)

  • GABA stock solution

  • Propanidid stock solution

Procedure:

  • Place a GABAA receptor-expressing oocyte in the recording chamber and perfuse with Frog Ringer's solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Establish a stable baseline current.

  • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward current.

  • Wash out the GABA with Frog Ringer's solution until the current returns to baseline.

  • Co-apply the same concentration of GABA with varying concentrations of propanidid.

  • Record the peak inward current for each propanidid concentration.

  • Calculate the potentiation of the GABA-evoked current by propanidid relative to the baseline GABA response.

  • Plot the concentration-response curve and determine the EC₅₀ for propanidid's modulatory effect.

TEVC_Workflow start Start oocyte_prep Prepare GABA_A Receptor-Expressing Xenopus Oocyte start->oocyte_prep impale Impale Oocyte with Two Microelectrodes oocyte_prep->impale clamp Voltage Clamp at -60 mV impale->clamp baseline_gaba Apply Sub-maximal GABA (Record Baseline Current) clamp->baseline_gaba washout Washout baseline_gaba->washout co_application Co-apply GABA and Propanidid (Varying Concentrations) washout->co_application record Record Peak Inward Current co_application->record analyze Analyze Data (Calculate Potentiation, Plot Curve, Determine EC50) record->analyze end End analyze->end

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of propanidid on acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Propanidid stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of propanidid in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Propanidid solution (or buffer for control)

    • DTNB solution

    • AChE solution

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm kinetically over several minutes.

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each propanidid concentration compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the propanidid concentration to determine the IC₅₀ value.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents (AChE, ATCI, DTNB, Propanidid dilutions) start->prepare_reagents plate_setup Set up 96-well Plate (Buffer, Propanidid, DTNB, AChE) prepare_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Add ATCI Substrate to Initiate Reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of propanidid in human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Propanidid

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and HLM to 37°C.

  • Initiate the metabolic reaction by adding HLM to the master mix containing propanidid at a known concentration.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of propanidid.

  • Plot the natural logarithm of the percentage of remaining propanidid versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion

Propanidid, despite its historical clinical challenges, remains a pharmacologically significant molecule. Its dual action on GABAA receptors and acetylcholinesterase, coupled with its rapid metabolism, provides a unique profile for studying the principles of anesthesia and drug metabolism. The information and protocols detailed in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further investigation into the biochemical and pharmacological properties of propanidid and the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Structural Analogs of Propanidid for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous anesthetic, has served as a pivotal scaffold for the development of novel anesthetic agents. Although its clinical use was curtailed due to adverse reactions associated with its formulation, its unique chemical structure and rapid metabolism have inspired the exploration of structural analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the structural analogs of Propanidid, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Propanidid, a derivative of eugenol, was introduced as an intravenous anesthetic in the 1960s. It is characterized by a rapid onset and short duration of action, which is attributed to its rapid hydrolysis by plasma and tissue esterases. The primary mechanism of action for Propanidid and its analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

The development of structural analogs has primarily focused on retaining the favorable pharmacokinetic properties of Propanidid while mitigating its adverse effects. A key example is AZD-3043, a structural analog designed with a metabolically labile ester moiety to ensure rapid and predictable clearance. This guide will delve into the core structural features of Propanidid and its analogs, their synthesis, and their interaction with the GABA-A receptor.

Core Structure and Mechanism of Action

The core structure of Propanidid consists of a substituted phenylacetate moiety. Modifications to this core have been explored to optimize potency, duration of action, and safety.

Mechanism of Action at the GABA-A Receptor

Propanidid and its analogs act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of inhibitory neurotransmission results in the sedative and hypnotic effects characteristic of these compounds. The specific binding site for Propanidid on the GABA-A receptor is believed to be located within the transmembrane domain, at the interface between subunits.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_activation Receptor Activation GABA_Site GABA Binding Site Ion_Channel_Open Cl- Channel (Open) GABA_Site->Ion_Channel_Open Conformational Change Analog_Site Propanidid Analog Binding Site (Allosteric) Analog_Site->Ion_Channel_Open Potentiates GABA Effect Ion_Channel Cl- Channel (Closed) GABA GABA GABA->GABA_Site Binds Analog Propanidid Analog Analog->Analog_Site Binds Hyperpolarization Neuronal Hyperpolarization Ion_Channel_Open->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation

Figure 1: Signaling pathway of Propanidid analogs at the GABA-A receptor.

Synthesis of Propanidid Analogs

The synthesis of Propanidid and its analogs generally involves the etherification of a substituted phenol followed by esterification. A representative synthetic scheme is provided below.

General Synthetic Protocol

A common route for synthesizing Propanidid analogs involves the reaction of a substituted phenol with an α-halo-N,N-diethylacetamide to form an intermediate ether, which is then esterified.

Synthesis_Workflow Start Substituted Phenol Step1 React with α-halo-N,N-diethylacetamide (e.g., 2-chloro-N,N-diethylacetamide) Start->Step1 Intermediate Intermediate Ether Step1->Intermediate Step2 Esterification with corresponding alcohol/acid Intermediate->Step2 Product Propanidid Analog Step2->Product

Figure 2: General synthetic workflow for Propanidid analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

Synthesis of Propyl 2-(4-((2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)

  • Step 1: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetic acid. Vanillylmandelic acid is reduced with hydriodic acid and red phosphorus.

  • Step 2: Esterification. The resulting acid is esterified with propanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield propyl 2-(4-hydroxy-3-methoxyphenyl)acetate.

  • Step 3: Etherification. The phenolic hydroxyl group is then etherified by reacting with 2-chloro-N,N-diethylacetamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Structure-Activity Relationships (SAR)

The anesthetic activity of Propanidid analogs is influenced by various structural modifications.

Modification Effect on Activity Rationale
Ester Chain Length Optimal activity with propyl ester. Shorter or longer chains may decrease potency.Affects lipid solubility and interaction with the binding pocket.
Amide Substituents Diethyl substitution on the amide is common. Alterations can impact metabolism and potency.Influences the rate of hydrolysis by esterases and binding affinity.
Phenyl Ring Substituents Methoxy group at position 3 is generally conserved. Other substitutions can alter potency and selectivity.Electronic and steric effects can influence binding to the GABA-A receptor.
Introduction of Heterocycles Replacing the diethylamide with a heterocyclic moiety can improve water solubility.May alter pharmacokinetic properties and receptor subtype selectivity.

Pharmacological Evaluation

The pharmacological effects of Propanidid analogs are typically assessed through a combination of in vitro and in vivo assays.

In Vitro Assays: GABA-A Receptor Modulation

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for characterizing the interaction of compounds with ion channels like the GABA-A receptor.

Experimental Protocol:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA at a concentration that elicits a submaximal current (EC10-EC20).

    • Co-apply the Propanidid analog with GABA and measure the potentiation of the GABA-induced current.

    • Construct concentration-response curves to determine the EC50 of the analog.

TEVC_Workflow Start Harvest Xenopus Oocytes Step1 Inject GABA-A Receptor cRNA Start->Step1 Step2 Incubate for Receptor Expression Step1->Step2 Step3 Two-Electrode Voltage Clamp Step2->Step3 SubStep3a Apply GABA (EC10-20) Step3->SubStep3a SubStep3b Co-apply Analog + GABA SubStep3a->SubStep3b Step4 Measure Current Potentiation SubStep3b->Step4 Step5 Generate Concentration- Response Curve Step4->Step5 End Determine EC50 Step5->End

Figure 3: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) assay.

In Vivo Assays: Anesthetic Potency

Loss of Righting Reflex (LORR) in Rodents

This is a common behavioral assay to assess the hypnotic effects of anesthetic agents.

Experimental Protocol:

  • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.

  • Drug Administration: Administer the Propanidid analog intravenously (e.g., via tail vein).

  • Assessment of LORR: Immediately after administration, place the animal on its back. The inability to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.

  • Duration of LORR: Record the time from the loss of the righting reflex until its return.

  • Dose-Response: Test a range of doses to determine the ED50 (the dose required to produce LORR in 50% of the animals).

Quantitative Data

The following table summarizes available quantitative data for Propanidid and a key analog. A comprehensive dataset for a full series of analogs is a critical area for future research.

Compound Assay Parameter Value Reference
Propanidid In vivo (human)Anesthetic Induction Dose5-10 mg/kg[General Pharmacology Texts]
AZD-3043 In vitro (GABA-A Receptor)EC50 (potentiation of GABA)~36 µM[1]
Compound 5j *In vitro (GABA-A Receptor)EC50 (potentiation of GABA)12.0 µM[1]

*Compound 5j is a fluorine-substituted phenyl acetate derivative that shares a carboxylic acid metabolite with AZD-3043.

Conclusion and Future Directions

The structural backbone of Propanidid continues to be a valuable template for the design of novel, ultra-short-acting intravenous anesthetics. The development of analogs like AZD-3043 highlights the potential for creating agents with rapid and predictable recovery profiles. Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to establish clear structure-activity relationships.

  • Receptor subtype selectivity: Investigating the selectivity of new analogs for different GABA-A receptor subtypes to potentially reduce side effects.

  • Pharmacokinetic optimization: Fine-tuning the metabolic lability to achieve desired onset and duration of action for various clinical applications.

  • Formulation development: Exploring novel formulations to improve solubility and minimize adverse reactions.

This technical guide provides a foundational resource for researchers dedicated to advancing the field of anesthesiology through the exploration of Propanidid's structural analogs.

References

Propanidid as a Competitive Inhibitor of Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propanidid, a phenylacetate derivative, was introduced as a rapid-onset, short-duration anesthetic agent. Its mechanism of action is primarily understood through its effects on the central nervous system. However, its interaction with the peripheral nervous system, specifically the cholinergic system, is of significant interest. Research has established that propanidid acts as a competitive inhibitor of acetylcholinesterase (AChE)[1]. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses, which can potentiate the effects of other neuromuscular blocking agents. Understanding the specifics of this competitive inhibition is crucial for a comprehensive pharmacological profile of propanidid and for the development of new drugs targeting the cholinergic system.

Competitive inhibition is a form of enzyme inhibition where the inhibitor molecule bears a structural similarity to the substrate, allowing it to bind to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the active site. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Data on Acetylcholinesterase Inhibition by Propanidid

A comprehensive review of the available scientific literature indicates a lack of specific quantitative data for the inhibition of acetylcholinesterase by propanidid, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

For the purpose of future research and comparison, the following table structure is provided for the clear presentation of any forthcoming quantitative data.

Enzyme Inhibitor Inhibition Type IC50 Ki Reference
AcetylcholinesterasePropanididCompetitiveData not availableData not availablePesando et al., 1980[1]
Serum CholinesterasePropanididCompetitiveLower than for AChEData not availablePesando et al., 1980[1]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the competitive inhibition of acetylcholinesterase by propanidid, based on the widely accepted Ellman's method.

Determination of Acetylcholinesterase Inhibition Kinetics using Ellman's Method

Objective: To determine the type of inhibition and the inhibition constant (Ki) of propanidid on acetylcholinesterase.

Principle: This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor like propanidid, the rate of this reaction will decrease.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Propanidid

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Serological pipettes and tips

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

    • ATCI Solution (75 mM): Dissolve 216.7 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

    • AChE Solution (e.g., 0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

    • Propanidid Solutions: Prepare a stock solution of propanidid in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations to be tested.

  • Assay Protocol (in a 96-well plate):

    • Prepare different concentrations of the substrate (ATCI) and the inhibitor (propanidid).

    • For each inhibitor concentration, including a zero-inhibitor control, set up a series of wells with varying substrate concentrations.

    • To each well, add in the following order:

      • 140 µL of Phosphate Buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of Propanidid solution at various concentrations (or solvent for control)

      • 10 µL of AChE solution

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of ATCI solution at various concentrations to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per minute (ΔAbs/min).

    • Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each concentration of propanidid.

    • Analyze the plots:

      • If the lines intersect on the y-axis, it indicates competitive inhibition.

      • The x-intercept of each line is -1/Km(app), where Km(app) is the apparent Michaelis constant.

      • The y-intercept is 1/Vmax.

    • To determine the Ki, create a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.

Visualizations

Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway at the neuromuscular junction and the mechanism of competitive inhibition by propanidid.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_vesicle->ACh Release Action_Potential Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->ACh_vesicle Triggers Fusion AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Substrate AChR Acetylcholine Receptor (nAChR) ACh->AChR Binds Propanidid Propanidid Propanidid->AChE Competitive Inhibitor Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates AChE_Inhibition_Workflow start Start: Prepare Reagents reagents AChE, ATCI, DTNB, Buffer, Propanidid dilutions start->reagents plate_prep Prepare 96-well Plate: Add Buffer, DTNB, Inhibitor, and AChE reagents->plate_prep pre_incubation Pre-incubate to allow inhibitor-enzyme binding plate_prep->pre_incubation reaction_start Initiate Reaction: Add Substrate (ATCI) pre_incubation->reaction_start kinetic_measurement Kinetic Measurement: Read Absorbance at 412 nm over time reaction_start->kinetic_measurement data_analysis Data Analysis: Calculate initial velocities (V₀) kinetic_measurement->data_analysis lineweaver_burk Generate Lineweaver-Burk Plots (1/V₀ vs 1/[S]) data_analysis->lineweaver_burk determine_inhibition Determine Inhibition Type and calculate Ki lineweaver_burk->determine_inhibition end End: Report Results determine_inhibition->end Competitive_Inhibition_Logic E Enzyme (AChE) (Free Active Site) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (ACh) I Inhibitor (Propanidid) ES->E - S P Products (Choline + Acetate) ES->P k_cat EI->E - I

References

Methodological & Application

Propanidid Protocol for Short-Duration Anesthesia in Rats: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanidid is an ultra-short-acting intravenous anesthetic agent. Historically, it was used in clinical settings, but its use declined due to adverse reactions associated with its solvent, Cremophor EL. However, research into alternative formulations, such as liposomal preparations, has been explored.[1] Propanidid acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This document provides a detailed protocol for the application of propanidid for short-duration anesthesia in rats for research purposes, based on available scientific literature.

Disclaimer: Propanidid is not a commonly used anesthetic in contemporary animal research, and established, validated protocols are scarce. The following information is synthesized from limited available data. Researchers should exercise extreme caution, begin with low-end dosage estimates, and conduct thorough pilot studies to determine the optimal and safe dosage for their specific experimental conditions and rat strain.

Quantitative Data Summary

The following tables summarize the available quantitative data for propanidid administration in rats. It is critical to note the limited availability of specific data for intravenous bolus induction in this species.

ParameterVehicleSpeciesDosageEffectSource
Induction Dose (Bolus) CremophorPig15 mg/kgAnesthetic Induction[2]
LiposomalPig60 mg/kgAnesthetic Induction[2]
Maintenance (Continuous IV Infusion) Cremophor or LiposomalRat (Sprague-Dawley)60, 90, or 120 mg/100g/hMaintenance of Anesthesia[1]
Recovery Time Cremophor or LiposomalRat (Sprague-Dawley)Following cessation of infusion< 5 minutes[1]
Physiological ParameterNormal Range (Anesthetized Rat)Potential Effects of PropanididMonitoring Frequency
Respiratory Rate 50-100 breaths/minDepressionContinuous visual, recorded every 5-15 min
Heart Rate 250-450 beats/minDecreaseContinuous (ECG/pulse oximeter), recorded every 5-15 min
Body Temperature 36.5-37.5 °CHypothermiaContinuous (rectal probe), recorded every 15 min
Arterial Blood Pressure 80-120 mmHg (mean)DecreaseContinuous (if catheterized)

Experimental Protocols

Preparation of Propanidid Solution (Hypothetical)

Materials:

  • Propanidid (pure substance)

  • Lecithin (e.g., from soy or egg)

  • Cholesterol

  • Sterile water for injection

  • Syringe filters (0.22 µm)

  • Sterile vials

  • Probe sonicator or microfluidizer

Procedure:

  • Solvent Preparation (Liposomal Vehicle): A standard method for creating a liposomal formulation should be followed. This typically involves dissolving lecithin and cholesterol in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.

  • Hydration: The lipid film is then hydrated with a sterile aqueous solution containing the calculated amount of propanidid.

  • Vesicle Formation: The mixture is then subjected to sonication or microfluidization to create small, unilamellar vesicles encapsulating the propanidid.

  • Sterilization: The final liposomal propanidid solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Concentration Calculation: The final concentration of propanidid in the liposomal suspension must be accurately determined.

Anesthesia Induction and Maintenance Protocol

Animals:

  • Adult rats (specify strain, e.g., Sprague-Dawley)

  • Fasted for no more than 2 hours prior to anesthesia, with free access to water.

Procedure:

  • Pre-anesthetic Preparation:

    • Record the rat's baseline weight.

    • Acclimatize the animal to the procedure room to minimize stress.

    • Place a 24-26 gauge intravenous catheter in the lateral tail vein.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Anesthetic Induction (Bolus Injection):

    • CRITICAL: Due to the lack of a validated rat-specific IV induction dose, start with a very low dose (e.g., 5-10 mg/kg) and titrate to effect. The pig data (15 mg/kg for Cremophor, 60 mg/kg for liposomal) should be used as a very cautious reference point, with the understanding that species differences can be significant.

    • Administer the propanidid solution slowly via the tail vein catheter.

    • Continuously monitor the animal for loss of the righting reflex, which indicates the onset of anesthesia. Record the time to loss of reflex.

  • Assessment of Anesthetic Depth:

    • Confirm an adequate plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

    • The corneal reflex should also be absent.

  • Maintenance of Anesthesia (for procedures longer than a few minutes):

    • If a longer duration of anesthesia is required, a continuous infusion can be administered using a syringe pump.

    • Based on the available literature, an initial infusion rate of 60 mg/100g/h can be used and adjusted based on the animal's response and depth of anesthesia.

  • Monitoring During Anesthesia:

    • Continuously monitor the respiratory rate and pattern.

    • Monitor heart rate and oxygen saturation using a pulse oximeter.

    • Maintain body temperature using a heating pad.

    • Record all physiological parameters at regular intervals (e.g., every 5-15 minutes).

  • Recovery:

    • Once the procedure is complete, discontinue the propanidid administration.

    • Continue to monitor the animal closely until the righting reflex returns.

    • Keep the animal in a warm, quiet environment during recovery.

    • Provide supportive care as needed (e.g., subcutaneous fluids).

Visualizations

Signaling Pathway of Propanidid at the GABA-A Receptor

propanidid_gabaa_pathway propanidid Propanidid gabaa_receptor GABA-A Receptor propanidid->gabaa_receptor Binds to allosteric site cl_channel Chloride (Cl-) Channel Opening gabaa_receptor->cl_channel Conformational change cl_influx Cl- Influx cl_channel->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition gaba GABA gaba->gabaa_receptor Binds to orthosteric site label_node Propanidid enhances GABAergic inhibition.

Caption: Propanidid's mechanism of action at the GABA-A receptor.

Experimental Workflow for Propanidid Anesthesia in Rats

propanidid_workflow start Start: Pre-anesthetic Preparation catheterization IV Catheter Placement (Lateral Tail Vein) start->catheterization induction Anesthetic Induction (Slow IV Bolus) catheterization->induction monitoring_induction Monitor for Loss of Righting Reflex induction->monitoring_induction depth_assessment Assess Anesthetic Depth (Pedal & Corneal Reflex) monitoring_induction->depth_assessment depth_assessment->induction Insufficient Depth (Titrate Dose) procedure Short-Duration Experimental Procedure depth_assessment->procedure Sufficient Depth maintenance Anesthesia Maintenance (Continuous Infusion if needed) procedure->maintenance Procedure > 5 min monitoring_procedure Continuous Physiological Monitoring procedure->monitoring_procedure recovery Recovery Phase procedure->recovery Procedure Complete maintenance->procedure maintenance->monitoring_procedure monitoring_recovery Monitor until Righting Reflex Returns recovery->monitoring_recovery end End: Return to Home Cage monitoring_recovery->end

Caption: Workflow for propanidid-induced short-duration anesthesia in rats.

References

Preparation of Liposomal Propanidid Solution for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanidid is an ultra-short-acting intravenous anesthetic agent that was historically used in clinical practice. Its use was largely discontinued due to adverse reactions, primarily anaphylactoid responses, which were attributed to the solubilizing agent Cremophor EL rather than Propanidid itself.[1][2] To circumvent these solvent-related toxicities, interest has shifted towards developing alternative formulations, such as liposomal delivery systems. Liposomes, as biocompatible lipid-based vesicles, offer a promising platform for reformulating poorly soluble drugs like Propanidid, potentially reducing side effects while maintaining anesthetic efficacy.

These application notes provide a comprehensive overview of the preparation and in-vivo evaluation of liposomal Propanidid for animal research. While a specific, publicly available protocol for the commercial "PropaLip" formulation (B. Braun Melsungen, Germany) used in previous studies is not available, this document outlines a detailed, proposed protocol based on established liposome preparation techniques for lipophilic drugs. Additionally, it summarizes the methodologies and key findings from animal studies that have investigated liposomal Propanidid.

Proposed Protocol for Preparation of Liposomal Propanidid Solution

This protocol describes a proposed method for preparing a liposomal formulation of Propanidid suitable for pre-clinical animal studies, based on the widely used thin-film hydration method followed by extrusion. This method is known for its reproducibility and ability to encapsulate hydrophobic compounds like Propanidid within the lipid bilayer.

Materials and Equipment:

  • Lipids:

    • Distearoylphosphatidylcholine (DSPC)

    • Distearoylphosphatidylglycerol (DSPG)

    • Cholesterol

  • Drug: Propanidid

  • Solvents: Chloroform, Methanol (analytical grade)

  • Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Equipment:

    • Rotary evaporator

    • Round-bottom flask

    • Sonicator (bath or probe)

    • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size analysis

    • High-Performance Liquid Chromatography (HPLC) system for drug quantification

    • Sterile filtration unit (0.22 µm filter)

Methodology:

  • Lipid Film Formation: a. Dissolve the lipids (e.g., DSPC, DSPG, and cholesterol in a desired molar ratio, such as 3:1:2) and Propanidid in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[3] The drug-to-lipid mass ratio should be optimized, with a starting point of 1:5 to 1:8 being a reasonable range.[3] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature to ensure a homogenous mixture. c. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding the aqueous hydration buffer (e.g., PBS, pH 7.4). The temperature of the buffer should be maintained above the phase transition temperature of the lipids. b. Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Size Reduction (Extrusion): a. To obtain a homogenous population of unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. b. Pass the suspension repeatedly (e.g., 10-15 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. This process should also be performed at a temperature above the lipid transition temperature.

  • Purification and Sterilization: a. Remove the unencapsulated Propanidid by methods such as dialysis or size exclusion chromatography. b. Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.

  • Characterization: a. Vesicle Size and Polydispersity Index (PDI): Determine the mean particle size and size distribution using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally considered acceptable. b. Zeta Potential: Measure the surface charge of the liposomes, which can influence their stability and in-vivo behavior. c. Encapsulation Efficiency and Drug Load: Quantify the amount of Propanidid encapsulated within the liposomes. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then measuring the drug concentration using HPLC. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%

Experimental Protocols for Animal Studies

The following protocols are based on methodologies reported in studies comparing liposomal Propanidid with other anesthetic formulations in swine and rats.

1. Anesthetic Efficacy and Hemodynamic Effects in Swine

  • Animal Model: Domestic pigs.

  • Experimental Groups:

    • Group 1: Liposomal Propanidid (PropaLip)

    • Group 2: Propanidid in Cremophor solution (PropaCrem)

    • Group 3: Propofol

  • Anesthesia Protocol:

    • Induction: Administer an induction dose of the assigned anesthetic intravenously (IV).

    • Maintenance: Following tracheal intubation, maintain anesthesia with a continuous IV infusion of the anesthetic for a predefined period (e.g., 60 minutes).

  • Monitoring and Data Collection:

    • Basic Monitoring: Non-invasive blood pressure, electrocardiogram (ECG), and capnography.

    • Invasive Hemodynamic Monitoring: Place arterial and pulmonary artery catheters to measure arterial and pulmonary arterial pressures, and cardiac output.

    • Blood Sampling: Collect blood samples to measure plasma levels of catecholamines (adrenaline, noradrenaline), stress hormones (cortisol, aldosterone, ACTH), and histamine.

  • Endpoints:

    • Quality of anesthesia and intubation conditions.

    • Hemodynamic parameters (heart rate, blood pressure, cardiac output).

    • Plasma concentrations of stress hormones and histamine.

2. Anesthetic Potency and Tolerance in Rats

  • Animal Model: Sprague-Dawley rats.

  • Surgical Preparation: Implant venous and arterial lines for drug administration and blood pressure monitoring, and epidural EEG electrodes.

  • Experimental Groups:

    • Liposomal Propanidid at varying infusion rates (e.g., 60, 90, 120 mg/100g/h).

    • Propanidid in Cremophor solution at varying infusion rates (e.g., 60, 90, 120 mg/100g/h).

  • Anesthesia Protocol:

    • Induce anesthesia with a bolus of the respective Propanidid preparation.

    • Maintain anesthesia with a continuous infusion for a set duration (e.g., 15 minutes).

  • Monitoring and Data Collection:

    • Arterial blood pressure (ABP) and heart rate (HR).

    • Electroencephalogram (EEG) to monitor anesthetic depth and seizure activity.

    • Assessment of corneal reflex and nociceptive responses (e.g., tail-clamping).

    • At the end of the infusion, collect blood to determine plasma Propanidid concentrations.

  • Endpoints:

    • Anesthetic efficacy (suppression of reflexes and nociception).

    • Hemodynamic effects (changes in ABP and HR).

    • EEG patterns and incidence of seizures.

    • Mortality rates.

Data Presentation

Table 1: Dosage and Administration in Animal Studies

Animal Model Formulation Induction Dose Maintenance Infusion Rate Reference
SwineLiposomal Propanidid60 mg/kg400 mg/kg/h
SwinePropanidid-Cremophor15 mg/kg100 mg/kg/h
SwinePropofol5 mg/kg20 mg/kg/h
RatsLiposomal PropanididNot specified60, 90, 120 mg/100g/h
RatsPropanidid-CremophorNot specified60, 90, 120 mg/100g/h

Table 2: Summary of Key Findings in Animal Studies

Parameter Liposomal Propanidid Propanidid-Cremophor Propofol Reference
Anesthetic Quality (Swine) PoorGoodBest
Heart Rate Increase (Swine) Highest increase (91 to 115/min)Not specifiedNot specified
Cardiac Output Increase (Swine) Highest increase (5.4 to 7.7 l/min)Not specifiedNot specified
Plasma Histamine (Swine) High concentrations (124-268 ng/ml)Not specifiedNot specified
Anesthetic Potency (Rats) Dose-dependent, similar to Cremophor formulationDose-dependent, similar to liposomal formulationN/A
Mortality Rate (Rats) Well-tolerated at higher dosesHigh dose-dependent mortality (11% at 60, 86% at 90 & 120 mg/100g/h)N/A
Incidence of Seizures (Rats) Lower incidence (22-50%)Higher incidence (89-100%)N/A

Visualizations

experimental_workflow prep1 1. Lipid & Propanidid Dissolution (in Organic Solvent) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. Size Reduction (Extrusion) prep3->prep4 prep5 5. Purification & Sterilization prep4->prep5 char1 Vesicle Size & PDI (DLS) prep5->char1 Quality Control char2 Zeta Potential prep5->char2 Quality Control char3 Encapsulation Efficiency (HPLC) prep5->char3 Quality Control invivo1 1. Animal Model Preparation (e.g., Catheterization) char3->invivo1 Formulation Ready for Study invivo2 2. Administration (Induction & Maintenance Infusion) invivo1->invivo2 invivo3 3. Monitoring (Hemodynamics, EEG, etc.) invivo2->invivo3 invivo4 4. Data Collection (Blood Samples, Observations) invivo3->invivo4

Caption: Experimental workflow for the preparation, characterization, and in-vivo testing of liposomal Propanidid.

Conclusion

The development of a liposomal formulation of Propanidid represents a viable strategy to mitigate the adverse effects associated with the traditional Cremophor-based solvent. Animal studies have demonstrated that liposomal Propanidid is better tolerated than the Cremophor formulation, particularly at higher doses, showing a significantly lower incidence of mortality and seizures in rats. However, a study in swine suggested that the specific liposomal formulation tested ("PropaLip") had poor anesthetic quality and induced significant hemodynamic changes and histamine release. These contrasting findings highlight the critical importance of the specific lipid composition and preparation method in determining the in-vivo performance of the formulation. The proposed protocol in these application notes provides a starting point for researchers to develop and optimize a liposomal Propanidid formulation for further pre-clinical evaluation. Careful characterization and dose-response studies in relevant animal models will be essential to fully assess the potential of this drug delivery approach.

References

Application Notes: Propanidid Dosage for Rodent Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propanidid (trade names: Sombrevin®, Epontol®, Fabantol®) is an ultra-short-acting intravenous anesthetic agent.[1][2] Historically used in human and veterinary medicine, its application in modern research is limited due to its withdrawal from the market. The primary reason for its withdrawal was the high incidence of anaphylactoid reactions associated with its solvent, Cremophor EL, rather than the drug itself.[1][3] However, understanding its properties and dosage is relevant for historical data interpretation and for potential use with newer, safer formulations like liposomal preparations.[1] Propanidid is characterized by a very rapid onset and brief duration of action, with recovery typically occurring within minutes of administration.

Mechanism of Action

Propanidid is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It enhances the effect of the inhibitory neurotransmitter GABA, which increases the flow of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it less excitable, leading to the central nervous system depression required for anesthesia.

Dosage and Administration in Rodent Models

Calculating the correct dosage for Propanidid is critical and must account for the species, administration route, and specific formulation used. Due to the age of the compound, published data is sparse, and dosages should be determined empirically, starting with the lowest known effective doses in pilot studies.

Important Formulation Considerations: The original formulation of Propanidid (Sombrevin®) contained Cremophor EL, a solvent known to cause histamine release and severe hypersensitivity reactions. In studies with rats, the Cremophor-based solution caused dose-dependent mortality, reaching 86% at higher infusion rates. In contrast, a liposomal preparation was well-tolerated at the same doses. Researchers must be aware of the formulation and its potential for adverse effects.

Quantitative Dosage and Toxicity Data

The following tables summarize the available quantitative data for Propanidid dosage in various animal models. Extreme caution is advised, and these values should be used as a starting point for dose-finding studies.

Table 1: Propanidid Dosage and Efficacy in Rodent Models

SpeciesRouteDosageEfficacy / PurposeCitation(s)
MouseIP50 mg/kg (as Sombrevin®)Anesthesia for minor procedures (tumor implantation)
RatIVED₅₀: 13.4 mg/kgEffective Dose for 50% of animals (hypnosis)
RatIV Infusion60 - 120 mg/100g/h (600 - 1200 mg/kg/h)Maintenance of anesthesia

Table 2: Propanidid Toxicity Data

SpeciesRouteLD₅₀ (Median Lethal Dose)NotesCitation(s)
RatOral>10,000 mg/kgIndicates very low acute oral toxicity.
RatIV InfusionNot established. High mortality (86%) observed at 90-120 mg/100g/h with Cremophor formulation.Toxicity is strongly linked to the Cremophor solvent.

Table 3: Propanidid Dosage in Other Species (for Reference)

| Species | Route | Dosage | Formulation / Notes | Citation(s) | | :--- | :--- | :--- | :--- | | Cat | IV | 3 - 5 mg/kg | N/A | | | Pig | IV (Induction) | 15 mg/kg | Cremophor solution (Sombrevin®) | | | Pig | IV (Induction) | 60 mg/kg | Liposomal preparation | | | Rabbit | IV | Not specified | Used for short-term and induction anesthesia. | |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Anesthesia Induction in Mice

This protocol is based on the published dose of 50 mg/kg IP used for minor procedures. It should be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Materials:

  • Propanidid solution (note formulation and concentration)

  • Sterile saline or other appropriate vehicle for dilution

  • Sterile syringes (1 mL) and needles (25-27G)

  • Accurate scale for animal weight

  • Heating pad to maintain body temperature

  • Ophthalmic ointment

  • Monitoring equipment (optional, as per institutional guidelines)

Methodology:

  • Animal Preparation:

    • Accurately weigh the mouse using a calibrated scale.

    • Record the weight. The animal should be handled gently to minimize stress.

  • Dosage Calculation:

    • Calculate the required volume of Propanidid solution based on the animal's weight and the solution's concentration.

    • Formula: Volume (mL) = (Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

    • Example for a 25g (0.025 kg) mouse with a 10 mg/mL solution: Volume = (0.025 kg * 50 mg/kg) / 10 mg/mL = 0.125 mL

    • If necessary, dilute the stock solution with sterile saline to achieve an appropriate injection volume (typically 0.1-0.3 mL for a mouse).

  • Administration:

    • Restrain the mouse appropriately, exposing the abdomen. Tipping the mouse slightly head-down can help move organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Aspirate gently to ensure the needle is not in a blood vessel or organ before injecting the solution smoothly.

  • Anesthetic Monitoring:

    • Immediately place the mouse in a clean, warm cage on a heating pad to prevent hypothermia.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Assess the depth of anesthesia by checking for the loss of the righting reflex and the pedal withdrawal (toe pinch) reflex.

    • Monitor respiratory rate and effort continuously. A drop of 50% in respiratory rate can be normal, but shallow breathing below 55 breaths/min may indicate the animal is too deep.

    • The duration of anesthesia is expected to be very short. Be prepared for rapid recovery.

  • Post-Procedure Care:

    • Continue to monitor the animal on a heat source until it is fully ambulatory.

    • Do not leave the animal unattended until it has recovered the righting reflex.

    • Ensure easy access to food and water upon recovery.

Visualizations

DosageWorkflow cluster_prep Preparation & Review cluster_pilot Pilot Study (Small Cohort) cluster_refine Dose Refinement lit_review 1. Literature Review (Review known doses, e.g., 13.4 mg/kg IV ED50 in rats, 50 mg/kg IP in mice) formulation 2. Formulation Assessment (Identify solvent: Cremophor vs. Liposomal vs. Other) lit_review->formulation start_dose 3. Select Starting Dose (Begin with ≤50% of known effective dose) formulation->start_dose dose_admin 4. Administer & Monitor (Assess induction time, depth, duration, recovery) start_dose->dose_admin adverse 5. Observe for Adverse Effects (e.g., seizures, respiratory depression, hypersensitivity) dose_admin->adverse decision 6. Evaluate Outcome adverse->decision increase_dose Increase Dose decision->increase_dose Insufficient Anesthesia decrease_dose Decrease Dose (If adverse effects) decision->decrease_dose Adverse Effects final_dose 7. Establish Working Dose (Optimal anesthetic plane with minimal side effects) decision->final_dose Optimal increase_dose->dose_admin Re-test decrease_dose->dose_admin Re-test

Caption: Workflow for determining an optimal Propanidid dose in rodents.

GabaMechanism Simplified Mechanism of Propanidid at the GABA-A Receptor cluster_synapse Inhibitory Synapse presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gaba_receptor GABA-A Receptor (Chloride Channel) cl_ion Cl⁻ gaba_receptor->cl_ion Increases Influx propanidid Propanidid propanidid->gaba_receptor Binds (Allosteric Site) gaba GABA gaba->gaba_receptor Binds cl_ion->postsynaptic Hyperpolarizes (Inhibits Neuron)

Caption: Propanidid enhances GABAergic inhibition at the GABA-A receptor.

References

Application Notes and Protocols for Studying Neu neuromuscular Junction Function with Propanidid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanidid, a non-barbiturate intravenous anesthetic, has been a subject of interest in neuromuscular research due to its distinct effects at the neuromuscular junction (NMJ). Primarily, it functions as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] This activity leads to a localized increase in the concentration and duration of ACh in the synaptic cleft, thereby influencing neuromuscular transmission. Understanding the nuances of Propanidid's interaction with the NMJ is crucial for researchers investigating synaptic physiology, drug-receptor interactions, and the mechanisms of neuromuscular blockade.

These application notes provide a comprehensive overview of the use of Propanidid as a tool in NMJ research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action at the Neuromuscular Junction

Propanidid's principal effect at the neuromuscular junction is the competitive inhibition of acetylcholinesterase.[1][2] This inhibition is not limited to serum cholinesterase but also occurs at the neuromuscular plaque and in the brain.[1] By impeding AChE activity, Propanidid effectively increases the concentration of acetylcholine at the postsynaptic membrane, which can prolong the end-plate potential (EPP) and potentiate the effects of acetylcholine. This mechanism can also prolong the duration of action of depolarizing neuromuscular blocking agents like succinylcholine.

Interestingly, studies on the presynaptic effects of Propanidid have shown that it does not significantly alter the quantal content of the end-plate potential. This suggests that Propanidid's primary influence is on the postsynaptic events by modulating the availability of acetylcholine, rather than affecting its presynaptic release.

Data Presentation

ParameterEffect of PropanididSpecies/ModelReference
Acetylcholinesterase (AChE) ActivityCompetitive InhibitionRat, Human
Quantal Content of EPPNo significant effectMouse
Neuromuscular Blockade (with succinylcholine)Prolonged durationGeneral

Experimental Protocols

Protocol 1: In Vitro Assessment of Propanidid's Effect on Neuromuscular Transmission using Phrenic Nerve-Hemidiaphragm Preparation

This protocol outlines a method to study the effects of Propanidid on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.

Materials:

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Propanidid stock solution

  • Isolated rat phrenic nerve-hemidiaphragm preparation

  • Organ bath with stimulating and recording electrodes

  • Force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Preparation Dissection: Isolate the phrenic nerve-hemidiaphragm from a rat and mount it in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas at 37°C.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

  • Recording: Record the isometric twitch contractions of the diaphragm muscle using a force transducer connected to a data acquisition system.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.

  • Propanidid Application: Add Propanidid to the organ bath at the desired final concentrations. It is advisable to perform a cumulative concentration-response curve.

  • Data Analysis: Measure the amplitude of the twitch contractions before and after the application of Propanidid. Analyze the effect of Propanidid on the twitch response, noting any potentiation or inhibition.

Protocol 2: Electrophysiological Recording of End-Plate Potentials in the Presence of Propanidid

This protocol describes the intracellular recording of miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) to investigate the pre- and postsynaptic effects of Propanidid.

Materials:

  • Isolated muscle preparation (e.g., mouse sternomastoid or diaphragm)

  • Physiological saline solution appropriate for the preparation

  • Propanidid stock solution

  • Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl

  • Micromanipulators

  • Amplifier and data acquisition system for intracellular recording

  • Stimulating electrodes

Procedure:

  • Preparation Mounting: Mount the isolated muscle preparation in a recording chamber perfused with physiological saline solution.

  • Intracellular Recording: Carefully impale a muscle fiber near the end-plate region with a glass microelectrode to record the resting membrane potential.

  • mEPP Recording: Record spontaneous mEPPs for a baseline period.

  • EPP Recording: Stimulate the motor nerve with single pulses to evoke EPPs. Adjust the stimulation intensity to be just maximal.

  • Propanidid Perfusion: Perfuse the preparation with a solution containing the desired concentration of Propanidid.

  • Post-Propanidid Recording: After a suitable incubation period, record mEPPs and EPPs again.

  • Data Analysis:

    • mEPPs: Analyze the amplitude and frequency of mEPPs before and after Propanidid application. A change in frequency would suggest a presynaptic effect, while a change in amplitude would indicate a postsynaptic effect.

    • EPPs: Measure the amplitude and duration of the evoked EPPs. An increase in the amplitude or duration of the EPP in the presence of Propanidid would be consistent with its acetylcholinesterase inhibitory activity. The quantal content of the EPP can be calculated by dividing the mean EPP amplitude by the mean mEPP amplitude to assess presynaptic release.

Visualizations

G cluster_workflow Experimental Workflow: Propanidid at the NMJ prep Isolate Nerve-Muscle Preparation (e.g., Rat Diaphragm) mount Mount in Organ Bath with Krebs-Ringer Solution prep->mount stim Supramaximal Nerve Stimulation (0.1 Hz) mount->stim record_baseline Record Baseline Twitch Contractions stim->record_baseline add_propanidid Add Propanidid (Cumulative Concentrations) record_baseline->add_propanidid record_effect Record Changes in Twitch Contractions add_propanidid->record_effect analyze Data Analysis: Concentration-Response Curve record_effect->analyze

Caption: Workflow for in vitro NMJ contractility studies with Propanidid.

G cluster_pathway Signaling Pathway at the Neuromuscular Junction presynaptic Presynaptic Nerve Terminal ach_vesicle Acetylcholine Vesicles synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release ach_receptor Nicotinic ACh Receptors synaptic_cleft->ach_receptor ACh Binds ache Acetylcholinesterase (AChE) synaptic_cleft->ache ACh postsynaptic Postsynaptic Muscle Membrane epp End-Plate Potential (EPP) ach_receptor->epp Na+ influx choline_acetate Choline + Acetate ache->choline_acetate Hydrolysis propanidid Propanidid propanidid->ache Inhibits

Caption: Propanidid inhibits AChE at the neuromuscular junction.

References

Application Notes and Protocols for Propanidid Infusion Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanidid is an ultra-short-acting intravenous anesthetic agent. Historically, its use was discontinued due to adverse reactions associated with the solubilizing agent, Cremophor EL.[1][2] However, with advancements in drug formulation, such as liposomal preparations, there is renewed interest in its potential clinical applications.[1][3] Propanidid is characterized by its rapid onset of action (approximately 20-30 seconds) and short duration of anesthesia (around 6-8 minutes), which is attributed to its rapid metabolism by plasma and liver cholinesterases.[4]

This document provides detailed application notes and experimental protocols for researchers investigating Propanidid infusion anesthesia in preclinical and clinical settings.

Mechanism of Action

Propanidid exerts its anesthetic effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to a site on the receptor distinct from the GABA binding site, Propanidid enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in the central nervous system depression characteristic of general anesthesia.

GABA_A_Receptor_Signaling_Pathway GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor binds to orthosteric site Propanidid Propanidid Propanidid->GABA_A_Receptor binds to allosteric site

Caption: Propanidid's GABA-A Receptor Signaling Pathway.

Metabolism

Propanidid is rapidly hydrolyzed by cholinesterases, primarily in the liver and plasma, to an inactive metabolite. This rapid metabolic clearance is responsible for its short duration of action. Propanidid acts as a competitive inhibitor of acetylcholinesterase at the neuromuscular junction.

Propanidid_Metabolism Propanidid Propanidid (Active) Inactive_Metabolite Inactive Metabolite Propanidid->Inactive_Metabolite Hydrolysis Cholinesterases Plasma and Liver Cholinesterases Cholinesterases->Propanidid catalyzes

Caption: Metabolic Pathway of Propanidid.

Data Presentation

Table 1: Induction Doses and Infusion Rates of Propanidid in Animal and Human Studies
SpeciesFormulationInduction DoseInfusion RateReference
SwineLiposomal60 mg/kg400 mg/kg/h
SwineCremophor15 mg/kg100 mg/kg/h
RatsLiposomal-60, 90, or 120 mg/100g/h
RatsCremophor-60, 90, or 120 mg/100g/h
HumanEmulsion9 mg/kg IV60 mg/kg/h
Human-8 mg/kg (bolus)40-50 mg/kg/h
Table 2: Comparative Hemodynamic and Recovery Data (Propanidid vs. Propofol)
ParameterPropanididPropofolSpeciesReference
Heart Rate IncreaseStableHuman
Apnea Duration ShorterLonger (p < 0.001)Human
Recovery Time SlowerFaster (p < 0.001)Human
Mean Arterial Pressure Similar VariationSimilar VariationHuman
Cardiac Output 5.4 vs. 7.7 l/min (increase)-Swine
Histamine Concentration 124-268 ng/ml-Swine

Experimental Protocols

Protocol 1: Evaluation of Propanidid Infusion Anesthesia in a Swine Model

This protocol is adapted from a study comparing liposomal Propanidid, Cremophor-solubilized Propanidid, and Propofol.

1. Animal Model:

  • Species: Domestic pigs

  • Number: 18 (randomly assigned to 3 groups of n=6)

  • Housing: Standard housing with ad libitum access to food and water. Fasting for 12 hours before the experiment.

2. Anesthetic Groups:

  • Group 1 (PropaLip): Propanidid in liposomal preparation.

  • Group 2 (PropaCrem): Propanidid in Cremophor solution.

  • Group 3 (Propofol): Propofol emulsion.

3. Anesthesia Induction and Maintenance:

  • Induction:

    • Group 1: 60 mg/kg Propanidid (liposomal)

    • Group 2: 15 mg/kg Propanidid (Cremophor)

    • Group 3: 5 mg/kg Propofol

  • Maintenance (Continuous Infusion for 60 minutes):

    • Group 1: 400 mg/kg/h Propanidid (liposomal)

    • Group 2: 100 mg/kg/h Propanidid (Cremophor)

    • Group 3: 20 mg/kg/h Propofol

4. Experimental Procedure:

  • Following induction, perform tracheal intubation and ventilate the animals with 50% oxygen in the air.

  • Place arterial and pulmonary artery catheters for invasive hemodynamic monitoring.

  • Monitor heart rate, arterial and pulmonary arterial pressures, and cardiac output continuously.

  • Collect blood samples for measurement of serum adrenaline, noradrenaline, cortisol, aldosterone, adrenocorticotropic hormone, and histamine.

  • Assess the quality of anesthesia and intubation conditions.

5. Data Analysis:

  • Compare hemodynamic parameters, hormone levels, and histamine concentrations between the groups using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow_Swine Start Start Animal_Prep Animal Preparation (Pigs, n=18) Start->Animal_Prep Randomization Randomization (3 Groups) Animal_Prep->Randomization Group1 Group 1: Propanidid (Liposomal) Randomization->Group1 Group2 Group 2: Propanidid (Cremophor) Randomization->Group2 Group3 Group 3: Propofol Randomization->Group3 Induction Anesthesia Induction Group1->Induction Group2->Induction Group3->Induction Maintenance 60 min Infusion Induction->Maintenance Monitoring Hemodynamic & Blood Sample Monitoring Maintenance->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Swine Anesthesia Experiment.

Protocol 2: Comparative Clinical Study of Propanidid and Propofol for Short Surgical Procedures

This protocol is a synthesized methodology based on comparative human clinical trials.

1. Patient Population:

  • Inclusion Criteria: ASA physical status I or II patients, aged 18-60 years, scheduled for elective surgery of short to medium duration.

  • Exclusion Criteria: Known allergies to anesthetic agents, significant cardiovascular, respiratory, renal, or hepatic disease.

  • Informed Consent: Obtain written informed consent from all participants.

2. Study Design:

  • A prospective, randomized, double-blind clinical trial.

  • Group A: Propanidid infusion.

  • Group B: Propofol infusion.

3. Anesthetic Protocol:

  • Premedication: Administer a standard premedication (e.g., fentanyl 1 µg/kg).

  • Induction:

    • Group A: Propanidid 8-9 mg/kg IV.

    • Group B: Propofol 2.5 mg/kg IV.

  • Maintenance:

    • Group A: Propanidid infusion at 40-60 mg/kg/h.

    • Group B: Propofol infusion at 5-10 mg/kg/h.

  • Adjuncts: Supplement with nitrous oxide in oxygen.

4. Monitoring and Data Collection:

  • Hemodynamics: Continuously monitor heart rate, systolic, diastolic, and mean arterial blood pressure.

  • Respiratory: Monitor respiratory rate and end-tidal CO2.

  • Anesthetic Depth: Use a validated scale to assess the quality of anesthesia.

  • Recovery: Record the time to eye-opening, response to verbal commands, and orientation.

  • Adverse Events: Record the incidence of apnea, pain on injection, and other adverse events.

5. Statistical Analysis:

  • Compare the hemodynamic variables, recovery times, and incidence of adverse events between the two groups using appropriate statistical tests (e.g., t-test, chi-square test).

Conclusion

Propanidid demonstrates potential as an ultra-short-acting intravenous anesthetic. Its rapid metabolism offers the advantage of a quick recovery. However, careful consideration must be given to its formulation to avoid the adverse reactions associated with older solubilizing agents. The provided protocols offer a framework for the systematic evaluation of Propanidid in both preclinical and clinical research settings, enabling a thorough investigation of its efficacy, safety, and pharmacokinetic/pharmacodynamic profile. Further research with modern, safer formulations is warranted to explore the future role of Propanidid in anesthesia.

References

Application Notes and Protocols for Monitoring Vital Signs During Propanidid Anesthesia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanidid is a non-barbiturate, ultra-short-acting intravenous anesthetic agent. Historically, it was used for the induction of anesthesia and for short surgical procedures. While its use has largely been discontinued in clinical practice due to adverse reactions, primarily attributed to its solvent, Cremophor EL, its unique pharmacokinetic profile continues to be of interest in anesthetic research. Propanidid is a positive allosteric modulator of the GABA-A receptor.[1] When considering its use in a research setting with laboratory animals, diligent and comprehensive monitoring of vital signs is paramount to ensure animal welfare and the integrity of experimental data.

These application notes provide a detailed protocol for monitoring key physiological parameters in laboratory animals, such as rodents, during anesthesia with propanidid. The guidelines are based on established principles of anesthesia monitoring in laboratory animals, supplemented with specific considerations for the known cardiovascular and respiratory effects of propanidid and its formulations.

Core Physiological Parameters for Monitoring

Continuous and vigilant monitoring of vital signs is critical to assess the depth of anesthesia, physiological stability, and overall well-being of the animal. Anesthesia can affect various physiological parameters, including blood pressure, blood oxygen saturation, and cerebral blood flow.[2] Key parameters to monitor include:

  • Respiratory Rate and Effort: Anesthetics can cause respiratory depression.[3]

  • Heart Rate and Rhythm: Cardiovascular effects are a known concern with many anesthetic agents.

  • Blood Pressure: Essential for assessing hemodynamic stability.[4]

  • Body Temperature: Small animals are particularly susceptible to hypothermia during anesthesia.[5]

  • Oxygen Saturation (SpO2): Indicates the effectiveness of gas exchange in the lungs.

  • Depth of Anesthesia: Assessed through reflexes to ensure an adequate surgical plane is maintained.

Monitoring should be performed and documented at regular intervals, typically every 10 to 15 minutes, throughout the anesthetic procedure and during the recovery period.

Data Presentation: Normal and Anesthetized Physiological Parameters in Rodents

The following tables summarize normal physiological parameters for common laboratory rodents and expected changes during anesthesia. Note that specific values for propanidid are limited in recent literature; therefore, general anesthetic effects are presented.

Table 1: Physiological Parameters in Adult Rats

ParameterNormal (Awake)Under Anesthesia (General)
Heart Rate (bpm) 260 - 600250 - 400
Respiratory Rate (breaths/min) 75 - 12060 - 90 (A 50% drop can be normal)
Rectal Temperature (°C) 37.5 - 38.535.9 - 37.5
Systolic Blood Pressure (mmHg) 115 - 140Variable, often decreased
Oxygen Saturation (SpO2) >95%>95%

Table 2: Physiological Parameters in Adult Mice

ParameterNormal (Awake)Under Anesthesia (General)
Heart Rate (bpm) 350 - 800400 - 600
Respiratory Rate (breaths/min) 90 - 25080 - 120 (A 50% drop can be normal)
Rectal Temperature (°C) 37.0 - 38.036.0 - 38.0
Systolic Blood Pressure (mmHg) 100 - 130Variable, often decreased
Oxygen Saturation (SpO2) >95%>95%

Experimental Protocols

Pre-Anesthetic Preparation
  • Acclimation: Ensure animals have had an adequate acclimation period of at least 3 days after arrival.

  • Health Assessment: Conduct a thorough health assessment of the animal before the procedure.

  • Fasting: Fasting is generally not required for rodents. If necessary for the experiment, it should be limited to 2-3 hours due to their high metabolism. Water should never be restricted.

  • Equipment Preparation: Ensure all monitoring equipment is calibrated and functioning correctly. Prepare a heat source to maintain the animal's body temperature.

Anesthetic Induction and Maintenance with Propanidid
  • Dosage: Propanidid dosage must be carefully calculated based on the animal's weight. Due to its historical use, consult relevant literature for appropriate dosing for the species and route of administration.

  • Administration: Administer propanidid via the appropriate route, typically intravenously (IV) or intraperitoneally (IP).

  • Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

Vital Signs Monitoring Protocol
  • Frequency: Monitor and record all vital signs at least every 15 minutes during the anesthetic period.

  • Respiratory Monitoring:

    • Visually observe the rate and depth of chest movements.

    • A significant decrease in respiratory rate (more than 50%) may indicate an excessive anesthetic depth.

  • Cardiovascular Monitoring:

    • Heart Rate: Use a pulse oximeter with a sensor placed on the tail or paw. An electrocardiogram (ECG) can provide more detailed information on cardiac rhythm.

    • Blood Pressure: Non-invasive tail-cuff systems are suitable for rodents. For more precise measurements, especially in larger animals, arterial catheterization may be employed.

    • Mucous Membrane Color: Check the color of the mucous membranes (e.g., gums, conjunctiva). They should be pink. Pale or blue coloration indicates poor perfusion or oxygenation.

    • Capillary Refill Time (CRT): Gently press on the mucous membranes; the color should return in less than 2 seconds.

  • Temperature Monitoring:

    • Use a rectal probe to monitor core body temperature.

    • Provide a heat source (e.g., circulating warm water blanket, heat lamp) to maintain normothermia.

  • Anesthetic Depth Assessment:

    • Pedal Withdrawal Reflex: Pinch a toe firmly. Lack of a withdrawal response generally indicates a surgical plane of anesthesia.

    • Palpebral (Blink) Reflex: Gently touch the corner of the eye. The absence of a blink reflex suggests a deep plane of anesthesia.

  • Oxygen Saturation (SpO2) Monitoring:

    • Use a pulse oximeter to monitor SpO2 levels. A reading above 95% is desirable.

Post-Anesthetic Recovery
  • Continuous Monitoring: Continue to monitor the animal every 15 minutes until it is fully ambulatory.

  • Supportive Care:

    • Place the animal in a clean, warm, and quiet environment.

    • Continue to provide a heat source to prevent hypothermia during recovery.

    • Administer warmed subcutaneous or intraperitoneal fluids if there was significant blood loss or a prolonged procedure.

    • Provide easily accessible food and water once the animal is conscious.

  • Analgesia: Administer post-operative analgesics as dictated by the experimental protocol and the nature of the procedure.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for monitoring vital signs during propanidid anesthesia.

ExperimentalWorkflow cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia cluster_monitoring Vital Sign Monitoring (Every 15 mins) cluster_recovery Recovery Pre_Acclimation Animal Acclimation Pre_Health Health Assessment Pre_Acclimation->Pre_Health Pre_Fasting Fasting (if required) Pre_Health->Pre_Fasting Pre_Equip Equipment Preparation Pre_Fasting->Pre_Equip Anes_Induction Propanidid Induction Pre_Equip->Anes_Induction Anes_Maintenance Anesthetic Maintenance Anes_Induction->Anes_Maintenance Mon_Resp Respiratory Rate & Effort Anes_Maintenance->Mon_Resp Rec_Monitor Continuous Monitoring Anes_Maintenance->Rec_Monitor End of Procedure Mon_Cardio Heart Rate & Blood Pressure Mon_Resp->Mon_Cardio Adjust Anesthesia as Needed Mon_Temp Body Temperature Mon_Cardio->Mon_Temp Adjust Anesthesia as Needed Mon_SpO2 Oxygen Saturation (SpO2) Mon_Temp->Mon_SpO2 Adjust Anesthesia as Needed Mon_Depth Anesthetic Depth Mon_SpO2->Mon_Depth Adjust Anesthesia as Needed Mon_Depth->Anes_Maintenance Adjust Anesthesia as Needed Rec_Support Supportive Care Rec_Monitor->Rec_Support Rec_Ambulatory Fully Ambulatory Rec_Support->Rec_Ambulatory SignalingConsiderations Propanidid Propanidid GABA_A GABA-A Receptor Propanidid->GABA_A Positive Allosteric Modulator CNS_Depression CNS Depression (Anesthesia) GABA_A->CNS_Depression Cremophor Cremophor EL (Solvent) Histamine Histamine Release Cremophor->Histamine Side_Effects Potential Side Effects (e.g., Hypotension) Histamine->Side_Effects

References

Application Notes and Protocols for Propanidid in Rapid Anesthesia Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Propanidid is an ultra-short-acting intravenous anesthetic that was withdrawn from the market in many countries due to adverse reactions, primarily anaphylaxis, which were largely attributed to its solubilizing agent, Cremophor EL.[1] The following information is based on historical clinical data and recent preclinical and limited clinical research. These notes are intended for research and drug development purposes only and do not constitute clinical guidance.

Application Notes

Introduction

Propanidid (propyl {4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acetate) is a phenylacetate derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Developed in the 1960s, it was used for rapid induction of anesthesia, particularly for short surgical procedures, due to its rapid onset and swift, clear-headed recovery.[4] Its rapid metabolism by plasma cholinesterases results in an ultra-short duration of action, a characteristic that distinguishes it from barbiturates which rely on redistribution.[4] Renewed interest in propanidid and its analogs, such as AZD-3043, stems from the potential for creating safer formulations (e.g., liposomal preparations) and the desire for anesthetic agents that allow for faster cognitive recovery.

Mechanism of Action

Propanidid exerts its anesthetic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. It binds to an allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission. Studies on recombinant human GABA-A receptors have shown that propanidid interacts with receptors composed of α1, β2, and γ2s subunits.

Pharmacokinetic Profile
  • Onset of Action: Rapid, typically within one arm-brain circulation time.

  • Metabolism: Primarily hydrolyzed by plasma cholinesterases to an inactive metabolite. This rapid breakdown in the blood is key to its short duration of action.

  • Duration of Action: Ultra-short, with anesthetic effects lasting only a few minutes after a single bolus dose.

  • Recovery: Recovery is rapid and characterized by patients being clear-headed shortly after the procedure. A recent study comparing it to propofol found a slightly faster, though not statistically significant, average offset time (recovery of response) of 4.8 minutes for propanidid versus 5.9 minutes for propofol.

Key Clinical Characteristics
  • Induction: Smooth and rapid induction of anesthesia.

  • Hemodynamic Effects: Propanidid is known to cause a significant, though transient, drop in blood pressure. One study reported an average 33% drop in blood pressure within the first minute of induction. It can also cause an initial period of hyperventilation followed by respiratory depression.

  • Adverse Effects: Historically, the most significant concern has been anaphylactoid reactions. Other reported side effects include a high incidence of nausea and vomiting, which was thought to be related to the rapid awakening. Muscle rigidity and involuntary movements have also been noted.

Quantitative Data from Clinical Trials

The following tables summarize quantitative data extracted from available clinical literature. It is important to note that much of this data is from studies conducted in the 1960s and 1970s, and may not meet modern reporting standards.

Table 1: Efficacy and Pharmacodynamic Parameters of Propanidid
ParameterValuePatient Population / ConditionsSource
Induction Dose 5 - 10 mg/kgGeneral surgical patients
7 mg/kg (initial dose)Elective Caesarean section
Time to Recovery ~4.8 minutes (avg. offset time)13 patients undergoing general anesthesia
Table 2: Hemodynamic and Adverse Effects of Propanidid
ParameterValue / IncidencePatient Population / ConditionsSource
Blood Pressure 33% drop in the first minuteGeneral surgical patients
Maternal Awareness 10% (5 out of 50 patients)Elective Caesarean section
Nausea & Vomiting High incidence reportedGeneral surgical patients
Thrombophlebitis Very low incidenceGeneral surgical patients

Reconstructed Experimental Protocol

The following is a reconstructed, hypothetical protocol for a clinical trial evaluating propanidid for the rapid induction of anesthesia. It is based on methodologies described in historical propanidid studies and modern protocols for similar intravenous anesthetics.

Study Title

A Phase II, Randomized, Controlled Study to Evaluate the Efficacy, Safety, and Pharmacodynamics of Propanidid for the Induction of General Anesthesia in Adult Patients Undergoing Elective Minor Surgery.

Objectives
  • Primary Efficacy Endpoint: To determine the median effective dose (ED50) of propanidid required for successful induction of anesthesia (defined as loss of response to verbal command and eyelash reflex).

  • Secondary Efficacy Endpoints: Time to Loss of Response (LOR), time to Recovery of Response (ROR).

  • Safety Endpoints: Incidence and severity of adverse events, including hemodynamic changes (mean arterial pressure, heart rate), respiratory depression, pain on injection, nausea/vomiting, and signs of anaphylaxis.

Study Design
  • Design: A randomized, single-blind, dose-escalation study.

  • Patient Population: 60 adult patients, ASA physical status I-II, aged 18-65, scheduled for elective surgical procedures lasting less than 30 minutes.

  • Exclusion Criteria: History of allergy to anesthetics, significant cardiovascular or respiratory disease, pregnancy, history of porphyria.

Methodology
  • Patient Preparation: Patients will fast for 8 hours prior to the procedure. Standard monitoring will be applied (ECG, non-invasive blood pressure, pulse oximetry, Bispectral Index - BIS). Premedication may consist of an antiemetic like diphenidol.

  • Randomization and Dosing: Patients will be randomized to receive one of several ascending doses of propanidid (e.g., starting at 4 mg/kg, with 1 mg/kg increments in subsequent cohorts). The dose for the next patient will be determined using an up-and-down sequential method.

  • Drug Administration: Propanidid (formulated in a modern, non-Cremophor vehicle) will be administered as an intravenous bolus over 30 seconds.

  • Anesthesia Induction and Maintenance:

    • Time to LOR (defined as loss of response to verbal commands and painful stimuli) will be recorded.

    • Once LOR is achieved, a laryngeal mask airway will be inserted.

    • Anesthesia will be maintained with a volatile anesthetic (e.g., sevoflurane) in an oxygen/air mixture.

  • Monitoring and Assessments:

    • Hemodynamic variables (MAP, HR) will be recorded at baseline, then every minute for the first 10 minutes after induction, and every 5 minutes thereafter.

    • Respiratory rate and SpO2 will be continuously monitored.

    • Adverse events will be recorded throughout the perioperative period.

  • Recovery:

    • At the end of the procedure, all anesthetic agents will be discontinued.

    • Time to ROR (defined as the time the patient first opens their eyes to command) will be recorded.

    • Patients will be monitored in a post-anesthesia care unit (PACU) for at least 2 hours.

Visualizations (Diagrams)

Signaling Pathway of Propanidid at the GABA-A Receptor

Propanidid_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl⁻ Influx Neuronal_Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Neuronal_Inhibition Leads to GABA GABA GABA->GABA_A_Receptor Binds Propanidid Propanidid Propanidid->GABA_A_Receptor Positive Allosteric Modulation

Caption: Propanidid's mechanism of action at the GABA-A receptor.

Experimental Workflow for a Propanidid Clinical Trial

Propanidid_Workflow cluster_pre Pre-Induction cluster_induction Induction & Maintenance cluster_post Post-Procedure arrow arrow Screening Patient Screening (ASA I-II, Elective Surgery) Consent Informed Consent Screening->Consent Baseline Baseline Measurements (Vitals, BIS) Consent->Baseline Randomization Randomize to Dose Baseline->Randomization Administer Administer Propanidid (IV Bolus) Randomization->Administer Assess_LOR Assess LOR (Loss of Response) Administer->Assess_LOR Maintain Maintain Anesthesia (e.g., Sevoflurane) Assess_LOR->Maintain Discontinue Discontinue Anesthetics Maintain->Discontinue Assess_ROR Assess ROR (Recovery of Response) Discontinue->Assess_ROR PACU PACU Monitoring (≥2 hours) Assess_ROR->PACU Analysis Data Analysis PACU->Analysis

Caption: A typical experimental workflow for a propanidid clinical trial.

References

Application of Propanidid in Central Nervous System Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanidid is an ultra-short-acting intravenous anesthetic agent.[1] Historically, its clinical use was discontinued due to hypersensitivity reactions attributed to its solubilizing agent, Cremophor EL.[1] However, its distinct pharmacokinetic profile and mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor continue to make it a valuable tool in central nervous system (CNS) research.[2] Similar to other general anesthetics like propofol, Propanidid enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedation, hypnosis, and anesthesia.[2][3]

These application notes provide a comprehensive overview of the use of Propanidid in CNS research, including its mechanism of action, and detailed protocols for in vitro and in vivo experimental paradigms.

Mechanism of Action: Positive Allosteric Modulator of GABAA Receptors

Propanidid exerts its effects on the CNS primarily by potentiating the function of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. Propanidid binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site, and increases the receptor's affinity for GABA, thereby enhancing the inhibitory current.

The most common isoform of the GABAA receptor in the CNS is composed of two α, two β, and one γ subunit. Studies on recombinant human GABAA receptors (α1β2γ2s) expressed in Xenopus oocytes have demonstrated that Propanidid potentiates GABA-activated currents in a concentration-dependent manner. While the precise subunit selectivity of Propanidid is not fully elucidated, the β2 and β3 subunits are known to be critical for the action of many intravenous anesthetics.

Signaling Pathway of Propanidid at the GABAA Receptor

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABAA Receptor (α1β2γ2s) GABA->GABA_R Binds to orthosteric site Propanidid Propanidid Propanidid->GABA_R Binds to allosteric site Cl_ion Cl- Influx GABA_R->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Results in

Caption: Propanidid enhances GABAergic inhibition.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Propanidid from in vitro and in vivo studies.

ParameterPropanidid ConcentrationEffectReference
GABAA Receptor Potentiation
GABA-activated current potentiation0.001 - 1 mmol/L111 - 1,048% increase compared to baseline
[3H]muscimol Binding
Stimulation of binding (0°C)60 µM50% stimulation
Stimulation of binding (0°C)>60 µMUp to 220% of control
Stimulation of binding (37°C)>60 µMUp to 340% of control
Inhibition of [3H]muscimol Binding Stimulation by Picrotoxinin
IC50~25 µMInhibition of Propanidid-induced stimulation

Table 1: In Vitro Effects of Propanidid on GABAA Receptor Function.

ParameterPropanidid DoseAnimal ModelEffectReference
Anesthesia Induction 8 mg/kg (i.v. bolus)RatPeak Burst Suppression Ratio (BSR) of 95% on EEG
Sedation Not specifiedMouseReduction in locomotor activity
Analgesia Not specifiedHuman and RabbitAnalgesic effects observed

Table 2: In Vivo Effects of Propanidid in Animal Models.

ParameterPropanididPropofolReference
EEG Power (Unconscious state)
0–18.5 Hz PowerSignificant IncreaseSignificant Increase
30.5–40 Hz PowerDecreaseDecrease
23–40 Hz Power SuppressionLess suppressionMore suppression
Recovery from Anesthesia
Average Offset Time4.8 min5.9 min

Table 3: Comparative Effects of Propanidid and Propofol on Human EEG and Recovery.

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies investigating the effects of Propanidid on recombinant GABAA receptors.

Objective: To characterize the modulatory effects of Propanidid on GABA-activated currents in recombinant human GABAA receptors (α1β2γ2s) expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABAA receptor subunits (α1, β2, γ2s)

  • Propanidid stock solution (in DMSO)

  • GABA stock solution (in water)

  • Recording solution (ND96)

  • Two-electrode voltage clamp setup

  • Microinjection system

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically harvest oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for α1, β2, and γ2s subunits (e.g., in a 1:1:5 ratio) and incubate for 2-4 days.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the membrane potential at -70 mV.

    • Establish a stable baseline current.

  • Drug Application:

    • To determine the potentiating effect of Propanidid, first apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a control current.

    • After washout, co-apply the same concentration of GABA with varying concentrations of Propanidid (e.g., 0.001 to 1 mmol/L).

    • To test for direct activation, apply Propanidid alone.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-activated currents in the absence and presence of Propanidid.

    • Express the potentiating effect as a percentage increase over the control GABA response.

    • Construct a concentration-response curve for Propanidid's potentiation.

Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-4 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_App GABA Application (Control) TEVC_Setup->GABA_App Propanidid_GABA_App Co-application of Propanidid + GABA GABA_App->Propanidid_GABA_App Data_Analysis Data Analysis (Potentiation %) Propanidid_GABA_App->Data_Analysis

Caption: In vitro electrophysiology workflow.
In Vivo Animal Model: Sedative Effects in Mice

This hypothetical protocol is based on standard methods for assessing sedative effects of drugs in rodents.

Objective: To evaluate the sedative effect of Propanidid by measuring changes in spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Propanidid solution for injection

  • Vehicle control (e.g., saline or appropriate solvent)

  • Open-field activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for injection

Procedure:

  • Animal Habituation:

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

    • Habituate each mouse to the open-field chamber for 30 minutes one day prior to testing.

  • Experimental Procedure:

    • On the test day, place each mouse in the center of the open-field chamber and record baseline locomotor activity for 30 minutes.

    • Remove the mouse and administer Propanidid (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle.

    • Immediately return the mouse to the chamber and record locomotor activity for a predefined period (e.g., 60 minutes).

  • Data Analysis:

    • Quantify the total distance traveled, time spent mobile, and rearing frequency.

    • Compare the locomotor activity between the Propanidid-treated groups and the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Habituation Animal Habituation (1 hr + 30 min) Baseline Baseline Locomotor Activity Recording (30 min) Habituation->Baseline Injection Propanidid or Vehicle Injection (i.p.) Baseline->Injection Post_Injection Post-Injection Locomotor Activity Recording (60 min) Injection->Post_Injection Data_Analysis Data Analysis (Distance, Time Mobile) Post_Injection->Data_Analysis

Caption: In vivo sedation study workflow.
In Vivo Animal Model: Analgesic Effects in Mice (Hot Plate Test)

This hypothetical protocol is based on the standard hot plate test for assessing central analgesic activity.

Objective: To determine the analgesic properties of Propanidid in a thermal pain model.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Propanidid solution for injection

  • Vehicle control

  • Positive control (e.g., morphine)

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Stopwatch

Procedure:

  • Baseline Latency:

    • Place each mouse individually on the hot plate and start the stopwatch.

    • Measure the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a paw, jumping).

    • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

    • Only mice with a baseline latency of 5-15 seconds should be included in the study.

  • Drug Administration:

    • Administer Propanidid (e.g., 5, 10, 20 mg/kg, intraperitoneally), vehicle, or morphine.

  • Post-Treatment Latency:

    • At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Compare the %MPE between the different treatment groups using appropriate statistical methods.

Baseline Baseline Latency Measurement Drug_Admin Drug Administration (Propanidid, Vehicle, Morphine) Baseline->Drug_Admin Post_Treatment Post-Treatment Latency Measurement (at time points) Drug_Admin->Post_Treatment Data_Analysis Data Analysis (%MPE Calculation) Post_Treatment->Data_Analysis

Caption: In vivo analgesia study workflow.

Conclusion

Propanidid remains a relevant and useful pharmacological tool for investigating the mechanisms of anesthesia and sedation within the central nervous system. Its primary action as a positive allosteric modulator of GABAA receptors provides a clear target for mechanistic studies. The protocols outlined above offer a starting point for researchers to explore the effects of Propanidid in various in vitro and in vivo models, contributing to a deeper understanding of GABAergic neurotransmission and its modulation. Researchers should be mindful of the historical issues with its solvent and use appropriate formulations in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Managing Propanidid-Induced Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anesthetic agent Propanidid. The following information addresses the management of Propanidid-induced hypotension and tachycardia observed during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Propanidid-induced hypotension and tachycardia?

A1: Propanidid is known to induce non-immunologic (anaphylactoid) reactions by directly causing histamine release from mast cells and basophils[1][2][3]. The released histamine then acts on H1 and H2 receptors in the cardiovascular system[4][5]. Activation of H1 receptors leads to vasodilation and a subsequent drop in blood pressure (hypotension), while H2 receptor stimulation can increase heart rate (tachycardia).

Q2: Are the cardiovascular side effects of Propanidid dose-dependent?

A2: While the literature suggests a relationship between Propanidid administration and cardiovascular side effects, the direct dose-dependency of hypotension and tachycardia is not always straightforward. One study noted that while Propanidid led to a 350% average increase in plasma histamine, there wasn't a direct correlation between the histamine levels and the clinical signs of mild hypotension and tachycardia. However, adverse reactions to Propanidid are generally considered dose-independent unpredictable effects.

Q3: Is Propanidid itself the sole cause of these reactions, or does the formulation play a role?

A3: Historically, it was presumed that the solvent used for Propanidid, Cremophor EL, was a primary cause of the anaphylactoid reactions. However, studies have shown that Propanidid itself can cause histamine release. An experimental study comparing a liposomal preparation of Propanidid to the Cremophor solution still recorded significant increases in heart rate and histamine concentrations, suggesting Propanidid is a key contributor to these effects.

Q4: How do the cardiovascular effects of Propanidid compare to other intravenous anesthetics?

A4: Studies have shown that other intravenous anesthetics, such as Thiopental and Althesin, can also cause histamine release, leading to similar cardiovascular effects like hypotension and tachycardia. However, the incidence of allergic reactions to Propanidid was reported to be more common than reactions to Thiopental. In an experimental swine model, a liposomal Propanidid formulation resulted in higher increases in heart rate and histamine concentrations compared to Propofol.

Troubleshooting Guide: Propanidid-Induced Hypotension and Tachycardia

This guide provides a step-by-step approach to managing hypotension and tachycardia during experiments involving Propanidid.

Problem: A sudden drop in mean arterial pressure (MAP < 60 mmHg) and a significant increase in heart rate are observed following the administration of Propanidid.

Immediate Steps:

  • Stop Propanidid Administration: Immediately cease the infusion or administration of Propanidid.

  • Ensure Adequate Oxygenation: Administer 100% oxygen and ensure the airway is clear and secure.

  • Intravenous Fluids: Start a rapid intravenous infusion of crystalloids (e.g., 2-4 L for an adult-sized model) to counteract vasodilation and expand intravascular volume.

  • Positioning: If feasible for the experimental setup, place the subject in the Trendelenburg position (legs elevated) to improve venous return.

Pharmacological Interventions:

If hypotension and tachycardia persist after the initial steps, consider the following pharmacological interventions. The choice of agent will depend on the primary symptom (hypotension or tachycardia).

  • For Severe Hypotension:

    • Epinephrine: This is the first-line treatment for anaphylactoid reactions. It acts as a potent vasopressor and has positive inotropic and chronotropic effects.

      • Initial Dose: For severe cardiovascular collapse, intravenous bolus doses of 50-100 μg can be administered and titrated to effect.

    • Phenylephrine: A pure alpha-adrenergic agonist that can be useful for treating hypotension, especially when tachycardia is also present. It increases systemic vascular resistance, which can trigger a baroreceptor-mediated decrease in heart rate.

      • Administration: Can be given in intravenous increments or as a continuous infusion.

  • For Persistent Tachycardia:

    • Beta-Blockers: Use with caution, especially if hypotension is severe. A short-acting, selective beta-1 blocker like esmolol can be considered to control heart rate without prolonged cardiac depression. Beta-blockers are generally used to treat tachycardia by antagonizing the effects of catecholamines.

  • Adjunctive Therapies:

    • Antihistamines: Administer H1 and H2 receptor antagonists to block the effects of released histamine.

      • H1 Blocker: e.g., Chlorpheniramine (10-20 mg by slow intravenous infusion in an adult model).

      • H2 Blocker: e.g., Cimetidine, which has been shown to inhibit histamine-induced increases in heart rate.

    • Corticosteroids: e.g., Hydrocortisone (100-500 mg slowly intravenously in an adult model). These will not have an immediate effect but can help to mitigate the inflammatory response.

Data Presentation

Table 1: Hemodynamic and Histamine Level Changes in a Swine Model

Anesthetic AgentInduction Dose (mg/kg)Infusion Rate (mg/kg/h)Heart Rate Increase (beats/min)Cardiac Output Increase (L/min)Plasma Histamine Concentration (ng/mL)
Propanidid (Liposomal)6040091 to 1155.4 to 7.7124 - 268
Propanidid (Cremophor)15100---
Propofol520---
Data extracted from an experimental study in swine. Dashes indicate data not provided in the source.

Experimental Protocols

Protocol: Induction of Anesthesia and Hemodynamic Monitoring in a Swine Model

This protocol is based on an experimental study investigating the cardiovascular effects of different Propanidid formulations compared to Propofol.

  • Animal Preparation:

    • Eighteen pigs are randomly assigned to one of three groups (n=6 per group): Propanidid in liposomal preparation, Propanidid in Cremophor solution, or Propofol.

  • Anesthetic Induction and Maintenance:

    • Group 1 (PropaLip): Induce anesthesia with 60 mg/kg of liposomal Propanidid, followed by a continuous infusion of 400 mg/kg/h.

    • Group 2 (PropaCrem): Induce anesthesia with 15 mg/kg of Propanidid in Cremophor solution, followed by a continuous infusion of 100 mg/kg/h.

    • Group 3 (Propofol): Induce anesthesia with 5 mg/kg of Propofol, followed by a continuous infusion of 20 mg/kg/h.

    • Following induction, perform tracheal intubation and ventilate the animals with 50% oxygen in the air.

  • Monitoring and Catheterization:

    • Basic Monitoring: Continuously monitor noninvasive blood pressure, electrocardiogram (ECG), and capnography.

    • Invasive Monitoring: In a short surgical procedure, place arterial and pulmonary artery catheters via the right carotid artery and right internal jugular vein, respectively, for invasive hemodynamic monitoring.

  • Experimental Procedure:

    • Allow the animals to recover to a point where they respond to a pain stimulus.

    • Perform a second anesthetic induction as described in step 2.

    • Maintain a 60-minute continuous infusion of the assigned anesthetic agent.

    • During the infusion, conduct invasive hemodynamic monitoring, including arterial and pulmonary arterial pressures and cardiac output.

  • Blood Sampling:

    • Collect blood samples for the measurement of serum levels of adrenaline, noradrenaline, and histamine.

Visualizations

Propanidid Propanidid Administration Histamine_Release Direct Histamine Release (Mast Cells, Basophils) Propanidid->Histamine_Release H1_Receptor H1 Receptor Activation (Vascular Smooth Muscle) Histamine_Release->H1_Receptor H2_Receptor H2 Receptor Activation (Cardiac Tissue) Histamine_Release->H2_Receptor Vasodilation Vasodilation H1_Receptor->Vasodilation Increased_HR Increased Heart Rate H2_Receptor->Increased_HR Hypotension Hypotension Vasodilation->Hypotension Tachycardia Tachycardia Increased_HR->Tachycardia

Caption: Signaling pathway of Propanidid-induced hypotension and tachycardia.

Start Start: Animal Preparation and Randomization Induction Anesthetic Induction (Propanidid or Control) Start->Induction Intubation Tracheal Intubation and Ventilation Induction->Intubation Monitoring Basic Monitoring (ECG, BP, SpO2) Intubation->Monitoring Catheterization Invasive Catheter Placement (Arterial, Pulmonary Artery) Monitoring->Catheterization Infusion 60-min Continuous Infusion of Anesthetic Catheterization->Infusion Data_Collection Hemodynamic Monitoring and Blood Sampling Infusion->Data_Collection End End of Experiment Data_Collection->End

Caption: Experimental workflow for assessing Propanidid's cardiovascular effects.

action_node action_node Start Hypotension/Tachycardia Observed? Stop_Propanidid Stop Propanidid Infusion Administer 100% O2 Provide IV Fluids Start->Stop_Propanidid Yes Persistent Hemodynamics Stabilized? Stop_Propanidid->Persistent Severe_Hypotension Severe Hypotension Dominant? Persistent->Severe_Hypotension No Monitor Continue to Monitor Persistent->Monitor Yes Administer_Epi Administer Epinephrine Consider Phenylephrine Severe_Hypotension->Administer_Epi Yes Persistent_Tachycardia Persistent Tachycardia Dominant? Severe_Hypotension->Persistent_Tachycardia No Adjuncts Administer Adjuncts: Antihistamines (H1/H2) Corticosteroids Administer_Epi->Adjuncts Administer_BB Consider Beta-Blocker (e.g., Esmolol) Persistent_Tachycardia->Administer_BB Yes Persistent_Tachycardia->Adjuncts No Administer_BB->Adjuncts Adjuncts->Monitor

Caption: Troubleshooting decision tree for managing Propanidid-induced adverse effects.

References

Technical Support Center: Mitigating Anaphylactoid Reactions to Propanidid in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address anaphylactoid reactions associated with the intravenous anesthetic agent, Propanidid, in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is Propanidid and why is it associated with anaphylactoid reactions?

A: Propanidid is an ultra-short-acting non-barbiturate intravenous anesthetic.[1][2][3] Historically, its clinical use was terminated due to a high incidence of hypersensitivity reactions.[4][5] These are not typically true IgE-mediated allergic reactions, but rather anaphylactoid reactions, which are clinically similar but are caused by direct stimulation of mast cells and/or activation of the complement system.

Q2: What is the primary cause of Propanidid-induced anaphylactoid reactions?

A: The primary causative agent is not Propanidid itself, but the solubilizing agent, Cremophor EL, a polyoxyethylated castor oil used in the formulation to dissolve the poorly water-soluble Propanidid. Cremophor EL is known to induce histamine release and complement activation, leading to the observed anaphylactoid symptoms.

Q3: What are the common signs of an anaphylactoid reaction to Propanidid in animal models?

A: Signs can vary between species but often include hypotension (a drop in blood pressure), tachycardia (increased heart rate), erythema (redness of the skin), urticaria (hives), bronchoconstriction, and in severe cases, cardiovascular collapse. Monitoring vital signs is crucial for early detection.

Q4: Can these reactions be prevented or reduced in experimental settings?

A: Yes, several strategies can be employed to mitigate the risk and severity of Propanidid-induced anaphylactoid reactions. These include premedication with antihistamines and corticosteroids, using alternative formulations of Propanidid, and careful control of the infusion rate.

Q5: Are there alternatives to Propanidid for ultra-short anesthesia in research?

A: Yes, depending on the specific experimental needs, alternatives with a lower risk of anaphylactoid reactions are available. Propofol, for instance, was initially formulated with Cremophor EL but was reformulated as a lipid emulsion which significantly reduced the incidence of such reactions. Other short-acting anesthetics may also be suitable depending on the animal model and study parameters.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden drop in blood pressure and increased heart rate upon Propanidid administration. Anaphylactoid reaction due to Cremophor EL-induced histamine release and vasodilation.1. Immediately stop the Propanidid infusion.2. Administer emergency support as per your institution's animal care guidelines (e.g., epinephrine, intravenous fluids).3. For future experiments, implement a premedication protocol (see Experimental Protocols section).4. Consider reducing the infusion rate of Propanidid.
Skin flushing, erythema, or hives observed on the animal. Cutaneous manifestation of an anaphylactoid reaction.1. Monitor the animal closely for more severe systemic signs.2. If signs are localized and mild, consider proceeding with caution while continuously monitoring vital signs.3. For subsequent experiments, a premedication protocol is strongly advised.
Respiratory distress (e.g., increased respiratory rate, wheezing). Bronchoconstriction, a component of the anaphylactoid response.1. Ensure a patent airway and provide respiratory support if necessary.2. Stop the Propanidid infusion immediately.3. Administer a bronchodilator if available and approved for your animal model.
High mortality rate in animals receiving the Cremophor EL formulation of Propanidid. Severe, systemic anaphylactoid reactions leading to cardiovascular collapse.1. Re-evaluate the dosage and infusion rate. Slower administration may reduce the reaction's severity.2. Implement a robust premedication protocol.3. Investigate the use of a liposomal formulation of Propanidid if available, as this has shown reduced mortality in some animal models.
Variability in the severity of reactions between animals. Individual differences in sensitivity to Cremophor EL.1. Ensure consistent premedication for all animals in the experimental group.2. Standardize the infusion rate and dosage across all subjects.3. Acknowledge this variability in your experimental design and statistical analysis plan.

Data on Anaphylactoid Reactions and Mitigation

The following tables summarize quantitative data related to the incidence of anaphylactoid reactions with Cremophor EL-containing agents and the effects of alternative formulations.

Table 1: Incidence of Hypersensitivity Reactions with Cremophor EL-Containing Agents

Agent Incidence of Hypersensitivity Reactions Incidence of Severe Reactions (Anaphylaxis) Reference
Paclitaxel (in Cremophor EL)Up to 41%2% - 4%
Propanidid (in Cremophor EL)Reported as a frequent cause of reactions, leading to its withdrawal. Specific incidence rates from early studies are not consistently available in recent literature.High enough to warrant market withdrawal.

Table 2: Effect of Formulation on Propanidid-Induced Adverse Events in Rats

Formulation Dose (mg/100g/h) Mortality Rate Incidence of Clonic Seizures Reference
Cremophor EL6011%100%
Cremophor EL9086%100%
Cremophor EL12086%89%
Liposomal600%Not reported at this dose
Liposomal900%22%
Liposomal1200%50%

Experimental Protocols

Protocol 1: Premedication to Reduce Propanidid-Induced Anaphylactoid Reactions in a Rat Model

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Objective: To reduce the incidence and severity of anaphylactoid reactions to Propanidid in rats.

Materials:

  • Propanidid solution (containing Cremophor EL)

  • Diphenhydramine (H1 receptor antagonist)

  • Dexamethasone (corticosteroid)

  • Sterile saline for injection

  • Animal model: Sprague-Dawley rats (or other appropriate strain)

  • Intravenous catheters and infusion pumps

  • Monitoring equipment (e.g., blood pressure transducer, ECG)

Procedure:

  • Premedication Administration:

    • 60 minutes prior to Propanidid administration, administer Dexamethasone (e.g., 1-2 mg/kg, intraperitoneally).

    • 30 minutes prior to Propanidid administration, administer Diphenhydramine (e.g., 5-10 mg/kg, intraperitoneally).

  • Anesthesia Induction:

    • Administer Propanidid intravenously at a slow, controlled rate. The exact dose and rate should be determined based on the desired anesthetic depth and prior pilot studies.

  • Monitoring:

    • Continuously monitor mean arterial pressure (MAP), heart rate (HR), and respiratory rate throughout the procedure.

    • Observe for any cutaneous signs of anaphylactoid reactions.

  • Data Collection:

    • Record all physiological parameters at baseline (before Propanidid) and at regular intervals following administration.

    • Compare the physiological changes and incidence of adverse events in premedicated animals to a control group receiving saline instead of the premedication drugs.

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To assess the direct effect of Propanidid and Cremophor EL on mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3, rat basophilic leukemia cells) or primary mast cells

  • Propanidid solution (with and without Cremophor EL, if available)

  • Cremophor EL solution

  • Positive control (e.g., Compound 48/80 or calcium ionophore A23187)

  • Negative control (buffer)

  • Beta-hexosaminidase assay kit (or other degranulation marker assay)

  • Microplate reader

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Cell Plating: Seed an appropriate number of cells into a 96-well plate.

  • Treatment:

    • Add varying concentrations of Propanidid, Cremophor EL, positive control, and negative control to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Degranulation Measurement:

    • Perform a beta-hexosaminidase assay on the supernatants according to the kit manufacturer's instructions. This enzyme is released upon mast cell degranulation.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of degranulation for each treatment group relative to the positive control.

    • Compare the degranulation induced by Propanidid with and without Cremophor EL to determine the contribution of the solvent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in Propanidid-induced anaphylactoid reactions and a typical experimental workflow for their investigation.

Anaphylactoid_Reaction_Pathway Propanidid Propanidid in Cremophor EL MastCell Mast Cell Propanidid->MastCell Direct Activation Complement Complement System Propanidid->Complement Activation Histamine Histamine & other mediators (e.g., PGD2, LTC4) MastCell->Histamine Degranulation Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Cleavage Vascular Vascular Endothelium Histamine->Vascular SmoothMuscle Bronchial Smooth Muscle Histamine->SmoothMuscle Anaphylatoxins->MastCell Activation Vasodilation Vasodilation & Increased Permeability Vascular->Vasodilation Bronchoconstriction Bronchoconstriction SmoothMuscle->Bronchoconstriction Hypotension Hypotension Vasodilation->Hypotension Edema Edema / Urticaria Vasodilation->Edema RespiratoryDistress Respiratory Distress Bronchoconstriction->RespiratoryDistress Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase AnimalModel Select Animal Model (e.g., Rat, Pig) Premedication Administer Premedication (Antihistamine + Corticosteroid) or Vehicle Control AnimalModel->Premedication PropanididAdmin Administer Propanidid (Cremophor EL formulation) Premedication->PropanididAdmin Monitoring Continuous Physiological Monitoring (BP, HR, Respiration) PropanididAdmin->Monitoring BloodSample Collect Blood Samples (for Histamine/Complement analysis) PropanididAdmin->BloodSample DataCollection Record Vital Signs & Observe for Clinical Signs Monitoring->DataCollection DataAnalysis Analyze Data & Compare Groups DataCollection->DataAnalysis BloodSample->DataAnalysis Mitigation_Strategies Problem Propanidid-Induced Anaphylactoid Reaction Strategy1 Premedication Problem->Strategy1 Strategy2 Alternative Formulation Problem->Strategy2 Strategy3 Administration Technique Problem->Strategy3 H1Blocker H1 Receptor Antagonist (e.g., Diphenhydramine) Strategy1->H1Blocker Corticosteroid Corticosteroid (e.g., Dexamethasone) Strategy1->Corticosteroid Liposomal Liposomal Propanidid Strategy2->Liposomal SlowInfusion Slow Infusion Rate Strategy3->SlowInfusion Outcome Reduced Histamine Release & Complement Activation = Reduced Reaction Severity H1Blocker->Outcome Corticosteroid->Outcome Liposomal->Outcome SlowInfusion->Outcome

References

Propanidid Infusion for Stable Anesthesia: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing Propanidid infusion rates to achieve stable anesthesia in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research needs.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is Propanidid and how does it induce anesthesia?

Propanidid is an ultra-short-acting intravenous anesthetic agent.[1] It belongs to the eugenol family of compounds and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[2] By binding to the GABAA receptor, Propanidid enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This neuronal inhibition results in sedation and hypnosis, the key components of general anesthesia.

Q2: What are the key pharmacokinetic properties of Propanidid?

Propanidid is characterized by its rapid onset and very short duration of action. This is primarily due to its rapid hydrolysis by esterases in the liver and, to a lesser extent, in the blood. This rapid metabolic clearance allows for tight control over the anesthetic state and facilitates quick recovery.

Q3: What are the recommended starting infusion rates for Propanidid?

Published infusion rates for Propanidid can vary depending on the animal model and the specific formulation used. For example, in one study involving swine, a continuous infusion of 100 mg/kg/h was used for a Propanidid-cremophor solution, while a much higher rate of 400 mg/kg/h was used for a liposomal preparation to achieve anesthesia.[1] It is crucial to titrate the infusion rate to effect for each individual animal and experimental setup.

Q4: What are the common side effects of Propanidid infusion and how can they be managed?

Commonly reported side effects include hypotension (a drop in blood pressure) and, historically, anaphylactoid reactions, which were largely attributed to the solvent Cremophor EL rather than Propanidid itself.[1] Hypotension can often be managed by reducing the infusion rate and administering intravenous fluids. Close monitoring of cardiovascular parameters is essential throughout the infusion.

Q5: How does Propanidid interact with the GABAA receptor?

Propanidid enhances the binding of GABA to its receptor, thereby potentiating the inhibitory effect of GABA.[3] Studies have shown that Propanidid's primary metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), can also directly activate GABAA receptors, contributing to the overall sedative effect. The interaction of Propanidid with specific GABAA receptor subunits influences its anesthetic properties.

Troubleshooting Guide

This guide addresses common issues that may arise during Propanidid infusion for anesthesia.

Problem Potential Cause(s) Recommended Action(s)
Unstable Anesthetic Depth (Too Light) - Inadequate infusion rate.- Increased metabolic clearance.- Kinked or disconnected infusion line.- Gradually increase the infusion rate in small increments.- Check the infusion pump and lines for proper function.- Administer a small bolus dose of Propanidid if necessary, followed by an increased infusion rate.
Unstable Anesthetic Depth (Too Deep) - Infusion rate is too high.- Decreased metabolic clearance (e.g., liver dysfunction).- Synergistic effects with other administered drugs.- Immediately decrease the infusion rate.- Temporarily pause the infusion if necessary, while closely monitoring vital signs.- Ensure adequate oxygenation and ventilation.
Hypotension (Low Blood Pressure) - Vasodilatory effects of Propanidid.- Excessive anesthetic depth.- Hypovolemia (low blood volume).- Reduce the Propanidid infusion rate.- Administer a bolus of intravenous crystalloid or colloid fluids.- If hypotension persists, consider the use of a vasopressor agent after consulting relevant literature and institutional guidelines.
Prolonged Recovery - Higher than necessary total dose of Propanidid.- Impaired drug metabolism.- Residual effects of other anesthetic or sedative agents.- Ensure the infusion is completely stopped at the end of the procedure.- Provide supportive care, including maintaining body temperature and monitoring vital signs.- Consider the use of reversal agents for other drugs if applicable.
Adverse Reactions (e.g., Agitation during recovery) - Emergence delirium, a known phenomenon with some anesthetic agents.- Ensure a quiet and calm recovery environment.- Provide supportive care and monitor for self-injury.- If severe, consider the administration of a short-acting sedative after consulting veterinary or institutional guidelines.

Experimental Protocols

Protocol 1: Initiation and Maintenance of Stable Anesthesia with Propanidid Infusion in a Rodent Model (Rat)

This protocol provides a general framework. Specific infusion rates should be optimized based on the strain, age, and health status of the animal, as well as the specific experimental requirements.

Materials:

  • Propanidid solution (formulation as per experimental design)

  • Infusion pump

  • Intravenous catheter and extension tubing

  • Heating pad to maintain body temperature

  • Monitoring equipment (e.g., pulse oximeter, ECG, blood pressure monitor)

  • Sterile saline or other appropriate intravenous fluids

Procedure:

  • Animal Preparation:

    • Acclimatize the animal to the experimental environment to reduce stress.

    • Obtain a baseline weight for accurate dose calculation.

    • Place an intravenous catheter, typically in the lateral tail vein.

    • Secure the catheter and connect the extension tubing.

  • Induction of Anesthesia:

    • Administer an initial bolus dose of Propanidid to induce anesthesia. The exact dose will need to be determined empirically but can be guided by literature values.

    • Confirm loss of righting reflex and absence of response to a noxious stimulus (e.g., toe pinch).

  • Initiation of Continuous Infusion:

    • Immediately following induction, start the continuous infusion of Propanidid using the infusion pump.

    • Begin with a conservative infusion rate and titrate upwards based on the animal's response.

  • Monitoring and Adjustment of Anesthetic Depth:

    • Continuously monitor physiological parameters, including heart rate, respiratory rate, oxygen saturation, and blood pressure.

    • Assess the depth of anesthesia regularly by checking for reflexes (e.g., pedal withdrawal, palpebral).

    • Adjust the infusion rate in small increments to maintain a stable plane of anesthesia suitable for the surgical or experimental procedure. The goal is to use the lowest effective infusion rate to minimize side effects.

  • Maintenance of Physiological Stability:

    • Maintain the animal's body temperature using a heating pad.

    • Administer intravenous fluids as needed to maintain hydration and support blood pressure.

  • Recovery:

    • At the end of the procedure, stop the Propanidid infusion.

    • Continue to monitor the animal closely during the recovery period until it is fully ambulatory.

    • Provide a warm and quiet environment for recovery.

Quantitative Data Summary

The following table summarizes published infusion rates of Propanidid in different animal models. It is important to note that these are examples and the optimal rate for your experiment may differ.

Animal Model Propanidid Formulation Induction Dose Maintenance Infusion Rate Reference
SwineLiposomal Preparation60 mg/kg400 mg/kg/h
SwineCremophor Solution15 mg/kg100 mg/kg/h

Signaling Pathways and Workflows

Propanidid's Mechanism of Action at the GABAA Receptor

Propanidid acts as a positive allosteric modulator at the GABAA receptor. The following diagram illustrates the simplified signaling pathway.

Propanidid_GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Propanidid Propanidid Propanidid->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Anesthesia Anesthesia (Sedation, Hypnosis) Hyperpolarization->Anesthesia Results in

Caption: Simplified signaling pathway of Propanidid at the GABAA receptor.

Experimental Workflow for Optimizing Propanidid Infusion

The following diagram outlines a logical workflow for establishing a stable Propanidid infusion for your experiments.

Propanidid_Infusion_Workflow start Start prepare_animal Prepare Animal (Catheterization, Monitoring) start->prepare_animal induce_anesthesia Induce Anesthesia (Bolus Dose) prepare_animal->induce_anesthesia start_infusion Start Continuous Infusion (Low Rate) induce_anesthesia->start_infusion monitor_depth Monitor Anesthetic Depth (Reflexes, Vitals) start_infusion->monitor_depth adjust_rate Adjust Infusion Rate monitor_depth->adjust_rate Unstable stable_anesthesia Stable Anesthesia Achieved monitor_depth->stable_anesthesia Stable adjust_rate->monitor_depth procedure Perform Experiment stable_anesthesia->procedure stop_infusion Stop Infusion procedure->stop_infusion recover_animal Monitor Recovery stop_infusion->recover_animal end End recover_animal->end

Caption: Workflow for establishing and maintaining stable Propanidid anesthesia.

References

Technical Support Center: Mitigating Propanidid-Induced Clonic Seizures in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating propanidid-induced clonic seizures in animal models. Due to the limited recent literature specifically addressing the mitigation of propanidid-induced seizures, this guide synthesizes information on the known mechanisms of propanidid, general principles of seizure modulation, and established experimental protocols for other chemoconvulsants.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of propanidid-induced clonic seizures?

A1: Propanidid is a positive allosteric modulator of the GABA-A receptor.[1] While GABAergic agonists are typically anticonvulsant, high doses or rapid administration of some GABAergic compounds can paradoxically lead to proconvulsant effects. This may be due to a disruption of the delicate balance between synaptic and extrasynaptic inhibition or desensitization of GABA-A receptors. In the mature brain, GABA-A receptor activation leads to an influx of chloride ions, causing hyperpolarization and inhibiting neuronal firing.[2][3] However, under certain pathological conditions, the intracellular chloride concentration can be altered, leading to a depolarizing (proconvulsant) effect of GABA.[2]

Q2: Are there known agents to mitigate propanidid-induced seizures?

A2: There is a lack of recent studies specifically investigating agents to mitigate propanidid-induced seizures. However, based on general principles of seizure pharmacology, two main strategies can be proposed:

  • Enhancing GABAergic Inhibition: While propanidid itself is a GABA modulator, co-administration of other GABAergic agents like benzodiazepines or barbiturates might stabilize inhibitory tone, though careful dose-finding is crucial to avoid exacerbating the effect.[4]

  • Blocking Excitatory Neurotransmission: Antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, are effective in various seizure models and could counteract the hyperexcitability that may underlie propanidid-induced seizures.

Q3: What are the typical behavioral and electroencephalographic (EEG) characteristics of drug-induced seizures in animal models?

A3: In rodents, drug-induced seizures often present with premonitory signs such as myoclonus, tremors, and salivation. The seizures can progress to clonic and tonic-clonic convulsions. EEG recordings during drug-induced seizures typically show spike-wave discharges with a frequency that can vary at the onset and throughout the seizure event.

Troubleshooting Guides

Issue 1: High Incidence of Mortality During Propanidid Seizure Induction
  • Problem: A significant number of animals die during or immediately after the induction of seizures with propanidid.

  • Possible Cause: The dose of propanidid may be too high, leading to severe, uncontrolled seizures (status epilepticus) and subsequent cardiorespiratory collapse.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a preliminary dose-response study to determine the minimal dose of propanidid required to induce clonic seizures without causing mortality. Start with a low dose and gradually escalate in different cohorts of animals.

    • Monitoring: Continuously monitor vital signs (respiratory rate, heart rate) and seizure severity using a standardized scale (e.g., the Racine scale).

    • Supportive Care: Provide supportive care, such as maintaining body temperature and ensuring a clear airway. In some seizure protocols, anticonvulsants like diazepam are administered after a specific duration of seizure activity to prevent mortality, though this would interfere with the study of the primary seizure event.

Issue 2: Inconsistent Seizure Induction
  • Problem: There is high variability in the incidence and severity of seizures between animals at a given dose of propanidid.

  • Possible Causes:

    • Route of Administration: The rate of intravenous infusion can significantly impact the peak brain concentration and the likelihood of inducing seizures.

    • Animal Strain and Age: Different rodent strains and ages can have varying susceptibilities to chemoconvulsants.

    • Metabolism: Propanidid is rapidly hydrolyzed by esterases. Individual differences in metabolic rate could affect drug exposure.

  • Troubleshooting Steps:

    • Standardize Administration: Use a syringe pump for precise control of the intravenous infusion rate.

    • Control for Biological Variables: Use a single, well-characterized animal strain (e.g., Sprague-Dawley rats or C57BL/6J mice) of a consistent age and sex.

    • Acclimatization: Ensure all animals are properly acclimatized to the experimental environment to reduce stress-induced variability.

Experimental Protocols

Note: The following protocols are adapted from general methods for inducing seizures with chemoconvulsants and should be optimized specifically for propanidid.

Propanidid-Induced Seizure Induction in Rats (Adapted from Pentylenetetrazole Models)
  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Housing: House animals individually for at least 24 hours before the experiment with free access to food and water.

  • Propanidid Preparation: Prepare a fresh solution of propanidid in a suitable vehicle. A liposomal preparation or a solution with a non-toxic solvent is recommended.

  • Administration: Administer propanidid via a tail vein catheter using an infusion pump.

    • Initial Dose Finding: Start with a dose of 15 mg/kg and increase in subsequent cohorts.

  • Observation: Immediately after administration, place the animal in a transparent observation chamber. Record the latency to the first clonic seizure and the duration of the seizure. Score seizure severity using the Racine scale.

  • EEG Monitoring (Optional): For more detailed analysis, implant cortical or hippocampal electrodes for EEG recording at least one week prior to the experiment.

Quantitative Data

Due to the lack of specific data on mitigating propanidid-induced seizures, the following tables present data on the efficacy of common anticonvulsants in other relevant seizure models. This information can serve as a starting point for selecting and dosing potential mitigating agents in propanidid studies.

Table 1: Efficacy of Anticonvulsants in the Maximal Electroshock (MES) Seizure Model in Rodents

CompoundAnimal ModelED50 (mg/kg)
PhenytoinMice9.5
CarbamazepineMice8.8
ValproateMice272
PhenobarbitalMice22.5
DiazepamMice4.3

Source: Adapted from various preclinical studies.

Table 2: Efficacy of Anticonvulsants in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model in Mice

CompoundED50 (mg/kg)
Ethosuximide130
Valproate151
Phenobarbital13
Diazepam0.2

Source: Adapted from various preclinical studies.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

GABAergic_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA GABA GAD->GABA synthesizes GAT1 GAT1 GABA->GAT1 reuptake GABA_A GABA-A Receptor GABA->GABA_A binds Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Propanidid Propanidid Propanidid->GABA_A Positive Allosteric Modulator Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Positive Allosteric Modulator

Caption: GABAergic signaling pathway and the modulatory site of Propanidid.

Glutamatergic (NMDA) Signaling Pathway

NMDA_Pathway cluster_pre_nmda Presynaptic Terminal cluster_post_nmda Postsynaptic Terminal Glutamine Glutamine PAG PAG Glutamine->PAG converts Glutamate_pre Glutamate PAG->Glutamate_pre synthesizes NMDA_R NMDA Receptor Glutamate_pre->NMDA_R binds Calcium Ca2+ Influx NMDA_R->Calcium Depolarization Depolarization (Excitation) Calcium->Depolarization NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_R blocks

Caption: Glutamatergic signaling via NMDA receptors, a target for mitigation.

Experimental Workflow for Mitigating Propanidid-Induced Seizures

Experimental_Workflow A Animal Acclimatization B Baseline EEG Recording (if applicable) A->B C Administration of Mitigating Agent (e.g., NMDA Antagonist) B->C D Control Group: Vehicle Administration B->D E Propanidid Administration (Seizure Induction) C->E D->E F Behavioral Scoring (e.g., Racine Scale) E->F G EEG Recording (during and post-induction) E->G H Data Analysis: Seizure Latency, Duration, Severity F->H G->H

Caption: A generalized workflow for testing seizure mitigation agents.

References

Propanidid Stability in Different Solvent Preparations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of propanidid in various solvent preparations. Due to a lack of extensive published data on the chemical stability of propanidid in vitro, this guide focuses on providing the necessary frameworks, experimental protocols, and troubleshooting advice to enable users to conduct their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is known about the inherent stability of propanidid?

A1: Propanidid is a phenylacetate general anesthetic known for its ultra-short-acting nature, primarily due to rapid hydrolysis in vivo.[1] Its inactivation in the body is mainly carried out by liver and cardiac tissue esterases, which hydrolyze the ester bond.[1] This inherent susceptibility to enzymatic hydrolysis suggests that propanidid may also be prone to chemical hydrolysis in aqueous solutions, particularly at non-neutral pH.

Q2: Why was the original propanidid formulation withdrawn, and how does that relate to its solvent preparation?

A2: The original formulation of propanidid (Epontol) was withdrawn from the market due to anaphylactic reactions.[2] These reactions were largely attributed to the solubilizing agent, Cremophor EL, rather than propanidid itself.[2] This highlights the critical role of the solvent system not only in drug stability but also in its biological safety. Newer formulations using liposomes as a delivery vehicle have been investigated to avoid the adverse effects of Cremophor EL.[2]

Q3: What are the likely degradation pathways for propanidid in solution?

A3: Given its chemical structure, which includes a propyl ester and an amide linkage, the most probable degradation pathway for propanidid in solution is hydrolysis. This can be catalyzed by acids or bases. The ester linkage is generally more susceptible to hydrolysis than the amide linkage. Degradation may result in the formation of the corresponding carboxylic acid and propanol from the ester hydrolysis, and the corresponding carboxylic acid and diethylamine from the amide hydrolysis.

Q4: How can I analyze the stability of propanidid in my specific solvent preparation?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method must be able to separate the intact propanidid from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate these degradation products.

Troubleshooting Guide for Propanidid Stability Experiments

This guide addresses common issues that may arise during the investigation of propanidid stability.

Problem Possible Causes Troubleshooting Steps
Rapid loss of propanidid in aqueous solution. 1. pH of the solution is too high or too low, catalyzing hydrolysis. 2. Presence of enzymes (if using biological matrices). 3. Elevated storage temperature.1. Measure and adjust the pH of your solution to a neutral range (pH 6-8) if possible. 2. If using biological matrices, ensure they are free of active esterases or use enzyme inhibitors. 3. Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
Precipitation of propanidid from solution. 1. The solvent has a low solubilizing capacity for propanidid. 2. Change in temperature affecting solubility. 3. Degradation product is less soluble than the parent compound.1. Consider using a co-solvent (e.g., ethanol, propylene glycol) in your preparation. 2. Evaluate the solubility of propanidid at different temperatures. 3. Analyze the precipitate to determine if it is intact propanidid or a degradant.
Inconsistent stability results between batches. 1. Variability in the preparation of the solvent. 2. Different storage conditions. 3. Inconsistent initial concentration of propanidid.1. Standardize the solvent preparation procedure, including the source and purity of all components. 2. Ensure all samples are stored under identical and controlled conditions (temperature, light exposure). 3. Accurately determine the initial concentration of propanidid at the start of each experiment.
Appearance of unknown peaks in the chromatogram. 1. Degradation of propanidid. 2. Contamination of the solvent or glassware. 3. Interaction of propanidid with excipients in the formulation.1. Perform forced degradation studies to tentatively identify degradation products. 2. Run a blank solvent injection to check for contamination. 3. Analyze solutions of individual excipients to check for interferences.

Experimental Protocols

Protocol: Forced Degradation Study of Propanidid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of propanidid in a non-reactive organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed solution.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify the peaks corresponding to the degradation products.

  • The analytical method is considered stability-indicating if it can resolve the propanidid peak from all degradation product peaks.

Data Presentation

The following tables are templates for researchers to record and present their stability data.

Table 1: Propanidid Stability in Different Solvents at a Specified Temperature

Solvent SystemInitial Concentration (µg/mL)Concentration at Time X (µg/mL)Concentration at Time Y (µg/mL)% Degradation at Time Y
e.g., Water, pH 5
e.g., 50% Ethanol in Water
e.g., Liposomal Formulation

Table 2: Effect of pH on Propanidid Stability in Aqueous Solution

pHStorage Temperature (°C)Half-life (t½)Degradation Rate Constant (k)
e.g., 3
e.g., 5
e.g., 7
e.g., 9

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Propanidid Stock Solution (1 mg/mL) dilution Dilute to 100 µg/mL in Stress Medium stock->dilution thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis) stock->photo acid Acid Hydrolysis (0.1 M HCl, 60°C) dilution->acid base Base Hydrolysis (0.1 M NaOH, RT) dilution->base oxidation Oxidation (3% H₂O₂, RT) dilution->oxidation sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of propanidid.

Troubleshooting_Logic cluster_degradation Troubleshoot Degradation cluster_precipitation Troubleshoot Precipitation cluster_inconsistency Troubleshoot Inconsistency start Stability Issue Encountered issue1 Rapid Degradation? start->issue1 issue2 Precipitation? issue1->issue2 No check_ph Check & Adjust pH issue1->check_ph Yes issue3 Inconsistent Results? issue2->issue3 No check_solubility Evaluate Solvent/Co-solvent issue2->check_solubility Yes std_prep Standardize Preparation issue3->std_prep Yes end Issue Resolved issue3->end No check_temp Lower Storage Temperature check_ph->check_temp check_enzymes Check for Enzymatic Activity check_temp->check_enzymes check_enzymes->end check_temp_sol Assess Temperature Effects check_solubility->check_temp_sol analyze_ppt Analyze Precipitate check_temp_sol->analyze_ppt analyze_ppt->end control_storage Control Storage Conditions std_prep->control_storage verify_conc Verify Initial Concentration control_storage->verify_conc verify_conc->end

Caption: Decision tree for troubleshooting propanidid stability issues.

References

Navigating Propanidid-Induced Thrombophlebitis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Propanidid in experimental settings, ensuring the integrity of intravenous (IV) lines is paramount. This technical support center provides essential guidance on troubleshooting and preventing Propanidid-induced thrombophlebitis, a potential complication characterized by vein inflammation and thrombus formation. Although Propanidid is no longer in widespread clinical use, understanding its historical context and the principles of its administration can inform current and future drug development.

Frequently Asked Questions (FAQs)

Q1: What is Propanidid-induced thrombophlebitis?

A1: Propanidid-induced thrombophlebitis is the inflammation of a vein, often accompanied by the formation of a blood clot (thrombus), at the site of intravenous administration of the anesthetic agent Propanidid. Symptoms can include pain, redness, swelling, and a palpable cord-like vein.

Q2: What is the primary cause of thrombophlebitis associated with Propanidid?

A2: Historical data suggests that the incidence of thrombophlebitis directly caused by Propanidid itself is relatively low.[1] The primary causative agent for adverse reactions, including venous irritation, is believed to be the solubilizing agent used in its formulation, Cremophor EL, a polyoxyethylated castor oil.[1][2] This is supported by findings with another intravenous anesthetic, G29.505, which, when formulated in a lecithin emulsion, was associated with a high incidence of venous thrombosis attributed to the solvent.[1]

Q3: What are the known risk factors for developing infusion-related thrombophlebitis in general?

A3: General risk factors for infusion-related thrombophlebitis that are relevant to the administration of any intravenous agent, including Propanidid formulations, include:

  • Catheter-related factors: Large gauge catheters, catheter material (e.g., tetrafluoroethylene), and prolonged catheterization duration.[3]

  • Drug formulation: High osmolarity, non-physiological pH (<5 or >9), and presence of microparticles.

  • Administration technique: Infusion into smaller, more fragile veins, and rapid injection rates.

  • Patient-related factors: Pre-existing venous conditions and certain medical conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Pain or burning sensation during injection Venous irritation from the drug formulation (likely the solvent).1. Immediately slow the rate of infusion.2. Ensure the IV line is patent and properly situated in a large vein.3. Consider further dilution of the Propanidid solution with a compatible IV fluid, if protocol allows.4. In future experiments, consider pre-treatment of the vein with a local anesthetic like lidocaine, though its efficacy for Propanidid-specific irritation is not well-documented.
Redness and swelling at the injection site post-infusion Inflammatory response to the drug or mechanical irritation from the catheter.1. Discontinue the infusion at that site.2. Elevate the affected limb.3. Apply warm compresses to the area to reduce inflammation and discomfort.4. Monitor the site for signs of worsening inflammation or thrombus formation.
Palpable, cord-like vein after administration Development of thrombophlebitis.1. Immediately cease use of the affected vein for further infusions.2. Document the finding thoroughly.3. Treatment is generally supportive and may include anti-inflammatory agents, as guided by institutional protocols and veterinary oversight for animal studies.

Quantitative Data Summary

The available historical literature on Propanidid provides limited direct quantitative comparisons for thrombophlebitis rates. However, comparisons with other intravenous anesthetics and formulations offer some insight.

Table 1: Comparative Incidence of Venous Complications with Intravenous Anesthetics

Anesthetic Agent Solvent/Formulation Reported Incidence of Thrombophlebitis/Venous Complications Reference
Propanidid Cremophor ELVery low incidence
G29.505 (Eunal) Lecithin emulsion (gliddophil)33% venous thrombosis
Etomidate Propylene glycolHigh incidence of pain on injection (up to 81%) and phlebitis
Etomidate Lipid emulsionSignificantly less pain and phlebitis compared to propylene glycol formulation

Experimental Protocols

Due to the discontinuation of Propanidid for clinical use, detailed modern experimental protocols for its administration are scarce. The following is a generalized protocol for intravenous drug administration in a research setting, designed to minimize the risk of thrombophlebitis, based on best practices.

Protocol: Minimizing Venous Irritation During Intravenous Administration of Experimental Formulations

  • Animal Model and Vein Selection:

    • Utilize an appropriate animal model (e.g., rabbit marginal ear vein, a common model for studying drug-induced thrombophlebitis).

    • Select the largest, most accessible, and healthiest vein possible for cannulation to maximize blood flow and drug dilution. The antecubital fossa is generally preferred over veins in the dorsum of the hand in human subjects.

  • Catheter Selection and Insertion:

    • Use the smallest gauge and shortest length catheter that will accommodate the infusion rate and viscosity of the solution.

    • Employ aseptic technique during catheter insertion to prevent infectious complications.

  • Drug Formulation and Preparation:

    • If possible, formulate the drug in a vehicle with a pH between 5 and 9 and an osmolarity below 600 mOsm/L.

    • Consider lipid-based emulsions as an alternative to harsh organic solvents, as they have been shown to reduce venous irritation with other drugs like etomidate.

    • Filter the final solution using an in-line filter to remove any potential microparticles.

  • Administration Procedure:

    • Confirm catheter patency with a flush of sterile saline before and after drug administration.

    • Administer the drug at a slow, controlled rate.

    • Dilute the drug in a fast-running IV infusion of a compatible fluid to promote rapid hemodilution.

  • Monitoring and Post-Procedure Care:

    • Continuously monitor the injection site for any signs of pain, redness, or swelling during the infusion.

    • After the infusion, regularly inspect the venipuncture site for delayed inflammatory reactions.

    • Document all observations, including the severity of any observed phlebitis, using a standardized scale (e.g., Visual Infusion Phlebitis Scale).

Visualizations

Signaling Pathway: Initiation of Thrombophlebitis

Thrombophlebitis_Initiation cluster_vessel Blood Vessel Lumen cluster_response Inflammatory & Thrombotic Response Drug Irritant Drug Formulation (e.g., High Osmolarity, pH) Injury Endothelial Injury/ Activation Drug->Injury Chemical Irritation Endothelium Vascular Endothelium Platelets Platelets Thrombus Thrombus Formation Platelets->Thrombus Coagulation Coagulation Cascade Coagulation->Thrombus Injury->Platelets Adhesion & Aggregation Injury->Coagulation Activation Inflammation Inflammation (Redness, Swelling, Pain) Injury->Inflammation Release of Inflammatory Mediators

Caption: Initiation cascade of drug-induced thrombophlebitis.

Experimental Workflow: Prophylactic Strategy Evaluation

Prophylactic_Strategy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis A Select Animal Model (e.g., Rabbit Ear Vein) B Randomize into Groups: - Control (Standard Formulation) - Test (Modified Formulation/ Co-administration) A->B C Establish Intravenous Access B->C D Administer Propanidid Formulation (Standardized Dose & Rate) C->D E Macroscopic Evaluation: Visual Infusion Phlebitis Score (at 24, 48, 72 hours) D->E F Histopathological Analysis: - Vein Wall Inflammation - Thrombus Formation D->F Tissue Harvest G Compare Incidence & Severity of Thrombophlebitis between Groups E->G F->G

References

Technical Support Center: Improving the Safety Profile of Propanidid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the safety profile of Propanidid formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern associated with historical Propanidid formulations?

A1: The primary safety concern with historical Propanidid formulations, such as Epontol®, was the high incidence of hypersensitivity and anaphylactoid reactions.[1] These reactions were largely attributed to the solubilizing agent Cremophor EL (a polyoxyethylated castor oil) used to dissolve the poorly water-soluble Propanidid.[1][2][3]

Q2: Is Propanidid itself responsible for the observed hypersensitivity reactions?

A2: While some evidence suggests that Propanidid may have intrinsic immunogenic properties, the majority of hypersensitivity reactions are linked to Cremophor EL.[4] Cremophor EL has been shown to induce histamine release and activate the complement system, leading to anaphylactoid responses. Reformulated versions of Propanidid that do not use Cremophor EL have demonstrated a significantly improved safety profile.

Q3: What are the main cardiovascular side effects of Propanidid?

A3: Propanidid can cause cardiovascular side effects, including hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate). These effects are important considerations in the development of new, safer formulations.

Q4: What alternative formulation strategies can improve the safety of Propanidid?

A4: Several alternative formulation strategies have been explored to eliminate the need for Cremophor EL and thereby enhance the safety of Propanidid. These include:

  • Cyclodextrin Complexation: Using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with Propanidid, which increases its aqueous solubility.

  • Liposomal Formulations: Encapsulating Propanidid within liposomes to create a stable intravenous dispersion.

  • Alternative Solvents: A reformulated version of Propanidid using Solutol HS-15 as a solubilizer has been used safely in Mexico for over two decades.

Q5: How does the stability of alternative Propanidid formulations compare to the original?

A5: Alternative formulations have shown promising stability. For instance, a 50 mg/mL solution of Propanidid in 42% w/v HP-β-CD was found to be stable to autoclaving and on storage for at least 12 weeks at 42°C. However, the stability of any new formulation is a critical parameter that must be rigorously evaluated under various conditions (e.g., temperature, light) as per ICH guidelines.

Troubleshooting Guides

Issue 1: High Incidence of Hypersensitivity Reactions in Preclinical Models

Possible Cause: The formulation vehicle may be inducing a non-specific immune response.

Troubleshooting Steps:

  • Vehicle Control Group: Ensure your experiment includes a control group that receives only the vehicle (e.g., Cremophor EL, liposomes, or cyclodextrin solution) to differentiate between vehicle-induced and drug-induced effects.

  • Alternative Formulation: If using a Cremophor EL-based formulation, consider switching to a cyclodextrin or liposomal-based formulation.

  • In Vitro Mast Cell Activation Assay: Conduct an in vitro mast cell degranulation assay to assess whether the formulation directly triggers histamine release. (See Experimental Protocol 1).

  • Complement Activation Assay: Evaluate the potential of the formulation to activate the complement system, which can lead to anaphylactoid reactions.

Issue 2: Unexpected Cardiovascular Instability (Hypotension, Tachycardia) in Animal Models

Possible Cause: The observed cardiovascular effects could be an intrinsic property of Propanidid, exacerbated by the formulation, or an artifact of the experimental setup.

Troubleshooting Steps:

  • Dose-Response Study: Perform a dose-response study to determine if the cardiovascular effects are dose-dependent.

  • Rate of Infusion: Vary the rate of intravenous infusion. Rapid injection can sometimes lead to more pronounced hemodynamic changes.

  • Conscious vs. Anesthetized Animals: If using anesthetized animals, be aware that the background anesthetic can influence cardiovascular parameters. Consider using telemetry in conscious animals for a more accurate assessment of cardiovascular effects.

  • Cardiovascular Safety Pharmacology Study: Conduct a dedicated cardiovascular safety pharmacology study as per ICH S7A/S7B guidelines to systematically evaluate effects on blood pressure, heart rate, and ECG parameters. (See Experimental Protocol 2).

Issue 3: Poor Formulation Stability (Precipitation, Degradation)

Possible Cause: The formulation may not be optimized for the concentration of Propanidid, or it may be sensitive to environmental factors.

Troubleshooting Steps:

  • Solubility Studies: Conduct phase solubility studies to determine the optimal concentration of the solubilizing agent (e.g., cyclodextrin) for the desired Propanidid concentration.

  • pH and Buffer Optimization: Evaluate the effect of pH and different buffer systems on the stability of the formulation.

  • Forced Degradation Studies: Perform forced degradation studies (exposure to heat, light, acid, base, and oxidation) to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Excipient Compatibility: Ensure that all excipients in the formulation are compatible with Propanidid and do not contribute to its degradation.

Data Presentation

Table 1: Comparison of Preclinical Safety and Stability Data for Different Propanidid Formulations

ParameterPropanidid in Cremophor ELPropanidid in LiposomesPropanidid in HP-β-Cyclodextrin
Hypersensitivity
Histamine ReleaseHighModerate, but lower than Cremophor EL formulationExpected to be low (data not available)
Anaphylactoid ReactionsHigh incidence reportedLower incidence compared to Cremophor ELExpected to have a lower incidence
Cardiovascular Effects
HypotensionYesYesYes (intrinsic to Propanidid)
TachycardiaYesYesYes (intrinsic to Propanidid)
Stability
Physical StabilityProne to phase separationCan be stable depending on lipid composition and manufacturing processGood
Chemical StabilityStable under recommended storage conditionsDependent on lipid composition and storageStable to autoclaving and for at least 12 weeks at 42°C

Note: This table is a summary of findings from various preclinical studies and is intended for comparative purposes. The exact values can vary depending on the experimental conditions.

Experimental Protocols

Experimental Protocol 1: In Vitro Mast Cell Degranulation Assay

Objective: To assess the potential of a Propanidid formulation to induce histamine release from mast cells in vitro.

Methodology:

  • Mast Cell Isolation: Isolate rat peritoneal mast cells (RPMCs) by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).

  • Cell Purity and Viability: Assess the purity and viability of the isolated mast cells using toluidine blue staining and a trypan blue exclusion assay, respectively.

  • Incubation with Propanidid Formulation: Incubate the RPMCs (typically 1-5 x 10^5 cells/mL) with various concentrations of the Propanidid formulation and appropriate controls (positive control: e.g., compound 48/80; negative control: buffer) for a specified time (e.g., 30 minutes) at 37°C.

  • Histamine Release Measurement: Centrifuge the cell suspensions to pellet the cells. Collect the supernatant and measure the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Total Histamine Content: Lyse a separate aliquot of cells to determine the total histamine content.

  • Data Analysis: Express the histamine release as a percentage of the total histamine content. Compare the histamine release induced by the Propanidid formulation to that of the controls.

Experimental Protocol 2: In Vivo Cardiovascular Safety Pharmacology Study (ICH S7A/S7B)

Objective: To evaluate the effects of a novel Propanidid formulation on cardiovascular parameters in a conscious, non-rodent model.

Methodology:

  • Animal Model: Use a conscious, freely moving non-rodent species, such as the Beagle dog, instrumented with a telemetry device for continuous monitoring of cardiovascular parameters.

  • Dosing: Administer single intravenous doses of the Propanidid formulation at multiple dose levels (e.g., therapeutic, supra-therapeutic, and a vehicle control). A crossover design is often employed.

  • Data Collection: Continuously record the following parameters before and after drug administration:

    • Electrocardiogram (ECG): For analysis of heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., using Bazett's or Fridericia's formula).

    • Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure.

  • Data Analysis: Analyze the data for statistically significant changes from baseline and compared to the vehicle control. The time course of any effects should be characterized.

  • Reporting: The results should be reported in accordance with ICH S7A and S7B guidelines.

Mandatory Visualizations

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Propanidid Propanidid GABAAReceptor GABA-A Receptor (Ligand-gated ion channel) Propanidid->GABAAReceptor Positive Allosteric Modulation GABA GABA GABA->GABAAReceptor Binds Cl_ion Cl- ions GABAAReceptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition (Anesthetic Effect) Hyperpolarization->Neuronal_Inhibition Leads to

Figure 1: Propanidid's Mechanism of Action via GABA-A Receptor Modulation.

Hypersensitivity_Signaling cluster_sensitization Sensitization Phase (First Exposure) cluster_effector Effector Phase (Re-exposure) Antigen Antigen (e.g., Cremophor EL) APC Antigen Presenting Cell (APC) Antigen->APC Uptake Th2 T-helper 2 Cell (Th2) APC->Th2 Presents Antigen B_Cell B Cell Th2->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates IgE IgE Antibodies Plasma_Cell->IgE Produces Mast_Cell Mast Cell IgE->Mast_Cell Binds to FcεRI receptors Crosslinking Mast_Cell->Crosslinking Bridging of IgE Antigen2 Antigen Antigen2->Crosslinking Signaling_Cascade Intracellular Signaling Cascade Crosslinking->Signaling_Cascade Triggers Degranulation Degranulation Signaling_Cascade->Degranulation Mediators Release of Mediators (Histamine, etc.) Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms

Figure 2: IgE-Mediated Hypersensitivity Signaling Pathway.

Experimental_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Safety Assessment cluster_decision Decision Point Formulation Develop Alternative Formulation (e.g., Cyclodextrin, Liposomal) Characterization Physicochemical Characterization (Solubility, Stability, Particle Size) Formulation->Characterization In_Vitro In Vitro Safety Screening (e.g., Mast Cell Degranulation Assay) Characterization->In_Vitro In_Vivo In Vivo Safety Pharmacology (ICH S7A/S7B) (Cardiovascular, Respiratory, CNS) In_Vitro->In_Vivo Promising results Toxicology General Toxicology Studies (Dose-ranging, Repeat-dose) In_Vivo->Toxicology Go_NoGo Go/No-Go Decision for Clinical Development Toxicology->Go_NoGo

References

Validation & Comparative

A Comparative Analysis of Propanidid and Propofol for Short Anesthetic Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Propanidid and propofol, two intravenous anesthetic agents utilized for short surgical and diagnostic procedures. While propofol remains a cornerstone of modern anesthesia, Propanidid, an ultra-short-acting barbiturate alternative, was withdrawn from the market. This analysis delves into their respective pharmacological profiles, supported by experimental data, to offer a comprehensive perspective for drug development and research.

Executive Summary

Propanidid, a phenylacetate derivative, was introduced in the 1960s as an ultra-short-acting anesthetic.[1] Its rapid onset and brief duration of action were attributed to its swift hydrolysis by plasma and liver esterases.[2] However, its clinical use was curtailed due to a high incidence of anaphylactic reactions, largely attributed to its solubilizing agent, Cremophor EL.[1][3][4] Propofol, a 2,6-diisopropylphenol, emerged as a safer alternative and has since become a widely used anesthetic for induction and maintenance of anesthesia. Both agents exert their primary anesthetic effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.

This guide will explore the pharmacokinetics, pharmacodynamics, and safety profiles of both compounds, presenting key data in a comparative format. Detailed experimental protocols from historical comparative studies are also provided to contextualize the findings.

Data Presentation: A Quantitative Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Propanidid and propofol.

Table 1: Pharmacokinetic Properties

ParameterPropanididPropofolSource(s)
Onset of Action 20-30 seconds15-30 seconds,
Duration of Action 6-8 minutes~5-10 minutes (single dose),
Metabolism Rapid hydrolysis by liver and plasma esterasesHepatic glucuronidation and oxidation (CYP2B6, CYP2C9),
Distribution Half-life Not well-documented2-8 minutes
Elimination Half-life Not well-documented4-7 hours (terminal)
Clearance High30-60 ml/kg/min,
Volume of Distribution Low apparent volume2-10 L/kg (steady state),
Protein Binding Not well-documented97-99%

Table 2: Pharmacodynamic Properties

ParameterPropanididPropofolSource(s)
Mechanism of Action Positive allosteric modulator of GABAA receptorPositive allosteric modulator of GABAA receptor,
Primary Effect Hypnosis, AnesthesiaHypnosis, Anesthesia,
EC50 (Awake/Oriented) Not well-documented0.95-1.07 µg/ml

Experimental Protocols

Comparative Clinical Trial for Short Procedures

A common experimental design to compare Propanidid and propofol in short procedures, as synthesized from historical studies, would follow this protocol:

  • Patient Selection: A cohort of adult patients (ASA physical status I or II) scheduled for elective short surgical or diagnostic procedures (e.g., dental extractions, endoscopies) would be recruited. Informed consent is obtained from all participants.

  • Randomization: Patients are randomly assigned to one of two groups: the Propanidid group or the propofol group.

  • Anesthesia Induction:

    • Propanidid Group: Anesthesia is induced with an intravenous bolus of Propanidid (e.g., 5-10 mg/kg).

    • Propofol Group: Anesthesia is induced with an intravenous bolus of propofol (e.g., 2-2.5 mg/kg).

  • Anesthesia Maintenance: For procedures requiring maintenance of anesthesia, a continuous intravenous infusion of the assigned drug is administered. The infusion rate is titrated to maintain a desired level of anesthesia, often guided by clinical signs or processed electroencephalogram (EEG) monitoring (e.g., Bispectral Index - BIS).

  • Monitoring: Throughout the procedure, vital signs including heart rate, blood pressure, respiratory rate, and oxygen saturation are continuously monitored and recorded at predefined intervals (e.g., pre-induction, post-induction, every 5 minutes intraoperatively, post-procedure).

  • Data Collection:

    • Induction Time: Time from injection to loss of consciousness (e.g., loss of eyelash reflex).

    • Recovery Time: Time from cessation of anesthetic administration to specific endpoints such as eye-opening on command, response to verbal commands, and orientation to time and place.

    • Hemodynamic Stability: Changes in blood pressure and heart rate from baseline.

    • Adverse Events: Incidence of apnea, pain on injection, nausea, vomiting, and any signs of allergic or anaphylactic reactions.

  • Statistical Analysis: Data from both groups are compared using appropriate statistical tests to determine any significant differences in efficacy, recovery profiles, and safety.

Visualizations

Mechanism of Action at the GABAA Receptor

GABAA_Modulation cluster_receptor GABAA Receptor-Chloride Channel Complex cluster_drugs Anesthetic Agents GABAA_receptor GABAA Receptor Chloride (Cl⁻) Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization GABAA_receptor:c->Neuronal_Hyperpolarization Increased Cl⁻ Influx Propanidid Propanidid Propanidid->GABAA_receptor:p Positive Allosteric Modulator Propofol Propofol Propofol->GABAA_receptor:p Positive Allosteric Modulator GABA GABA GABA->GABAA_receptor:p Binds to orthosteric site Anesthesia Anesthesia/ Hypnosis Neuronal_Hyperpolarization->Anesthesia Leads to

Caption: Positive allosteric modulation of the GABAA receptor by Propanidid and propofol.

Metabolic Pathways

Metabolic_Pathways cluster_propanidid Propanidid Metabolism cluster_propofol Propofol Metabolism Propanidid Propanidid Propanidid_Metabolites Inactive Metabolites Propanidid->Propanidid_Metabolites Hydrolysis (Liver & Plasma Esterases) Propofol Propofol Propofol_Metabolites Inactive Glucuronide and Sulfate Conjugates Propofol->Propofol_Metabolites Hepatic Metabolism (Glucuronidation & Oxidation)

Caption: Primary metabolic pathways of Propanidid and propofol.

Comparative Study Workflow

Study_Workflow Start Patient Recruitment (ASA I-II, Short Procedures) Randomization Randomization Start->Randomization Group_Propanidid Propanidid Group Randomization->Group_Propanidid Arm 1 Group_Propofol Propofol Group Randomization->Group_Propofol Arm 2 Induction_Maintenance Anesthesia Induction & Maintenance Group_Propanidid->Induction_Maintenance Group_Propofol->Induction_Maintenance Monitoring Continuous Monitoring (Hemodynamics, Respiration) Induction_Maintenance->Monitoring Data_Collection Data Collection (Induction/Recovery Times, Adverse Events) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Comparative Conclusion Analysis->Conclusion

Caption: Workflow of a comparative clinical study between Propanidid and propofol.

Discussion

The primary advantage of Propanidid was its ultra-short duration of action, a result of its rapid metabolism by esterases, making it theoretically ideal for brief procedures with a need for rapid recovery. However, the high incidence of anaphylactoid reactions, with rates reported as high as 1 in 540 administrations, proved to be its downfall. These reactions were strongly associated with the solubilizing agent Cremophor EL, which has also been implicated in hypersensitivity reactions with other drugs. While some evidence suggested the possibility of Propanidid itself contributing to these reactions, the withdrawal of the drug from the market precluded further extensive investigation.

Propofol, initially also formulated with Cremophor EL and facing similar challenges with anaphylaxis, was successfully reformulated as a lipid emulsion. This reformulation significantly improved its safety profile and, combined with its favorable pharmacokinetic and pharmacodynamic properties, led to its widespread adoption. Propofol offers a rapid and smooth induction of anesthesia, with a relatively quick recovery and a lower incidence of postoperative nausea and vomiting compared to some other anesthetics.

For drug development professionals, the story of Propanidid serves as a crucial case study on the importance of formulation and the potential for excipients to cause significant adverse events. The development of safer delivery systems for poorly water-soluble drugs remains a key area of pharmaceutical research. The comparative data also highlights the desirable characteristics of an ideal short-acting intravenous anesthetic: rapid onset, predictable and titratable depth of anesthesia, rapid and clear-headed recovery, and a favorable safety profile. While Propanidid met some of these criteria, its safety issues ultimately rendered it obsolete. Propofol, through improved formulation, has come much closer to this ideal.

References

Validating the Anesthetic Potency of Liposomal Propanidid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic potency of liposomal Propanidid against other established intravenous anesthetics. The information presented is supported by experimental data to aid in the evaluation of this novel formulation for anesthetic applications.

Introduction to Liposomal Propanidid

Propanidid is a rapid-onset, short-acting intravenous anesthetic agent. Historically, its clinical use was hampered by hypersensitivity reactions attributed to the Cremophor EL solvent used in its formulation. The development of a liposomal formulation of Propanidid aims to mitigate these adverse effects by encapsulating the active drug in a biocompatible lipid bilayer, potentially improving its safety profile while maintaining its anesthetic efficacy. This guide evaluates the anesthetic potency of this liposomal formulation in comparison to its conventional counterpart and other commonly used intravenous anesthetics such as Propofol, Thiopental, Ketamine, and Etomidate.

Mechanism of Action

Propanidid exerts its anesthetic effects through a dual mechanism of action:

  • Positive Allosteric Modulation of GABAA Receptors: Propanidid binds to an allosteric site on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to central nervous system depression and anesthesia.

  • Competitive Inhibition of Acetylcholinesterase: Propanidid also acts as a competitive inhibitor of the enzyme acetylcholinesterase. By reversibly binding to the active site of this enzyme, it prevents the breakdown of the neurotransmitter acetylcholine. The resulting increase in acetylcholine levels in the synaptic cleft can contribute to the overall anesthetic state.

Comparative Anesthetic Potency

The anesthetic potency of liposomal Propanidid has been evaluated in preclinical studies, primarily in rodent and swine models. The following tables summarize the available quantitative data on key anesthetic parameters compared to other intravenous anesthetics. It is important to note that direct head-to-head comparisons across all agents in a single study are limited, and the data presented is a synthesis from various sources.

Table 1: Anesthetic Induction Time

Anesthetic AgentAnimal ModelInduction Time (seconds)Citation(s)
Liposomal PropanididRatRapid (not specified)
PropofolRat~42
ThiopentalRat~30
KetamineRatNot specified
EtomidateRatNot specified

Table 2: Duration of Anesthesia

Anesthetic AgentAnimal ModelDuration of Action (minutes)Citation(s)
Liposomal PropanididRatShort-acting
PropofolRat5-7
ThiopentalRat~10
Ketamine/XylazineRat~30
Etomidate-Not specified

Table 3: Recovery Time

Anesthetic AgentAnimal ModelRecovery Time (minutes)Citation(s)
Liposomal PropanididRat< 5
PropofolRatRapid
ThiopentalRatSlower than Propofol
KetamineChild (Human)No difference from Thiopental
Etomidate-Not specified

Summary of Findings:

  • Liposomal Propanidid vs. Conventional Propanidid: A study in rats demonstrated that the liposomal formulation of Propanidid has a largely identical anesthetic potency to the conventional Cremophor preparation. However, the liposomal version exhibited superior tolerance and a lower incidence of clonic seizures.

  • Liposomal Propanidid vs. Propofol: In a swine model, liposomal Propanidid showed evidence of poor anesthetic quality compared to Propofol, with higher increases in heart rate and cardiac output.

  • Comparative Potency of Alternatives: Studies comparing other intravenous anesthetics have shown that Propofol generally has a rapid induction and recovery profile. Thiopental also has a rapid onset but a slightly longer recovery time compared to Propofol. Ketamine is known for its analgesic properties and different hemodynamic profile, while Etomidate is noted for its cardiovascular stability.

Experimental Protocols

The following is a generalized protocol for assessing the anesthetic potency of intravenous agents in a rodent model, based on common practices described in the literature.

Objective: To determine and compare the induction time, duration of anesthesia, and recovery time of intravenous anesthetic agents.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • Anesthetic agents (Liposomal Propanidid, Propofol, Thiopental, Ketamine, Etomidate)

  • Vehicle control (e.g., saline, lipid emulsion)

  • Intravenous catheters

  • Infusion pumps

  • Heating pads

  • Monitoring equipment (ECG, pulse oximeter, rectal temperature probe)

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. On the day of the experiment, weigh each animal and place an intravenous catheter in the lateral tail vein.

  • Anesthetic Administration: Administer the anesthetic agent as a bolus injection or a continuous infusion via the tail vein catheter. Doses should be predetermined based on literature or pilot studies.

  • Assessment of Anesthetic Induction: Start the stopwatch at the beginning of the injection. The time to loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded as the induction time.

  • Assessment of Anesthetic Depth and Duration: Anesthetic depth is assessed by checking for the absence of reflexes such as the pedal withdrawal reflex (toe pinch) and the corneal reflex. The duration of anesthesia is defined as the time from the loss of the righting reflex to the return of the righting reflex.

  • Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, oxygen saturation, and body temperature throughout the experiment. Maintain body temperature using a heating pad.

  • Assessment of Recovery: After the return of the righting reflex, monitor the animal for full recovery, characterized by normal motor function and behavior. The time from the return of the righting reflex to the animal exhibiting normal exploratory behavior is recorded as the recovery time.

  • Data Analysis: Compare the mean induction time, duration of anesthesia, and recovery time between the different anesthetic groups using appropriate statistical methods (e.g., ANOVA).

Visualizations of Mechanisms and Workflows

Signaling Pathways and Experimental Workflow

GABAA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABAA Receptor GABA Binding Site Allosteric Site Chloride Channel (Closed) GABA->GABAA_Receptor:gaba_site Binds Propanidid Propanidid Propanidid->GABAA_Receptor:allo_site Binds Cl_ion Cl- GABAA_Receptor:cl_channel->Cl_ion Opens & Allows Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Propanidid's positive allosteric modulation of the GABAA receptor.

Acetylcholinesterase_Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_enzyme Enzyme cluster_products Products Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Active Site Acetylcholine->AChE:active_site Binds to Propanidid Propanidid Propanidid->AChE:active_site Competitively Binds to & Blocks Choline_Acetate Choline + Acetate (Breakdown Products) AChE:active_site->Choline_Acetate Hydrolyzes ACh to Increased_ACh Increased ACh in Synapse AChE:active_site->Increased_ACh Inhibition leads to

Caption: Competitive inhibition of acetylcholinesterase by Propanidid.

Anesthetic_Potency_Workflow start Start animal_prep Animal Preparation (Rat with IV Catheter) start->animal_prep drug_admin Anesthetic Administration (IV Bolus/Infusion) animal_prep->drug_admin assess_induction Assess Induction Time (Loss of Righting Reflex) drug_admin->assess_induction assess_duration Assess Anesthetic Duration (Absence of Reflexes) assess_induction->assess_duration monitor_vitals Monitor Vital Signs (HR, RR, Temp, SpO2) assess_duration->monitor_vitals assess_recovery Assess Recovery Time (Return of Normal Behavior) assess_duration->assess_recovery data_analysis Data Analysis & Comparison assess_recovery->data_analysis end End data_analysis->end

References

A Comparative Guide to Propanidid and Thiopental for Anesthesia Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propanidid and thiopental, two intravenous anesthetic induction agents. While propanidid is no longer in widespread clinical use due to adverse reactions, its rapid metabolism and recovery profile offer valuable insights for the development of novel anesthetic agents. Thiopental, a barbiturate, has long been a staple in anesthesia, valued for its rapid and smooth induction. This document synthesizes available experimental data to compare their performance across key anesthetic parameters.

At a Glance: Key Differences

FeaturePropanididThiopental
Anesthetic Class Phenylacetate derivativeBarbiturate
Mechanism of Action Positive allosteric modulator of the GABA-A receptorPositive allosteric modulator of the GABA-A receptor
Onset of Action RapidRapid (within 30-40 seconds)[1]
Metabolism Rapidly hydrolyzed by plasma and liver esterases[2]Primarily metabolized in the liver[2]
Recovery Profile Very rapid and clear-headed recoverySlower recovery with potential for prolonged somnolence[1]
Hemodynamic Effects Can cause significant hypotension[3]Generally more stable, but can cause myocardial depression and vasodilation
Primary Advantage Ultra-short duration of action and rapid recoverySmooth and reliable induction of anesthesia
Primary Disadvantage High incidence of hypersensitivity reactionsSlower recovery and potential for drug accumulation

Quantitative Comparison of Performance

The following tables summarize quantitative data extracted from various clinical studies. It is important to note that dosages and patient populations may vary between studies, impacting the direct comparability of the data.

Table 1: Induction and Recovery Characteristics
ParameterPropanididThiopentalSource
Induction Dose 4.6 mg/kg3.7 mg/kg
6.6 mg/kg6.0 mg/kg
Time to Eye Opening Faster than thiopentalSlower than propanidid
Clinical Recovery Faster than thiopentalSlower than propanidid
Impairment of Driving Skills No significant impairment at 2, 4, 6, or 8 hours post-injectionSignificant impairment for at least 6 hours post-injection
Table 2: Hemodynamic Effects
ParameterPropanididThiopentalSource
Hypotension Caused more hypotension than thiopentalLess hypotensive effect compared to propanidid
Apnea Less frequent than thiopentalMore frequent than propanidid

Mechanism of Action: GABA-A Receptor Modulation

Both propanidid and thiopental exert their anesthetic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more resistant to excitation, leading to the central nervous system depression characteristic of general anesthesia.

GABA_A_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Anesthetic Agents GABA GABA GABA_A GABA-A Receptor GABA->GABA_A binds Chloride Cl- Channel GABA_A->Chloride opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpolarization Cl- influx Propanidid Propanidid Propanidid->GABA_A enhances GABA effect Thiopental Thiopental Thiopental->GABA_A enhances GABA effect

GABA-A receptor signaling pathway.

Experimental Protocols

Objective: To compare the induction characteristics, hemodynamic stability, and recovery profiles of propanidid and thiopental.

Study Design: A prospective, randomized, double-blind clinical trial.

Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgical procedures of short duration. Exclusion criteria would include known allergies to either drug, significant cardiovascular or respiratory disease, and pregnancy.

Procedure:

  • Informed Consent and Baseline Assessment: Obtain written informed consent from all participants. Record baseline hemodynamic parameters (heart rate, systolic and diastolic blood pressure, oxygen saturation) and cognitive function.

  • Randomization: Patients are randomly assigned to receive either propanidid or thiopental for the induction of anesthesia.

  • Anesthetic Induction:

    • Propanidid Group: Administer propanidid at a standardized dose (e.g., 5-7 mg/kg) intravenously.

    • Thiopental Group: Administer thiopental at a standardized dose (e.g., 4-6 mg/kg) intravenously.

    • Record the time from injection to loss of consciousness (e.g., loss of eyelash reflex).

  • Maintenance of Anesthesia: Anesthesia is maintained with a standardized regimen of inhaled anesthetics and muscle relaxants as required for the surgical procedure.

  • Hemodynamic Monitoring: Continuously monitor and record heart rate, blood pressure, and oxygen saturation at predefined intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).

    • Time to spontaneous eye-opening.

    • Time to response to verbal commands.

    • Time to orientation (e.g., stating name and date of birth).

  • Adverse Event Monitoring: Record any adverse events during induction, maintenance, and recovery, such as apnea, excitatory movements, or signs of hypersensitivity.

Experimental_Workflow Start Patient Recruitment (ASA I-II, Elective Surgery) Consent Informed Consent & Baseline Assessment Start->Consent Randomization Randomization Consent->Randomization Group_P Propanidid Group Randomization->Group_P Group_T Thiopental Group Randomization->Group_T Induction_P Induction with Propanidid Group_P->Induction_P Induction_T Induction with Thiopental Group_T->Induction_T Maintenance Maintenance of Anesthesia Induction_P->Maintenance Induction_T->Maintenance Monitoring Hemodynamic Monitoring Maintenance->Monitoring Recovery Recovery Assessment Maintenance->Recovery Adverse_Events Adverse Event Monitoring Recovery->Adverse_Events Analysis Data Analysis Recovery->Analysis

A typical experimental workflow.

Adverse Effects

Both propanidid and thiopental are associated with a range of adverse effects.

Propanidid
  • Hypersensitivity Reactions: The most significant concern with propanidid was the high incidence of anaphylactoid reactions, which ultimately led to its withdrawal from the market. These reactions were often attributed to the solubilizing agent, Cremophor EL, used in its formulation.

  • Hypotension: Propanidid is known to cause a more pronounced drop in blood pressure compared to thiopental.

  • Excitatory Phenomena: Involuntary muscle movements and hiccoughs were reported.

Thiopental
  • Respiratory Depression: Thiopental can cause dose-dependent respiratory depression and apnea.

  • Cardiovascular Depression: It can lead to myocardial depression, decreased cardiac output, and vasodilation, resulting in hypotension.

  • Laryngospasm and Bronchospasm: Irritation of the airways can occur, particularly in lightly anesthetized patients.

  • Tissue Necrosis: Extravasation of the alkaline thiopental solution can cause severe tissue damage.

  • Prolonged Sedation: Due to its redistribution into fatty tissues, repeated doses can lead to accumulation and a prolonged recovery period.

Conclusion

The comparison between propanidid and thiopental highlights a fundamental trade-off in anesthetic drug development: the balance between rapid recovery and hemodynamic stability. Propanidid's ultra-short duration of action, a result of its rapid metabolism, made it an attractive option for short procedures, offering a swift and clear-headed recovery. However, its association with significant hypotension and severe hypersensitivity reactions proved to be its downfall.

Thiopental, on the other hand, provides a smooth and reliable induction with greater hemodynamic stability, which has contributed to its long-standing use. Its main drawback is a slower and less predictable recovery profile, particularly after prolonged administration.

For researchers and drug development professionals, the story of propanidid and thiopental provides valuable lessons. The ideal intravenous anesthetic agent would combine the rapid metabolism and recovery of propanidid with the smooth induction and hemodynamic stability of thiopental, while avoiding the adverse effects of both. The focus on developing agents with novel metabolic pathways that lead to inactive metabolites and a favorable safety profile remains a key objective in the field of anesthesiology.

References

A Comparative Analysis of the Hemodynamic Side Effects of Propanidid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemodynamic side effects of the intravenous anesthetic agent Propanidid with its alternatives, supported by experimental data. Propanidid, a euphoriant anesthetic, is known for its rapid onset and short duration of action. However, its clinical use has been largely discontinued due to significant hemodynamic side effects, primarily attributed to its histamine-releasing properties. This analysis delves into the cardiovascular effects of Propanidid in comparison to other commonly used intravenous anesthetics such as propofol, thiopental, and etomidate.

Quantitative Hemodynamic Effects: A Comparative Overview

The following table summarizes the key hemodynamic changes observed following the administration of Propanidid and its alternatives. The data presented is a synthesis of findings from various clinical and experimental studies. It is important to note that the magnitude of these effects can vary depending on the dose, speed of injection, and the patient's underlying physiological condition.

Hemodynamic ParameterPropanididPropofolThiopentalEtomidate
Heart Rate (HR) Significant Increase[1]Variable (may decrease or slightly increase)[2][3]Increase[4]Minimal change or slight increase[5]
Systolic Blood Pressure (SBP) Significant DecreaseSignificant DecreaseDecreaseMinimal Decrease
Diastolic Blood Pressure (DBP) Significant DecreaseSignificant DecreaseDecreaseMinimal Decrease
Mean Arterial Pressure (MAP) Significant DecreaseSignificant DecreaseDecrease (-27%)Minimal Decrease (-12%)
Cardiac Output (CO) Increase or No ChangeDecrease or No ChangeNo significant changeDecrease (-16%)
Systemic Vascular Resistance (SVR) Significant DecreaseSignificant DecreaseDecrease (-20%)No significant change

Mechanism of Hemodynamic Effects: The Role of Histamine

The most prominent hemodynamic side effect of Propanidid is a marked decrease in blood pressure, which is primarily attributed to the release of histamine. Propanidid is a potent histamine-releasing agent, a characteristic not shared to the same extent by other intravenous anesthetics like etomidate. The released histamine acts on H1 and H2 receptors in the vasculature, leading to vasodilation and a subsequent drop in systemic vascular resistance. This vasodilation, coupled with a potential increase in heart rate as a compensatory mechanism, contributes to the overall hemodynamic instability observed with Propanidid administration.

In contrast, propofol-induced hypotension is primarily due to a decrease in systemic vascular resistance through different mechanisms, including inhibition of sympathetic vasoconstrictor nerve activity and direct vasodilation. Thiopental also causes a decrease in systemic vascular resistance but to a lesser extent than propofol. Etomidate is known for its hemodynamic stability, with minimal effects on blood pressure and systemic vascular resistance, making it a preferred agent in patients with cardiovascular compromise.

Experimental Protocols

The data presented in this guide is based on a variety of experimental designs. A typical experimental protocol for comparing the hemodynamic effects of intravenous anesthetics involves the following steps:

1. Subject Selection:

  • Inclusion of healthy volunteers or patients undergoing elective surgery, classified according to the American Society of Anesthesiologists (ASA) physical status I or II.

  • Exclusion of patients with known cardiovascular disease, allergies to anesthetic agents, or those taking medications that could interfere with hemodynamic measurements.

2. Anesthesia and Monitoring:

  • Patients are typically premedicated with a benzodiazepine or opioid.

  • Standard monitoring includes electrocardiogram (ECG), non-invasive blood pressure (NIBP), pulse oximetry (SpO2), and end-tidal carbon dioxide (EtCO2).

  • For more detailed hemodynamic assessment, invasive monitoring such as an arterial line for continuous blood pressure measurement and a pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and central venous pressure may be used.

3. Drug Administration:

  • Anesthetic agents are administered intravenously at clinically relevant doses.

  • The rate of injection is standardized to minimize variations in hemodynamic responses.

4. Data Collection:

  • Hemodynamic parameters are recorded at baseline (before drug administration) and at regular intervals following the injection of the anesthetic agent (e.g., every minute for the first 5-10 minutes, and then at longer intervals).

5. Statistical Analysis:

  • Statistical methods such as repeated measures ANOVA are used to compare the changes in hemodynamic parameters over time and between different anesthetic groups.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures involved in the comparative analysis of Propanidid's hemodynamic effects, the following diagrams are provided.

Hemodynamic_Effects_Signaling_Pathway cluster_Propanidid Propanidid cluster_Vasculature Vasculature cluster_Cardiovascular_Effects Cardiovascular Effects Propanidid Propanidid Histamine_Release Histamine Release Propanidid->Histamine_Release induces H1_Receptor H1 Receptor Histamine_Release->H1_Receptor activates H2_Receptor H2 Receptor Histamine_Release->H2_Receptor activates Vasodilation Vasodilation H1_Receptor->Vasodilation H2_Receptor->Vasodilation Decrease_SVR Decrease in SVR Vasodilation->Decrease_SVR Hypotension Hypotension Decrease_SVR->Hypotension Increase_HR Increase in HR (compensatory) Hypotension->Increase_HR

Signaling pathway of Propanidid-induced hemodynamic changes.

Experimental_Workflow Subject_Selection Subject Selection (e.g., ASA I/II patients) Premedication Premedication (e.g., Midazolam) Subject_Selection->Premedication Baseline_Monitoring Baseline Hemodynamic Monitoring (ECG, NIBP, SpO2) Premedication->Baseline_Monitoring Randomization Randomization Baseline_Monitoring->Randomization Propanidid_Group Propanidid Administration Randomization->Propanidid_Group Alternative_Group Alternative Anesthetic (Propofol, Thiopental, etc.) Randomization->Alternative_Group Data_Collection Continuous Hemodynamic Data Collection Propanidid_Group->Data_Collection Alternative_Group->Data_Collection Analysis Statistical Analysis and Comparison Data_Collection->Analysis

A generalized experimental workflow for comparative hemodynamic studies.

References

Validating EEG Burst-Suppression Patterns: A Comparative Guide to Propanidid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propanidid with other anesthetic agents for the validation of electroencephalogram (EEG) burst-suppression patterns. The information is intended to support preclinical and clinical research in neuroscience and drug development.

Introduction to Burst-Suppression and Propanidid

Burst-suppression is an EEG pattern characterized by alternating periods of high-amplitude electrical activity ("bursts") and periods of relative inactivity ("suppression"). This pattern is indicative of a profoundly inactivated brain state and is a common target in clinical scenarios such as medically induced comas for neuroprotection. The validation of agents that can reliably and controllably induce this state is crucial for both clinical applications and research into the fundamental mechanisms of consciousness and brain metabolism.

Propanidid, an ultra-short-acting intravenous anesthetic, has been shown to induce burst-suppression.[1][2] Like the widely used anesthetic Propofol, Propanidid acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its rapid metabolism, primarily through hydrolysis in the liver, results in a short duration of action.[3] This guide compares the performance of Propanidid in inducing and maintaining burst-suppression with other commonly used anesthetics.

Comparative Performance of Anesthetic Agents in Inducing Burst-Suppression

The characteristics of EEG burst-suppression patterns can vary significantly depending on the anesthetic agent used. This section provides a comparative overview of Propanidid and other agents based on available experimental data.

Quantitative EEG Characteristics

For a broader context, the following table summarizes the electrophysiologic characteristics of burst-suppression induced by isoflurane, thiopental, etomidate, and propofol in a rat model. This data, while not including Propanidid, provides a valuable framework for understanding the agent-specific nature of burst-suppression.

Anesthetic AgentBurst Duration (s, mean ± SD)Max. Peak-to-Peak Voltage (µV, mean ± SD)Area Under the Curve (µV·s, mean ± SD)
Isoflurane1.4 ± 0.4488 ± 146111 ± 24
Thiopental0.8 ± 0.5285 ± 10635 ± 31
Etomidate0.3 ± 0.1310 ± 8717 ± 7
Propofol0.4 ± 0.1249 ± 5021 ± 4
(Data from a study in rats with a suppression to burst time ratio of 4:1)

Note: Further preclinical studies are required to quantitatively characterize Propanidid-induced burst-suppression and populate a similar comparative table.

Experimental Protocols

A detailed, standardized protocol for inducing burst-suppression with Propanidid in a preclinical model is not well-established in the available literature. However, based on existing studies involving Propanidid and general protocols for inducing burst-suppression with other agents in rodents, a potential experimental workflow can be outlined.

Proposed Experimental Workflow for Inducing Burst-Suppression with Propanidid in a Rodent Model:

G cluster_preparation Animal Preparation cluster_induction Burst-Suppression Induction cluster_validation Validation and Data Analysis animal_prep Surgical implantation of EEG electrodes and intravenous catheter recovery Post-operative recovery period animal_prep->recovery baseline Record baseline EEG recovery->baseline infusion Administer Propanidid infusion (e.g., 60-120 mg/100g/h) baseline->infusion monitoring Continuously monitor EEG for burst-suppression pattern infusion->monitoring bsr_calc Calculate Burst-Suppression Ratio (BSR) monitoring->bsr_calc burst_char Analyze burst characteristics (duration, amplitude, frequency) bsr_calc->burst_char comparison Compare with other anesthetic agents burst_char->comparison

Experimental workflow for Propanidid-induced burst-suppression.

Key Methodological Steps:

  • Animal Preparation: Adult male Sprague-Dawley rats would be surgically implanted with epidural EEG electrodes over the frontal and parietal cortices and a catheter in the jugular vein for intravenous drug administration. Animals would be allowed to recover fully before the experiment.

  • EEG Recording: A baseline EEG would be recorded for a defined period before drug administration.

  • Propanidid Administration: Propanidid would be infused intravenously at a constant rate. Based on a study in rats, infusion rates of 60, 90, or 120 mg/100g/h have been used to induce anesthesia and EEG changes consistent with burst-suppression. The infusion rate would be titrated to achieve a target burst-suppression ratio (BSR), typically aiming for a state where suppression periods are significantly longer than burst periods.

  • Validation of Burst-Suppression: The EEG signal would be continuously monitored. The onset of burst-suppression would be identified by the characteristic alternating pattern of high-amplitude bursts and isoelectric or near-isoelectric suppressions. The BSR would be calculated as the percentage of time the EEG is in a suppressed state over a given epoch.

  • Data Analysis: Quantitative analysis of the burst characteristics, including duration, peak-to-peak amplitude, and spectral content, would be performed. These parameters would then be compared to those obtained with other anesthetic agents under similar experimental conditions.

Signaling Pathways and Mechanism of Action

Propanidid, like Propofol and other general anesthetics, exerts its effects primarily through the potentiation of GABA-A receptors.

G Propanidid Propanidid GABA_A GABA-A Receptor Propanidid->GABA_A Positive Allosteric Modulation Chloride_Influx Increased Chloride Influx GABA_A->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Burst_Suppression Burst-Suppression Pattern Hyperpolarization->Burst_Suppression

Simplified signaling pathway for Propanidid-induced burst-suppression.

The binding of Propanidid to an allosteric site on the GABA-A receptor increases the receptor's affinity for its endogenous ligand, GABA. This enhanced binding leads to a more significant and prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. At high concentrations, this widespread neuronal inhibition manifests as the characteristic burst-suppression pattern on the EEG.

While the general mechanism is understood, the specific GABA-A receptor subtype selectivity of Propanidid has not been extensively characterized. Different subtypes of GABA-A receptors, composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), exhibit distinct pharmacological properties and are differentially distributed throughout the brain. The specific subunit composition of the GABA-A receptors that Propanidid preferentially binds to would provide a more nuanced understanding of its neurophysiological effects and potential for off-target effects. Further research into the binding affinities of Propanidid for various GABA-A receptor subtypes is warranted.

Conclusion

Propanidid is a viable agent for inducing EEG burst-suppression, with a mechanism of action centered on the positive allosteric modulation of GABA-A receptors. Its EEG signature shows similarities to Propofol but with notable differences in the higher frequency bands. The primary advantage of Propanidid lies in its ultra-short duration of action due to rapid metabolism.

However, a significant gap exists in the literature regarding a detailed, standardized preclinical protocol for inducing and validating burst-suppression with Propanidid. Furthermore, comprehensive quantitative comparisons of its burst-suppression characteristics with a broader range of anesthetic agents are needed. Future research should focus on establishing these protocols and generating comparative data to fully elucidate the potential of Propanidid as a tool for validating EEG burst-suppression patterns in both research and clinical settings. The elucidation of its GABA-A receptor subtype selectivity will also be critical in refining our understanding of its specific neuropharmacological profile.

References

A Comparative Guide to the Efficacy of Propanidid in Various Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic efficacy of Propanidid across different animal species, drawing on available experimental data. Propanidid, a rapid-acting intravenous anesthetic, has been studied in a range of animal models, and this document aims to consolidate key findings to aid in research and drug development.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the available quantitative data on the efficacy and administration of Propanidid in several animal species. It is important to note that much of the research on Propanidid was conducted several decades ago, and direct comparative studies across multiple species are limited. The data presented here is synthesized from various independent studies.

Table 1: Propanidid Anesthetic Doses and Efficacy Parameters in Different Animal Species

Animal SpeciesFormulationInduction DoseContinuous Infusion RateDuration of AnesthesiaRecovery TimeKey Findings & Citations
Swine Liposomal60 mg/kg400 mg/kg/h--Showed poor anesthetic quality with increases in heart rate and plasma catecholamine levels.[1]
Cremophor-based15 mg/kg100 mg/kg/h--Better intubation conditions and quality of anesthesia compared to the liposomal formulation.[1]
Rats LiposomalBolus followed by infusion60, 90, or 120 mg/100g/h for 15 min-Rapid awakening (< 5 min)Well-tolerated at higher doses with a lower incidence of clonic seizures compared to the cremophor formulation.
Cremophor-basedBolus followed by infusion60, 90, or 120 mg/100g/h for 15 min-Rapid awakening (< 5 min)Caused considerable dose-dependent mortality at higher infusion rates.
Rabbits -2x HD50 dose for induction2.5 mg/kg/min-Time to walk was shorter after 20-min and 1-h infusions compared to propofol.[2]-
Dogs ---10.1 +/- 2.1 minutes-The short duration of action is due to rapid hydrolysis by esterases.[3]

Table 2: Comparative Cardiovascular and Respiratory Effects of Propanidid

Animal SpeciesCardiovascular EffectsRespiratory EffectsCitations
Swine (Liposomal) Increased heart rate (91 to 115/min), Increased cardiac output (5.4 to 7.7 l/min)-[1]
Dogs Affects blood pressure and cardiac output.Affects respiration.
Rabbits --
Rats Lowered arterial blood pressure and heart rate (both formulations).-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Anesthetic Efficacy Study in Swine
  • Animals: Eighteen pigs.

  • Groups:

    • Group 1 (n=6): Propanidid in liposomal preparation (PropaLip).

    • Group 2 (n=6): Propanidid in cremophor solution (PropaCrem).

    • Group 3 (n=6): Propofol (Disoprivan).

  • Anesthesia Induction and Maintenance:

    • PropaLip: 60 mg/kg induction dose followed by a continuous infusion of 400 mg/kg/h.

    • PropaCrem: 15 mg/kg induction dose followed by a continuous infusion of 100 mg/kg/h.

    • Propofol: 5 mg/kg induction dose followed by a continuous infusion of 20 mg/kg/h.

  • Procedure: After induction and tracheal intubation, animals were ventilated with 50% oxygen in air. Arterial and pulmonary artery catheters were placed. A second anesthetic induction was performed, followed by a 60-minute continuous infusion.

  • Monitoring: Noninvasive blood pressure, electrocardiogram, capnography, invasive hemodynamic monitoring (arterial and pulmonary arterial pressures, cardiac output), and blood sample collection for hormone and histamine levels.

Anesthetic Efficacy Study in Rats
  • Animals: Sprague-Dawley rats (n=46).

  • Formulations: Liposomal Propanidid and Cremophor-based Propanidid.

  • Procedure: Rats were implanted with venous and arterial lines and epidural EEG electrodes. The following day, baseline arterial blood pressure, heart rate, and EEG were monitored. Anesthesia was induced with a bolus of the respective Propanidid preparation, followed by a 15-minute infusion.

  • Dosage Groups:

    • Liposomal: 60, 90, or 120 mg/100g/h.

    • Cremophor: 60, 90, or 120 mg/100g/h.

  • Monitoring: Arterial blood pressure, heart rate, EEG, corneal reflex, and nociceptive responses to tail-clamping. Plasma Propanidid concentrations were determined at the end of the infusion.

Recovery Study in Rabbits
  • Animals: Rabbits.

  • Anesthetics: Propanidid and Propofol.

  • Procedure: Hypnosis was induced with a 2x HD50 dose of the test compound. Immediately after induction, an intravenous infusion was started via the tail vein at half the HD50 dosage per minute for 20 minutes, 1 hour, or 3 hours.

  • Infusion Rates:

    • Propanidid: 2.5 mg/kg/min.

    • Propofol: 1.5 mg/kg/min.

  • Parameters Measured: Duration of loss of righting reflex (LORR) and time to walk.

Mechanism of Action and Signaling Pathway

Propanidid exerts its anesthetic effects primarily through its action on the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as sedation and anesthesia.

GABAA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA_A Receptor Chloride Channel GABA->GABA_A_Receptor:f0 Binds to receptor Propanidid Propanidid Propanidid->GABA_A_Receptor:f0 Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A_Receptor:f1->Hyperpolarization Increased Cl- Influx Anesthesia Anesthesia Hyperpolarization->Anesthesia

Caption: Propanidid's mechanism of action at the GABAA receptor.

Experimental Workflow and Comparative Logic

The following diagrams illustrate a typical experimental workflow for assessing the efficacy of Propanidid and a logical comparison of its key characteristics.

Experimental_Workflow cluster_pre Pre-Anesthetic Phase cluster_anesthesia Anesthetic Phase cluster_post Post-Anesthetic Phase Animal_Selection Animal Species Selection (e.g., Dog, Cat, Rabbit, Rat) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline Baseline Physiological Measurements Acclimation->Baseline Induction Anesthetic Induction (Propanidid Bolus) Baseline->Induction Maintenance Anesthetic Maintenance (Continuous Infusion) Induction->Maintenance Monitoring Continuous Monitoring (HR, BP, RR, Temp) Maintenance->Monitoring Recovery_Obs Recovery Observation (e.g., Righting Reflex, Ambulation) Monitoring->Recovery_Obs Post_Measurements Post-Anesthetic Physiological Measurements Recovery_Obs->Post_Measurements Data_Analysis Data Analysis Post_Measurements->Data_Analysis

Caption: A generalized experimental workflow for evaluating Propanidid efficacy.

Propanidid_Comparison cluster_efficacy Efficacy cluster_formulation Formulation cluster_species Species-Specific Considerations Propanidid Propanidid Characteristics Induction Rapid Induction Propanidid->Induction Duration Short Duration of Action Propanidid->Duration Recovery Rapid Recovery Propanidid->Recovery Liposomal Liposomal (Improved Safety Profile) Propanidid->Liposomal Cremophor Cremophor-based (Associated with Adverse Reactions) Propanidid->Cremophor Swine Swine: Poor efficacy with liposomal form Propanidid->Swine Rats Rats: High mortality with cremophor form at high doses Propanidid->Rats Rabbits Rabbits: Faster recovery than propofol in some studies Propanidid->Rabbits Dogs Dogs: Very short duration of action Propanidid->Dogs

Caption: A logical comparison of Propanidid's characteristics.

References

Propanidid vs. Methoxyflurane in Obstetrical Anesthesia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A review of historical clinical data on the use of propanidid, a rapid-acting intravenous anesthetic, and methoxyflurane, an inhalational analgesic, in obstetrical procedures reveals distinct applications and differing maternal and neonatal outcomes. While direct comparative trials are largely absent from the historical literature, an examination of individual studies provides valuable insights for researchers and drug development professionals.

Propanidid was primarily utilized as an induction agent for general anesthesia, particularly during Cesarean sections. In contrast, methoxyflurane was employed as an analgesic for pain relief during labor. This fundamental difference in application underscores the distinct pharmacological profiles and clinical objectives for each agent in the obstetrical setting.

Maternal and Neonatal Outcomes: A Tabular Comparison

The following tables summarize key quantitative data extracted from various studies on propanidid and methoxyflurane. It is crucial to note that these findings are not from head-to-head comparative studies and reflect the anesthetic practices and patient populations of the time the research was conducted.

Table 1: Neonatal Outcomes
OutcomePropanididMethoxyflurane
Apgar Score < 7 (1 minute) Data not consistently reported in available studies.Not associated with an increased likelihood of low Apgar scores at five minutes compared to no analgesia[1][2][3].
Fetal Acid-Base Status Associated with significant fetal acidosis (both respiratory and metabolic)[4].Studies on analgesic doses did not report significant adverse effects on fetal acid-base status.
Time to Sustained Respiration Not consistently reported.No significant neonatal respiratory depression reported at analgesic doses[1].
Table 2: Maternal Outcomes
OutcomePropanididMethoxyflurane
Hemodynamics Potential for hypotension.At analgesic doses, no statistically significant changes in maternal hemodynamics were observed.
Analgesic Efficacy Not applicable (used for induction of anesthesia).Significant reduction in pain scores during labor.
Adverse Effects Nausea, vomiting, and postoperative chest infections reported in some patients. Anaphylactoid reactions were a concern, often attributed to the solvent Cremophor EL.Drowsiness and dizziness were the most common side effects. Nausea was reported but was significantly less than with agents like nitrous oxide.

Experimental Protocols

Propanidid for Anesthetic Induction in Cesarean Section

A representative study protocol for the use of propanidid involved the intravenous administration of 7 mg/kg body weight for the induction of anesthesia in healthy mothers scheduled for elective Cesarean section. Following induction, ventilation was controlled with nitrous oxide, oxygen, and muscle relaxants. A supplementary dose of propanidid (1 mg/kg) was sometimes administered to prevent maternal awareness. Neonatal assessment included Apgar scores and analysis of umbilical cord blood for acid-base status.

Methoxyflurane for Obstetric Analgesia

In studies evaluating methoxyflurane for pain relief in labor, the agent was typically self-administered by the parturient using a handheld inhaler. The delivered concentration of methoxyflurane was generally low (e.g., 0.35%) to provide analgesia without loss of consciousness. The primary outcomes measured were the level of pain relief, maternal and fetal hemodynamics, and neonatal condition assessed by Apgar scores.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for studying these agents and the logical relationship of their effects on maternal and neonatal outcomes.

Propanidid_Workflow cluster_maternal Maternal Pathway cluster_neonatal Neonatal Assessment Patient Parturient for Cesarean Section Induction IV Propanidid (e.g., 7 mg/kg) Patient->Induction Anesthesia Maintenance with N2O/O2 + Relaxant Induction->Anesthesia Delivery Surgical Delivery Anesthesia->Delivery Neonate Newborn Delivery->Neonate Birth Apgar Apgar Scoring (1 & 5 min) Neonate->Apgar BloodGas Umbilical Cord Blood Gas Analysis Neonate->BloodGas

Caption: Experimental workflow for propanidid in Cesarean section.

Methoxyflurane_Workflow cluster_maternal Maternal Pathway cluster_neonatal Neonatal Assessment Patient Laboring Parturient Analgesia Self-administered Inhaled Methoxyflurane Patient->Analgesia Labor Active Labor Analgesia->Labor Delivery Vaginal Delivery Labor->Delivery Neonate Newborn Delivery->Neonate Birth Apgar Apgar Scoring (1 & 5 min) Neonate->Apgar

Caption: Experimental workflow for methoxyflurane in labor analgesia.

Outcome_Comparison cluster_neonatal Neonatal Outcomes cluster_maternal Maternal Outcomes Propanidid Propanidid Acidosis Fetal Acidosis Propanidid->Acidosis Increased Risk Hemodynamics Hemodynamic Stability Propanidid->Hemodynamics Potential Instability SideEffects Adverse Events Propanidid->SideEffects Nausea, Vomiting, Anaphylactoid Reactions Methoxyflurane Methoxyflurane Apgar Apgar Score Methoxyflurane->Apgar Generally Favorable Analgesia Analgesia Methoxyflurane->Analgesia Effective Methoxyflurane->Hemodynamics Generally Stable Methoxyflurane->SideEffects Drowsiness, Dizziness

Caption: Logical comparison of maternal and neonatal outcomes.

Conclusion

Based on the available historical data, propanidid and methoxyflurane served distinct roles in obstetrical anesthesia. Propanidid, as a rapid-sequence induction agent, was effective for initiating general anesthesia for Cesarean sections but was associated with a significant risk of fetal acidosis. Its use was also complicated by maternal side effects, including hemodynamic instability and hypersensitivity reactions, which ultimately led to its withdrawal from the market.

Methoxyflurane, when used as a low-concentration inhalational analgesic, provided effective pain relief during labor with a favorable safety profile for both the mother and the neonate. Studies from that era did not indicate an increased risk of low Apgar scores or significant maternal hemodynamic compromise at analgesic doses. While high concentrations of methoxyflurane for prolonged periods were linked to nephrotoxicity, this was not a significant concern with the low doses used for obstetric analgesia.

References

A Comparative Analysis of Propanidid's Effects on Respiratory Rate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available clinical data on the anesthetic agent Propanidid reveals a distinct respiratory profile when compared to other intravenous anesthetics such as propofol and thiopental. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the quantitative effects on respiratory rate, details experimental protocols, and illustrates the underlying signaling pathways.

Executive Summary

Propanidid, a non-barbiturate ultra-short-acting anesthetic, is known to induce a biphasic respiratory response characterized by a brief period of hyperventilation immediately following injection, often followed by a period of respiratory depression or apnea. The extent and duration of these effects are dose-dependent. In comparative studies, Propanidid has demonstrated a greater initial hyperventilatory stimulus but a shorter duration of subsequent respiratory depression when compared to thiopental. When compared to propofol, Propanidid appears to cause a shorter duration of apnea.

Comparative Respiratory Effects

The following tables summarize the quantitative data on the effects of Propanidid and its alternatives on key respiratory parameters.

Anesthetic AgentDosageChange in Respiratory RateIncidence of ApneaDuration of Apnea (seconds)
Propanidid 5-7 mg/kgInitial brief hyperventilation followed by a decreaseDose-dependentShorter than propofol
Propofol 2-2.5 mg/kgGeneral decreaseHighLonger than Propanidid
Thiopental 3-5 mg/kgGeneral decreaseDose-dependentVariable

Table 1: Comparison of Respiratory Rate Changes and Apnea

Anesthetic AgentTidal VolumeMinute Volume
Propanidid Initial increase, then decreaseInitial increase, then decrease
Propofol DecreaseDecrease
Thiopental DecreaseDecrease

Table 2: Comparison of Effects on Tidal and Minute Volume

Experimental Protocols

The data presented is based on a variety of clinical studies. A generalizable experimental protocol for assessing the respiratory effects of these anesthetic agents is as follows:

Objective: To compare the effects of Propanidid, propofol, and thiopental on respiratory rate, tidal volume, and the incidence and duration of apnea in healthy adult patients undergoing elective surgery.

Study Design: A randomized, double-blind, parallel-group clinical trial.

Patient Population: ASA physical status I or II patients, aged 18-60 years, scheduled for elective surgical procedures.

Methodology:

  • Baseline Monitoring: Standard monitoring including ECG, non-invasive blood pressure, pulse oximetry (SpO2), and capnography is established. Respiratory rate and tidal volume are recorded for a 5-minute baseline period.

  • Anesthetic Induction: Patients are randomly assigned to receive a standardized induction dose of either Propanidid (e.g., 6.6 mg/kg), propofol (e.g., 2.5 mg/kg), or thiopental (e.g., 5 mg/kg) administered intravenously over a set period (e.g., 30 seconds).

  • Respiratory Monitoring: Following induction, respiratory parameters are continuously monitored and recorded. The primary endpoints are the maximum change in respiratory rate from baseline, the incidence of apnea (defined as cessation of breathing for >15 seconds), and the duration of any apneic periods.

  • Data Analysis: Statistical analysis is performed to compare the mean changes in respiratory parameters and the incidence of apnea between the three groups.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for Propanidid, propofol, and thiopental involves the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Propanidid Propanidid Propanidid->GABA_A_Receptor Positive Allosteric Modulator (Binds to Allosteric Site) Alternatives Propofol / Thiopental Alternatives->GABA_A_Receptor Positive Allosteric Modulator (Binds to Allosteric Site)

Caption: GABA-A Receptor Signaling Pathway.

The diagram above illustrates how Propanidid and its alternatives enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which inhibits its firing.

Experimental_Workflow Patient_Recruitment Patient Recruitment (ASA I-II, Elective Surgery) Randomization Randomization Patient_Recruitment->Randomization Group_Propanidid Group 1: Propanidid Induction Randomization->Group_Propanidid Group_Propofol Group 2: Propofol Induction Randomization->Group_Propofol Group_Thiopental Group 3: Thiopental Induction Randomization->Group_Thiopental Baseline_Monitoring Baseline Respiratory Monitoring Group_Propanidid->Baseline_Monitoring Group_Propofol->Baseline_Monitoring Group_Thiopental->Baseline_Monitoring Anesthetic_Induction Anesthetic Induction Baseline_Monitoring->Anesthetic_Induction Post_Induction_Monitoring Continuous Post-Induction Respiratory Monitoring Anesthetic_Induction->Post_Induction_Monitoring Data_Analysis Data Analysis and Comparison Post_Induction_Monitoring->Data_Analysis

Caption: Experimental Workflow Diagram.

This workflow outlines the key stages of a clinical trial designed to compare the respiratory effects of different intravenous anesthetic agents.

A Comparative Analysis of Adverse Reaction Rates: Propanidid vs. Other Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adverse reaction profiles of the intravenous anesthetic Propanidid with its alternatives, primarily Thiopental and Propofol. Propanidid, a derivative of eugenol, was introduced in the 1960s but was later withdrawn from many markets due to a high incidence of adverse events, particularly hypersensitivity reactions.[1] This document synthesizes available experimental data to offer a comparative perspective on its safety profile.

Data on Adverse Reaction Rates

The following tables summarize the comparative incidence and characteristics of key adverse reactions associated with Propanidid, Thiopental, and Propofol. Due to the discontinuation of Propanidid, much of the comparative data is from older clinical studies.

Adverse ReactionPropanididThiopentalPropofol
Hypersensitivity Reactions High IncidenceLow IncidenceLow Incidence
Histamine Release SignificantMinimal to ModerateMinimal
Hypotension FrequentFrequentFrequent
Apnea CommonCommonCommon (can be more prolonged)[2]
Venous Complications ModerateLow to ModerateModerate (pain on injection)

Table 1: Comparison of Major Adverse Reaction Incidence

Adverse Reaction DetailsPropanididThiopentalPropofol
Hypersensitivity Mechanism Primarily non-IgE mediated histamine release due to Cremophor EL solvent.[1] Anaphylactoid reactions are a key concern.IgE-mediated reactions are rare but can occur.Allergic reactions are rare, with the Propofol molecule itself sometimes being the allergen.
Hemodynamic Effects Can cause a significant drop in blood pressure and an increase in heart rate.[3]Known to cause vasodilation and a decrease in blood pressure.[4]Causes vasodilation and can lead to significant hypotension.
Respiratory Effects Can induce hyperventilation followed by apnea.Dose-dependent respiratory depression.Can cause significant apnea, which may be longer in duration compared to Propanidid combinations.
Local Venous Effects Associated with pain on injection and thrombophlebitis.Less irritating to veins than Propanidid.Pain on injection is a common side effect.

Table 2: Characteristics of Adverse Reactions

Experimental Protocols

Histamine Release Study (Lorenz & Doenicke, 1972)

This study aimed to quantify and compare the in vivo histamine release caused by Propanidid and Thiopental in human volunteers.

  • Subjects: Healthy human volunteers.

  • Methodology:

    • A baseline plasma histamine level was established for each subject using a highly sensitive and specific bioassay.

    • Subjects were administered either Propanidid or Thiopental intravenously.

    • Blood samples were drawn at timed intervals (e.g., 3 and 5 minutes post-injection) to measure changes in plasma histamine concentration.

    • Physiological parameters such as blood pressure, heart rate, and gastric acid secretion (as an indicator of pharmacologically active histamine) were monitored concurrently.

  • Key Findings: Propanidid administration led to an average increase of 350% in plasma histamine levels approximately 5 minutes after injection. Thiopental also caused an increase in plasma histamine, though the clinical consequences in normal test subjects were generally not significant.

Comparative Clinical Trial of Propanidid and Propofol for Suspension Laryngoscopy

This randomized trial compared the anesthetic quality and adverse effects of a Propanidid-based regimen versus a Propofol-based regimen in patients undergoing suspension laryngoscopy.

  • Subjects: 40 patients randomly assigned to two groups.

  • Anesthetic Regimens:

    • Group 1 (Propofol): Fentanyl (1 µg/kg) followed by a bolus of Propofol (2.5 mg/kg) and a continuous infusion (5-10 mg/kg/h).

    • Group 2 (Propanidid): Fentanyl (1 µg/kg) and Flunitrazepam (0.2 mg/kg) with a bolus of Propanidid (8 mg/kg) followed by a continuous infusion (40-50 mg/kg/h).

  • Parameters Monitored: Duration of apnea, quality of anesthesia, recovery time, heart rate, blood pressure, and blood gases.

  • Key Findings: While the quality of anesthesia and hemodynamic variations were similar between the two groups, apnea lasted twice as long with Propofol compared to the Flunitrazepam-Propanidid combination. Conversely, recovery was twice as fast with Propofol.

Visualizing Key Mechanisms and Workflows

Mechanism of Cremophor EL-Induced Histamine Release

Propanidid was formulated with Cremophor EL, a polyoxyethylated castor oil, which was identified as a primary cause of the high rate of hypersensitivity reactions. This diagram illustrates the proposed non-immunological mechanism of histamine release.

G cluster_blood_vessel Blood Vessel cluster_effects Physiological Effects Propanidid Propanidid in Cremophor EL MastCell Mast Cell Propanidid->MastCell Direct interaction with mast cell membrane Histamine Histamine Granules MastCell->Histamine Triggers degranulation (Non-IgE mediated) ReleasedHistamine Released Histamine Histamine->ReleasedHistamine Release into circulation Hypotension Hypotension ReleasedHistamine->Hypotension Bronchospasm Bronchospasm ReleasedHistamine->Bronchospasm Urticaria Urticaria (Rash) ReleasedHistamine->Urticaria

Caption: Mechanism of Cremophor EL-induced histamine release from mast cells.

Experimental Workflow for Comparative Anesthetic Study

This diagram outlines a typical workflow for a clinical trial comparing the adverse effects of different intravenous anesthetics.

G cluster_groups Treatment Groups Start Patient Recruitment (e.g., ASA I/II) Randomization Randomization Start->Randomization GroupA Group A (Propanidid) Randomization->GroupA GroupB Group B (Comparator Anesthetic) Randomization->GroupB Induction Anesthesia Induction GroupA->Induction GroupB->Induction Monitoring Intraoperative Monitoring (Hemodynamics, Respiration) Induction->Monitoring PostOp Postoperative Assessment (Venous Complications, Nausea) Monitoring->PostOp Analysis Data Analysis (Incidence of Adverse Events) PostOp->Analysis

Caption: Workflow of a randomized clinical trial comparing anesthetic agents.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Propanidid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safety of laboratory personnel and the environment is paramount in scientific research. Adherence to proper waste disposal protocols for chemical compounds like Propanidid is a critical component of maintaining a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of Propanidid, encompassing immediate safety measures and logistical planning.

Propanidid, a pharmaceutical compound, requires careful handling throughout its lifecycle, including its ultimate disposal. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, a structured and informed approach to its disposal is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of Propanidid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In the event of a spill, it should be contained immediately using an inert absorbent material such as vermiculite, sand, or earth. The absorbed material should then be collected into a suitable, labeled container for hazardous waste. Under no circumstances should Propanidid or its waste be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe and compliant disposal of Propanidid waste:

  • Waste Identification and Segregation:

    • All waste containing Propanidid, including unused product, contaminated labware (e.g., vials, syringes without needles, and petri dishes), and spill cleanup materials, must be classified as chemical or pharmaceutical waste.

    • This waste must be segregated from general laboratory trash and other waste streams at the point of generation.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of Propanidid waste. The container should be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste," "Pharmaceutical Waste," and "Propanidid."

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Arranging for Professional Disposal:

    • Propanidid waste must be disposed of through a licensed hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and contracts with certified waste management vendors.

    • Do not attempt to treat or dispose of Propanidid waste through in-house methods unless explicitly approved and guided by your EHS department and relevant regulations.

  • Documentation:

    • Maintain accurate records of the amount of Propanidid waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

ParameterGuidelineSource
Container Size Typically ≤ 20 Liters (5 Gallons) for liquid waste in a laboratory setting.General Laboratory Best Practices
Satellite Accumulation Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.U.S. EPA 40 CFR 262.15
Storage Time Limit Varies by generator status; typically 90 or 180 days. Consult institutional and local regulations.U.S. EPA Regulations

Experimental Protocols

The disposal of Propanidid is an operational procedure rather than an experimental one. The primary "protocol" is the adherence to the step-by-step disposal guide outlined above, which is based on established safety and environmental protection principles for chemical waste.

Propanidid Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Propanidid waste in a laboratory setting.

Propanidid_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Propanidid Waste Generated (Unused product, contaminated labware) B Segregate from General Waste A->B C Place in Labeled, Leak-Proof Hazardous Waste Container B->C D Store in Designated, Secure Area C->D E Contact EHS for Waste Pickup D->E F Licensed Hazardous Waste Vendor Transports and Disposes E->F

Caption: Workflow for the safe disposal of Propanidid waste.

By adhering to these procedures, research facilities can ensure they are not only compliant with regulations but are also upholding their commitment to the safety of their personnel and the protection of the environment. For further guidance specific to your institution and location, always consult your Environmental Health and Safety department.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Propanidid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with anesthetic agents like Propanidid, a clear and immediate understanding of safety protocols, including the correct use of personal protective equipment (PPE) and proper disposal methods, is critical. This guide provides essential, step-by-step information for the safe handling and disposal of Propanidid, ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) for Propanidid

While a Safety Data Sheet (SDS) for Propanidid classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure safe handling.[1]

Core PPE Requirements:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against accidental splashes.[1]

  • Hand Protection: Wear protective gloves to prevent skin contact.[1]

  • Body Protection: Impervious clothing should be worn to protect the skin.[1]

  • Respiratory Protection: A suitable respirator is advised, especially in areas with inadequate ventilation.[1]

Engineering Controls and Emergency Preparedness:

  • Ventilation: Ensure adequate ventilation in the work area. Propanidid should only be used in areas with appropriate exhaust ventilation.

  • Safety Stations: An accessible safety shower and eye wash station must be available in the immediate vicinity of where Propanidid is handled.

Quantitative Safety Data

At present, there are no established occupational exposure limit values for Propanidid. Researchers should operate under the principle of minimizing all chemical exposures.

ParameterValueSource
Occupational Exposure Limit (OEL)Not EstablishedMedchemExpress SDS

Procedural Guidance for Handling and Disposal

Handling Propanidid:

  • Avoid Contact: Prevent inhalation and contact with eyes and skin.

  • Control Aerosols: Take measures to avoid the formation of dust and aerosols during handling.

  • Ventilated Area: Conduct all work with Propanidid in a well-ventilated area, preferably within a chemical fume hood.

In Case of a Spill:

A swift and safe response is crucial in the event of a Propanidid spill. The following workflow outlines the necessary steps.

spill Propanidid Spill Occurs evacuate Evacuate Personnel to a Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate don_ppe Don Full Personal Protective Equipment ventilate->don_ppe contain Prevent Further Leakage or Spillage don_ppe->contain absorb Absorb with Inert Material (e.g., diatomite, universal binders) contain->absorb decontaminate Decontaminate Surfaces and Equipment by Scrubbing with Alcohol absorb->decontaminate dispose Dispose of Contaminated Material According to Regulations (Section 13 of SDS) decontaminate->dispose

Propanidid Spill Response Workflow

Disposal of Propanidid Waste:

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Containment: Collect all Propanidid waste, including contaminated absorbent materials, in a suitable, sealed container.

  • Labeling: Clearly label the waste container with the contents.

  • Regulatory Compliance: Dispose of the contaminated material in accordance with all applicable federal, state, and local environmental regulations. Refer to Section 13 of the Safety Data Sheet for specific guidance.

  • Environmental Protection: Prevent the product from entering drains or water courses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanidid
Reactant of Route 2
Reactant of Route 2
Propanidid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.